Azelaprag
Description
Propriétés
Numéro CAS |
2049980-18-7 |
|---|---|
Formule moléculaire |
C25H29N7O4S |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
(2S,3R)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methyl-3-pyridinyl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide |
InChI |
InChI=1S/C25H29N7O4S/c1-15-10-19(14-26-11-15)24-29-30-25(32(24)22-20(35-5)8-7-9-21(22)36-6)31-37(33,34)18(4)17(3)23-27-12-16(2)13-28-23/h7-14,17-18H,1-6H3,(H,30,31)/t17-,18-/m0/s1 |
Clé InChI |
DOMQFIFVDIAOOT-ROUUACIJSA-N |
SMILES isomérique |
CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)[C@@H](C)[C@H](C)C4=NC=C(C=N4)C |
SMILES canonique |
CC1=CC(=CN=C1)C2=NN=C(N2C3=C(C=CC=C3OC)OC)NS(=O)(=O)C(C)C(C)C4=NC=C(C=N4)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azelaprag; |
Origine du produit |
United States |
Foundational & Exploratory
Azelaprag: A Deep Dive into its Mechanism of Action as an Apelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (formerly AMG 986, also known as BGE-105) is a novel, orally bioavailable small molecule that acts as a potent and selective agonist of the apelin receptor (APJ).[1][2] The apelin/APJ system is a critical signaling pathway involved in a wide array of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[3][4] this compound was initially investigated for heart failure and has more recently been explored for its potential in treating obesity and muscle wasting.[1][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Apelin Receptor (APJ) Agonism
This compound exerts its pharmacological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR).[6][7] The endogenous ligands for APJ are the apelin peptides.[8] this compound mimics the action of these endogenous peptides, initiating a cascade of downstream intracellular signaling events.[9]
The APJ receptor is known to couple to multiple G-protein subtypes, primarily the inhibitory G-protein (Gαi).[8][10] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] In addition to G-protein-mediated signaling, agonist binding to the APJ receptor also triggers the recruitment of β-arrestin.[6][11] This leads to receptor internalization and can initiate G-protein-independent signaling cascades.[11] this compound has been shown to be a full agonist, capable of activating both the G-protein and β-arrestin signaling pathways.[6][11]
Signaling Pathway Diagram
Quantitative Data Summary
The potency and binding affinity of this compound for the apelin receptor have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay Type | Reference |
| EC50 | 0.32 nM | Apelin receptor activation | [7] |
| pEC50 | 9.64 | Forskolin-stimulated cAMP production inhibition | [6] |
| pEC50 | 9.54 | Gα protein activation | [6] |
| Kd | 51.4 nM | Dianthus Spectral Shift Assay | [3] |
| pEC50 (β-arrestin) | 9.61 | PathHunter β-arrestin recruitment assay | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of the key experimental protocols used to characterize the mechanism of action of this compound.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, typically stimulated by forskolin. The APJ receptor is coupled to Gαi, which inhibits adenylyl cyclase, thus reducing cAMP levels upon activation.[8]
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human apelin receptor (APJ) are cultured in appropriate media.[10]
-
Cell Plating: Cells are harvested and seeded into 384-well plates at a density of approximately 2,500 cells per well and incubated.[4]
-
Compound Addition: Serial dilutions of this compound or a reference agonist (e.g., Apelin-13) are added to the wells.
-
Stimulation: Forskolin (typically at a final concentration of 10 µM) is added to all wells (except for negative controls) to stimulate adenylyl cyclase and cAMP production. The plates are then incubated for 30 minutes at 37°C.[4][8]
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit. This often involves the addition of a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.[8]
-
Data Analysis: The signal is measured using a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 or pEC50 value for the inhibition of cAMP production.[8]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist. In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this exchange.[12][13]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human APJ receptor.[13]
-
Assay Buffer Preparation: An assay buffer is prepared containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction Mixture: The reaction is set up in a 96-well plate containing cell membranes (approximately 5 µ g/well ), [35S]GTPγS, GDP, and varying concentrations of this compound or a reference agonist.[4]
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow for [35S]GTPγS binding.
-
Signal Detection: The amount of bound [35S]GTPγS is quantified. In a scintillation proximity assay (SPA) format, wheat germ agglutinin (WGA)-coated SPA beads are added, which bind to the membranes. The plate is then read on a scintillation counter.[13]
-
Data Analysis: The data are analyzed to determine the EC50 or pEC50 for G-protein activation by fitting the concentration-response data to a sigmoidal curve.[11]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.[14]
Methodology:
-
Cell Line: A cell line, such as HEK293T or U2OS, is used that co-expresses the human APJ receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). The PathHunter assay is a common platform for this.[3][14]
-
Cell Plating: Cells are plated in 384-well plates and incubated overnight.[3]
-
Compound Addition: Serial dilutions of this compound or a reference agonist are added to the cells.
-
Incubation: The plates are incubated for a defined period (e.g., 90 minutes) at 37°C to allow for β-arrestin recruitment.[15]
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added. The interaction between the receptor and β-arrestin brings the enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent or fluorescent signal.[14]
-
Data Analysis: The signal is read using a luminometer or plate reader. The concentration-response data are then used to calculate the EC50 or pEC50 for β-arrestin recruitment.[6]
Experimental Workflow Diagram
Preclinical and Clinical Development
Preclinical studies in mouse models of obesity have demonstrated that this compound can enhance the weight loss effects of incretin (B1656795) agonists like tirzepatide and semaglutide.[9] In these studies, the combination of this compound and an incretin agonist led to greater weight loss and improved body composition compared to the incretin agonist alone.[9] Furthermore, in a Phase 1b clinical trial, this compound was shown to prevent muscle atrophy in healthy older volunteers on bed rest.[9]
This compound was advanced to a Phase 2 clinical trial (STRIDES, NCT06515418) to evaluate its efficacy and safety in combination with tirzepatide for the treatment of obesity in older adults.[16] However, this trial was discontinued (B1498344) due to the observation of liver transaminitis in some subjects receiving this compound.[17]
Conclusion
This compound is a potent, orally available small molecule agonist of the apelin receptor (APJ). Its mechanism of action involves the activation of both Gαi-mediated and β-arrestin-mediated signaling pathways, leading to a variety of physiological effects. While preclinical and early clinical data showed promise for its use in metabolic diseases and muscle wasting, the development of this compound has been impacted by safety concerns observed in a Phase 2 clinical trial. Further investigation is required to fully understand the therapeutic potential and safety profile of targeting the apelin/APJ system with small molecule agonists.
References
- 1. BioAge Labs to launch Phase II obesity treatment trial [clinicaltrialsarena.com]
- 2. This compound - Amgen - AdisInsight [adisinsight.springer.com]
- 3. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. AMG986 (this compound, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. ir.bioagelabs.com [ir.bioagelabs.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Azelaprag: A Technical Whitepaper on its Apelin Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelaprag (formerly AMG 986) is a novel, orally bioavailable small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). It has been investigated for its therapeutic potential in conditions such as heart failure and obesity, acting as an "exercise mimetic" by activating pathways associated with metabolic benefits. This document provides an in-depth technical overview of this compound's pharmacological profile, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used for its characterization. Notably, this compound's activity at the apelin receptor involves the modulation of both G protein-dependent and β-arrestin-mediated signaling cascades. While preclinical data has been promising, the clinical development of this compound has faced challenges, including the discontinuation of a Phase 2 trial due to safety concerns.
Introduction to this compound and the Apelin System
The apelin system, comprising the apelin peptide and its receptor APJ, is a critical regulator of cardiovascular function and energy metabolism. Activation of the apelin receptor has been shown to mediate beneficial effects such as increased cardiac contractility, vasodilation, and improved insulin (B600854) sensitivity. This compound was developed as a potent agonist of the apelin receptor, with the aim of harnessing these therapeutic benefits in an orally administered form.
Quantitative Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the apelin receptor. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Assay Type | Reference |
| Kd | 51.4 nM | Spectral Shift Assay | [1] |
Table 2: Functional Potency and Efficacy of this compound in Signaling Assays
| Assay | Parameter | Value (pEC50) | Value (EC50) | Reference |
| cAMP Inhibition | pEC50 | 9.64 | 0.23 nM | [2][3] |
| Gα Protein Activation | pEC50 | 9.54 | 0.29 nM | [2][3] |
| β-Arrestin Recruitment | pEC50 | 9.61 | 0.24 nM | [3] |
| Apelin Receptor Agonist Activity | EC50 | 0.32 nM | [4][5] |
Apelin Receptor Signaling Pathways
Activation of the apelin receptor by this compound initiates downstream signaling cascades. The apelin receptor primarily couples to the Gαi subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. While some apelin receptor agonists exhibit biased agonism, favoring either the Gαi or β-arrestin pathway, the available data for this compound suggests a relatively balanced activity between the two pathways.
Figure 1: Simplified signaling pathway of this compound at the apelin receptor.
Detailed Experimental Protocols
The characterization of this compound's activity relies on specific and robust in vitro assays. Below are detailed methodologies for the key experiments cited.
HTRF cAMP Assay (for Gαi Coupling)
This assay quantifies the inhibition of cAMP production following the activation of a Gαi-coupled receptor.
-
Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. Intracellular cAMP produced by cells competes with a d2-labeled cAMP analog for binding to a europium cryptate-labeled anti-cAMP antibody. A decrease in the HTRF signal indicates an increase in intracellular cAMP, and for a Gαi agonist, a dose-dependent decrease in forskolin-stimulated cAMP levels is observed.
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media.
-
Cells are harvested and resuspended in assay buffer to the desired density.
-
A specific volume of the cell suspension is dispensed into the wells of a 384-well plate.
-
-
Compound Preparation and Addition:
-
This compound is serially diluted in assay buffer to create a concentration range.
-
A solution of forskolin (B1673556) (an adenylyl cyclase activator) is prepared at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
The diluted this compound and forskolin are added to the cell plate.
-
-
Lysis and Detection:
-
The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.
-
The HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) in lysis buffer are added to each well.
-
The plate is incubated for 60 minutes at room temperature to allow for cell lysis and reagent binding.
-
-
Data Acquisition and Analysis:
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two emission signals is calculated.
-
A standard curve is used to convert the signal ratios to cAMP concentrations.
-
The concentration-response curve for this compound is plotted to determine its EC50 for cAMP inhibition.
-
PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated apelin receptor.
-
Principle: This assay utilizes enzyme fragment complementation (EFC). The apelin receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Culture and Plating:
-
A cell line co-expressing the ProLink-tagged apelin receptor and the Enzyme Acceptor-tagged β-arrestin is used.
-
Cells are plated in a 384-well plate and incubated overnight.
-
-
Compound Addition:
-
This compound is serially diluted and added to the wells.
-
The plate is incubated for a specified time (e.g., 90 minutes) at 37°C.
-
-
Detection:
-
The PathHunter® detection reagent, containing the chemiluminescent substrate, is prepared and added to each well.
-
The plate is incubated at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
The chemiluminescent signal is measured using a luminometer.
-
The concentration-response curve for this compound is plotted to determine its EC50 for β-arrestin recruitment.
-
Experimental and Logical Workflows
The pharmacological characterization of a novel GPCR agonist like this compound follows a structured workflow to comprehensively assess its properties.
Figure 2: General experimental workflow for GPCR agonist characterization.
The logical relationship for assessing biased agonism involves a direct comparison of a ligand's potency or efficacy in stimulating the G protein pathway versus the β-arrestin pathway.
Figure 3: Logical workflow for determining biased agonism.
Conclusion
This compound is a potent, orally available small molecule agonist of the apelin receptor. Its mechanism of action involves the activation of both Gαi-dependent and β-arrestin-mediated signaling pathways. The quantitative data and experimental protocols outlined in this whitepaper provide a comprehensive technical overview of its pharmacological characterization. While the clinical development of this compound has been halted, the understanding of its interaction with the apelin receptor and its downstream signaling effects remains valuable for the ongoing research and development of novel therapeutics targeting the apelin system for metabolic and cardiovascular diseases. Further investigation into the nuances of apelin receptor signaling, including the potential for biased agonism, will be crucial for the design of next-generation agonists with improved efficacy and safety profiles.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Azelaprag as an Exercise Mimetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelaprag (formerly BGE-105, AMG 986) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). It is being investigated as an "exercise mimetic," a therapeutic agent that recapitulates the metabolic benefits of physical exercise. By activating the apelin signaling pathway, this compound has shown potential in preclinical and early-stage clinical studies to promote muscle metabolism, prevent muscle atrophy, and enhance weight loss, particularly when used in combination with incretin-based therapies. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, a summary of key experimental data, and a depiction of its associated signaling pathways. Recent developments, including the discontinuation of the Phase 2 STRIDES trial due to safety concerns, are also discussed to provide a complete picture of its current status.
Introduction to this compound and the Apelin System
Exercise confers a multitude of health benefits, primarily through the release of signaling molecules known as exerkines. One such exerkine is apelin, an endogenous peptide that is upregulated in response to physical activity.[1] Apelin is the ligand for the G protein-coupled receptor APJ, and the activation of this system plays a crucial role in various physiological processes, including cardiovascular function, energy metabolism, and fluid homeostasis.[2][3] In skeletal muscle, the apelin/APJ system is integral to regulating metabolism, growth, and repair.[4]
This compound is designed to mimic the action of endogenous apelin by potently and selectively activating the APJ receptor.[1] The therapeutic hypothesis is that by stimulating this pathway, this compound can induce exercise-associated benefits, such as increased energy expenditure and preservation of muscle mass. This is particularly relevant in the context of modern obesity treatments, like GLP-1 receptor agonists, which can lead to the loss of both fat and muscle mass. This compound was initially developed by Amgen for heart failure and was later licensed by BioAge Labs for indications related to muscle aging and metabolic diseases.
Mechanism of Action: The Apelin Receptor Signaling Pathway
This compound functions as a direct agonist of the apelin receptor (APJ). The binding of this compound to APJ on skeletal muscle cells is believed to initiate a cascade of downstream signaling events that are also triggered by natural exercise. While the complete signaling network is still under investigation, key pathways implicated in the effects of apelin receptor activation in muscle include:
-
AMPK Activation: Apelin signaling has been shown to increase the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][5] Activated AMPK promotes a switch from anabolic to catabolic processes to increase ATP production.
-
Mitochondrial Biogenesis: A key downstream effect of AMPK activation is the stimulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2] PGC-1α is a master regulator of mitochondrial biogenesis, leading to an increase in the number and function of mitochondria within muscle cells.[6] This enhances the muscle's capacity for oxidative metabolism.
-
Glucose and Fatty Acid Metabolism: The apelin/APJ pathway is involved in enhancing glucose uptake and fatty acid oxidation in skeletal muscle.[2][5] This contributes to improved insulin (B600854) sensitivity and more efficient energy utilization.
-
Protein Synthesis: The pathway has also been linked to the activation of Akt and p70S6K, which are key regulators of muscle protein synthesis, suggesting a role in muscle hypertrophy and prevention of atrophy.[2]
References
- 1. Apelin Treatment Increases Complete Fatty Acid Oxidation, Mitochondrial Oxidative Capacity, and Biogenesis in Muscle of Insulin-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Blog | VitaDAO [vitadao.webflow.io]
- 6. researchgate.net [researchgate.net]
Azelaprag (BMS-986224): A Novel Apelin Receptor Agonist for Muscle Atrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Azelaprag (formerly BMS-986224) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). It mimics the actions of apelin, an exercise-induced peptide hormone ("exerkine") known to play a crucial role in regulating muscle metabolism, growth, and repair.[1][2] Research into this compound has demonstrated its potential to counteract muscle atrophy in various contexts, most notably in models of disuse-induced muscle wasting. This document provides a comprehensive technical overview of the existing preclinical and clinical data on this compound's effects on muscle atrophy, its mechanism of action, and the experimental protocols utilized in its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the apelin system for muscle-related disorders.
Introduction to this compound and the Apelin System in Muscle
Skeletal muscle atrophy, the loss of muscle mass and function, is a debilitating condition associated with aging (sarcopenia), immobility, and various chronic diseases. The apelin/APJ system has emerged as a promising therapeutic target for muscle atrophy. Apelin, the endogenous ligand for the G protein-coupled receptor APJ, is produced by and acts on skeletal muscle to promote anabolism and mitochondrial biogenesis.[3] Its levels are known to decline with age and in muscle wasting conditions.[4]
This compound, by activating the APJ receptor, is designed to replicate the beneficial effects of exercise on muscle physiology. This has positioned it as a potential therapeutic agent to preserve muscle mass and function in individuals at risk of muscle atrophy.
Mechanism of Action: The APJ Signaling Pathway in Skeletal Muscle
This compound's therapeutic effect is mediated through the activation of the APJ receptor, which triggers a cascade of downstream signaling events within skeletal muscle cells. This pathway is multifaceted, promoting anabolic processes while concurrently inhibiting catabolic pathways that lead to muscle breakdown.
Upon binding of this compound to the APJ receptor, several key signaling pathways are activated:
-
PI3K/Akt Pathway: Activation of Akt is a central node in promoting muscle protein synthesis and hypertrophy. Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis.
-
AMPK Pathway: Apelin signaling also activates AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and promotes mitochondrial biogenesis.[3]
-
Inhibition of Atrogenes: The apelin/APJ system has been shown to suppress the expression of key "atrogenes," such as MuRF1 and Atrogin-1 (MAFbx), which are E3 ubiquitin ligases that target muscle proteins for degradation by the proteasome.[5]
The following diagram illustrates the proposed signaling pathway of this compound in skeletal muscle.
References
- 1. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Azelaprag: A Novel Apelin Receptor Agonist in Obesity and Type 2 Diabetes Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Azelaprag (BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor. The apelin/APJ system is recognized for its role in regulating a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1] this compound is being investigated for its potential therapeutic benefits in metabolic diseases, particularly obesity and type 2 diabetes, by mimicking the effects of exercise.[1] Preclinical studies have explored its efficacy both as a monotherapy and in combination with incretin-based therapies. This document provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying signaling pathways of this compound in the context of obesity and type 2 diabetes models.
Core Mechanism of Action: The Apelin/APJ Signaling Pathway
This compound exerts its effects by activating the apelin receptor (APJ). Apelin, the endogenous ligand for APJ, is an "exerkine," a signaling molecule released in response to physical exercise.[2] The activation of APJ by apelin, and consequently by this compound, triggers downstream signaling cascades that are implicated in improved muscle metabolism, increased glucose utilization, and enhanced energy expenditure.[3]
The binding of an agonist like this compound to the APJ receptor can initiate signaling through multiple G protein-dependent pathways, including Gαi, Gαq, and Gα13.[4] These pathways, in turn, can modulate the activity of key metabolic regulators such as AMP-activated protein kinase (AMPK), protein kinase B (Akt), and endothelial nitric oxide synthase (eNOS).[3][5][6] The activation of these pathways in skeletal muscle and other tissues is thought to be central to the therapeutic effects of this compound in metabolic disorders.
References
- 1. biospace.com [biospace.com]
- 2. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating this compound as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BioAge Labs, Inc. to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | MarketScreener [marketscreener.com]
- 5. Frontiers | Apelin and energy metabolism [frontiersin.org]
- 6. Apelin and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Azelaprag in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). It is being investigated for its potential role in treating metabolic diseases, particularly obesity and type 2 diabetes. This compound mimics the effects of apelin, an exercise-induced peptide (exerkine) that plays a crucial role in regulating metabolism.[1][2][3][4][5] This document provides a technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols.
Mechanism of Action: APJ Receptor Agonism
This compound exerts its therapeutic effects by activating the APJ receptor, a class A G-protein coupled receptor (GPCR). The binding of this compound to the APJ receptor initiates a cascade of downstream signaling pathways that are also triggered by the endogenous ligand, apelin. These pathways are central to the metabolic benefits observed with this compound administration.
Key Signaling Pathways
The activation of the APJ receptor by this compound leads to the engagement of multiple intracellular signaling cascades, primarily through G-protein coupling and β-arrestin pathways. These pathways collectively contribute to improved glucose homeostasis, increased energy expenditure, and enhanced muscle metabolism.
-
G-protein Signaling: Upon activation, the APJ receptor couples to inhibitory G-proteins (Gαi/o), leading to the modulation of downstream effectors. This can influence pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth, proliferation, and metabolism.
-
β-arrestin Signaling: Like many GPCRs, the APJ receptor also signals through β-arrestin. This pathway is involved in receptor desensitization and internalization, but also initiates distinct signaling cascades that can impact metabolic processes.
The diagram below illustrates the primary signaling pathways activated by this compound.
References
- 1. Apelin-36 Modulates Blood Glucose and Body Weight Independently of Canonical APJ Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next generation GLP-1/GIP/glucagon triple agonists normalize body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Combination of Glucagon-Like Peptide-1 Receptor Agonist and Dietary Intervention Could Be a Promising Approach for Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.bioagelabs.com [ir.bioagelabs.com]
- 5. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs [businesswire.com]
Azelaprag's Effect on Muscle Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). The apelin signaling pathway is recognized as a key regulator of muscle metabolism, growth, and repair. This compound has been investigated for its potential as an "exercise mimetic," aiming to replicate the beneficial effects of physical activity on muscle tissue. This document provides a comprehensive overview of the known effects of this compound on muscle metabolism, based on available preclinical and clinical data. It details the underlying signaling pathways, summarizes quantitative findings, and outlines likely experimental methodologies.
Core Mechanism of Action: Apelin Receptor (APJ) Activation
This compound exerts its effects by binding to and activating the apelin receptor (APJ), a G protein-coupled receptor.[1] The natural ligand for this receptor, apelin, is an exercise-induced signaling molecule, or "exerkine," that mediates many of the metabolic benefits of physical activity.[2] Activation of the APJ receptor in skeletal muscle is known to stimulate several downstream signaling cascades that collectively enhance muscle metabolism, promote protein synthesis, and increase mitochondrial biogenesis.[3][4]
Signaling Pathways
The activation of the APJ receptor by this compound is believed to initiate the following key signaling pathways within muscle cells:
References
- 1. Complete Workflow for High Throughput Human Single Skeletal Muscle Fiber Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Azelaprag (BGE-105): An Oral Apelin Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Azelaprag (BGE-105) is a first-in-class, orally available, small molecule agonist of the apelin receptor (APJ). Preclinical research has positioned this compound as a promising therapeutic candidate for metabolic diseases, particularly obesity, by mimicking the beneficial effects of exercise. The apelin signaling pathway, the target of this compound, is crucial in regulating metabolism, muscle function, and cardiovascular health. Preclinical studies in various animal models have demonstrated this compound's potential both as a monotherapy and in combination with other metabolic drugs, such as incretin (B1656795) agonists. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways of this compound.
Mechanism of Action: The Apelin-APJ Signaling Pathway
This compound exerts its effects by activating the APJ receptor, a G-protein coupled receptor. The endogenous ligand for this receptor is apelin, a peptide that is released in response to physical exercise, earning it the classification of an "exerkine"[1][2]. The apelin-APJ signaling pathway is known to play a significant role in various physiological processes, including:
-
Metabolic Regulation: It enhances insulin (B600854) sensitivity and reduces fat mass[2].
-
Muscle Physiology: It promotes muscle regeneration and regulates metabolism, growth, and repair[2][3].
-
Cardiovascular Function: It has demonstrated cardioprotective effects[4].
This compound, by mimicking the action of apelin, is designed to harness these therapeutic benefits. In vitro assays have confirmed that this compound is a full APJ antagonist that activates the receptor with potency equal to or greater than the endogenous apelin peptide, triggering downstream signaling events such as beta-arrestin recruitment[5].
Signaling Pathway Diagram
Caption: this compound activation of the APJ receptor and downstream signaling.
Preclinical Efficacy
This compound has been evaluated in multiple preclinical models, primarily focusing on diet-induced obese (DIO) mice. The studies have explored its effects as a standalone therapy and in combination with established obesity treatments.
Monotherapy Effects
As a monotherapy in mice on a high-fat diet, this compound has been shown to:
These findings underscore the "exercise mimetic" properties of the drug, suggesting a direct impact on metabolic rate and physical function.
Combination Therapy with Incretin Agonists
When combined with GLP-1/GIP receptor agonists like tirzepatide and semaglutide, this compound demonstrated synergistic effects on weight loss and body composition. Notably, this enhanced weight loss was not associated with a further reduction in food intake, indicating a distinct and complementary mechanism of action[1].
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Efficacy in Diet-Induced Obese (DIO) Mice - Combination Therapy
| Treatment Group | Key Finding | Reported Efficacy | Source |
| This compound + Tirzepatide | Increased total weight loss | 39% total weight loss, approximately double that of tirzepatide alone. | [1][9] |
| This compound + Tirzepatide | Body Composition | Restored body composition and muscle function to that of lean controls. | [1][10] |
| This compound + Semaglutide | Weight Loss & Body Composition | Similar significant improvements in weight loss and body composition as seen with tirzepatide. | [1] |
Table 2: Efficacy in Preclinical Models of Diabetic Obesity
| Treatment Group | Key Finding | Reported Efficacy | Source |
| This compound Monotherapy | Glycemic Control | Reduced HbA1c to levels comparable to lean controls. | [4] |
| This compound Monotherapy | Glucose Tolerance | Improved glucose tolerance by 25%. | [4] |
| This compound + Incretin | Glycemic Control | Further improved glycemic control compared to the incretin alone. | [4] |
Table 3: Cardioprotective Effects in a DIO Model of Heart Failure with Preserved Ejection Fraction (HFpEF)
| Treatment Group | Key Finding | Source |
| This compound Monotherapy | Cardioprotection | Demonstrated cardioprotective effects. |
| This compound + Semaglutide | Enhanced Cardioprotection | Showed enhanced benefits compared to monotherapy. |
Experimental Protocols and Methodologies
While specific, detailed protocols from peer-reviewed publications are not yet widely available, the general experimental design can be inferred from conference presentations and press releases.
Diet-Induced Obesity (DIO) Mouse Model
This is the most frequently cited model in this compound preclinical research.
-
Objective: To evaluate the effect of this compound on weight gain, body composition, and metabolic parameters in the context of a high-fat diet.
-
Methodology:
-
Mice are fed a high-fat diet to induce obesity.
-
Animals are then treated with this compound as a monotherapy or in combination with an incretin agonist (e.g., tirzepatide, semaglutide) or other appetite suppressants[6][7][11].
-
Control groups receive either a placebo or the incretin agonist alone.
-
Endpoints measured include body weight, body composition (fat vs. lean mass), muscle function, physical activity, and energy expenditure[1][6][7].
-
Experimental Workflow Diagram
Caption: General experimental workflow for diet-induced obese mouse studies.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel oral therapy for obesity and other metabolic disorders. Its unique mechanism as an "exercise mimetic" that can be combined with appetite-suppressing incretins offers a promising strategy for achieving greater weight loss and improved body composition. While the preclinical results are compelling, it is important to note that a Phase 2 clinical trial was halted due to observations of liver transaminitis in some subjects receiving this compound[8][10]. Further analysis of the clinical data is planned to determine the future development path for this compound[8]. The insights gained from these preclinical studies provide a solid foundation for understanding the therapeutic potential and biological activity of targeting the apelin-APJ pathway.
References
- 1. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs | Fri, 06/21/2024 - 16:15 [ir.bioagelabs.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 5. m.youtube.com [m.youtube.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 8. Bioage tumbles as safety issues halt phase II obesity study | BioWorld [bioworld.com]
- 9. This compound (BGE-105) / Amgen, BioAge Labs [delta.larvol.com]
- 10. This compound (BGE-105) News - LARVOL Sigma [sigma.larvol.com]
- 11. tipranks.com [tipranks.com]
Azelaprag: An In-Depth Analysis of its Cardiorespiratory and Metabolic Impact
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelaprag (BGE-105) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). Positioned as an "exercise mimetic," it is designed to activate the same signaling pathways as apelin, an exercise-induced peptide (exerkine) known to mediate many of the metabolic and cardiovascular benefits of physical activity. Early-phase clinical and preclinical data suggested a promising role for this compound in promoting muscle metabolism, increasing energy expenditure, and preserving cardiorespiratory fitness, particularly in contexts of disuse atrophy.
This technical guide provides a comprehensive overview of the core scientific data related to this compound's impact on cardiorespiratory and metabolic functions. It includes detailed experimental protocols from key studies, quantitative data summaries, and diagrams of the relevant biological pathways and experimental workflows.
Crucially, for drug development professionals, this document also addresses the recent discontinuation of the Phase 2 STRIDES trial. The trial was halted in December 2024 due to observations of asymptomatic liver transaminitis in subjects receiving this compound, a critical safety finding that presently overshadows its future development for obesity.
Mechanism of Action: The Apelin/APJ Signaling Pathway
Apelin is a peptide that acts as the endogenous ligand for the APJ receptor, a G-protein coupled receptor (GPCR).[1] This system is a key regulator of cardiovascular function and energy metabolism.[2][3] Physical exercise is a potent stimulus for apelin release from muscle (myokine) and cardiac cells (cardiokine).[4]
Upon binding to the APJ receptor, this compound, like apelin, initiates a cascade of downstream signaling events. These pathways, including the PI3K/Akt and MAPK pathways, are integral to cellular processes that enhance metabolic function and efficiency.[5] In skeletal muscle, this activation has been shown to increase mitochondrial biogenesis, enhance glucose utilization, and boost muscle protein synthesis, collectively contributing to improved metabolic health and physical performance.[2][4]
Clinical Evidence: Phase 1b Bed Rest Study
The most direct evidence for this compound's impact on muscle and cardiorespiratory fitness in humans comes from a Phase 1b study in older adults subjected to prolonged bed rest, a model for disuse atrophy.[6]
Experimental Protocol: Phase 1b
-
Study Design: A double-blind, placebo-controlled, non-randomized trial.[6][7]
-
Participants: 21 healthy volunteers aged 65 years or older.[6]
-
Intervention: Participants underwent 10 days of strict bed rest. During this period, they received daily intravenous infusions of either this compound (BGE-105, n=11) or a matching placebo (n=10).[6][7]
-
Primary Endpoints: Safety and tolerability.
-
Pharmacodynamic & Efficacy Assessments:
-
Muscle Size: Thigh circumference was measured, and the cross-sectional area and thickness of the vastus lateralis muscle were assessed via ultrasound.[6]
-
Muscle Protein Synthesis: Proteomic analysis was performed on muscle microbiopsy samples to quantify changes in muscle protein production.[6]
-
Metabolic & Cardiorespiratory Fitness Prediction: Serum proteomics were analyzed using SomaSignal™ tests to generate predictive scores for Resting Energy Expenditure (REE) and maximal oxygen consumption (VO2 max).[8]
-
Quantitative Data: Phase 1b
This compound treatment resulted in a statistically significant prevention of muscle atrophy and preservation of metabolic function compared to placebo.[6]
| Outcome Measure | Placebo Group (n=10) | This compound Group (n=11) | p-value |
| Muscle Atrophy | |||
| Thigh Circumference | Significant Reduction | Ameliorated Reduction | <0.005 |
| Vastus Lateralis Size | Significant Reduction | Ameliorated Reduction | <0.005 |
| Muscle Function | |||
| Muscle Protein Synthesis | Decreased | Ameliorated Decrease | <0.005 |
| Predicted Metabolic/CRF | (Approx. Change from Baseline) | (Approx. Change from Baseline) | N/A |
| Resting Energy Expenditure | ~ -150 cal/day | ~ -25 cal/day | N/A |
| Cardiorespiratory Fitness (VO2 max) | ~ -1.8 ml/kg/min | ~ 0.0 ml/kg/min | N/A |
| Data for muscle atrophy and protein synthesis are based on statistical significance reported in press releases.[6] Data for REE and VO2 max are estimated from published presentation graphs and represent predicted changes based on proteomic analysis.[8] |
Preclinical Evidence: Cardioprotective Effects
Preclinical studies in mouse models provided further evidence of this compound's potential benefits on the cardiorespiratory system, particularly in the context of obesity-related heart failure.
Experimental Protocol: HFpEF Mouse Model
-
Animal Model: Diet-induced obese (DIO) mice.[7]
-
Disease Induction: Heart failure with preserved ejection fraction (HFpEF) was induced by administering angiotensin II via a surgically implanted minipump.[7]
-
Treatment Groups & Dosing: For 2 weeks, mice were treated with:
-
Vehicle: Control group.
-
This compound: 1.1 g/L in drinking water plus 115 mg/kg via subcutaneous (SC) injection once daily.
-
Semaglutide: 10 nmol/kg via SC injection once every 3 days.
-
This compound + Semaglutide: Combination of the above doses.[7]
-
-
Outcome Assessments:
-
Body Weight & Composition: Measured throughout the study using EchoMRI.[7]
-
Cardiac Hypertrophy: Assessed via left ventricular posterior wall thickness and diameter.
-
Gene Expression: Cardiac tissue was analyzed by qPCR for genes related to cardiac injury (e.g., BNP) and fibrosis.
-
Quantitative Data: HFpEF Mouse Model
This compound demonstrated significant cardioprotective and metabolic benefits, both as a monotherapy and in combination with an incretin (B1656795) agonist.
| Outcome Measure | This compound Monotherapy | Semaglutide Monotherapy | Combination Therapy |
| Body Weight Reduction | -21% (p<0.0001) | -19% (p<0.0002) | -36% (p<0.0001 vs mono) |
| Cardiac Hypertrophy | Prevented | Prevented | Greater reduction in LV diameter (p<0.05 vs mono) |
| Cardiac Injury (BNP) | Suppressed | Not specified | Enhanced suppression |
| Cardiac Fibrosis | Reduced pro-fibrotic gene expression | Not specified | Enhanced reduction |
| All comparisons are relative to the vehicle control group unless otherwise specified. |
Clinical Development Setback: The STRIDES Phase 2 Trial
BioAge initiated the STRIDES trial in mid-2024, a randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate this compound in combination with the GIP/GLP-1 agonist tirzepatide for treating obesity in adults aged 55 and older.[5]
However, in December 2024, BioAge announced the discontinuation of the STRIDES study. The decision was made after observing asymptomatic liver transaminitis (elevated liver enzymes) in 11 of the 204 subjects who had been enrolled and were receiving this compound. No such elevations were seen in the tirzepatide-only treatment arm. This safety signal led to the immediate halt of the trial.
Conclusion and Future Outlook
This compound, an oral apelin receptor agonist, has demonstrated a compelling mechanism of action as an exercise mimetic. Data from a Phase 1b clinical trial showed that it could prevent muscle atrophy and preserve predicted measures of resting energy expenditure and cardiorespiratory fitness (VO2 max) in a model of disuse. Furthermore, preclinical studies in a mouse model of HFpEF suggested significant cardioprotective benefits, including the prevention of cardiac hypertrophy and reduction of injury markers.
Despite this promising early-stage efficacy profile, the development of this compound for obesity has been halted due to a critical safety signal of liver toxicity that emerged in the Phase 2 STRIDES trial. For researchers and drug developers, this outcome underscores the challenge of translating promising mechanisms into safe and effective therapies. While the preclinical and Phase 1b data remain scientifically intriguing for the apelin pathway's role in cardiorespiratory and metabolic health, the future of this specific molecule is uncertain pending further investigation into the mechanism of its observed hepatotoxicity.
References
- 1. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin as a Potential Regulator of Peak Athletic Performance | MDPI [mdpi.com]
- 5. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioAge Announces Positive Topline Results for BGE-105 in Phase 1b Clinical Trial Evaluating Muscle Atrophy in Older Volunteers at Bed Rest [businesswire.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.ctfassets.net [assets.ctfassets.net]
Azelaprag and its interaction with the APJ receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (formerly AMG 986, BGE-105) is an orally administered small molecule that functions as a potent agonist for the apelin receptor (APJ).[1][2] The APJ receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, apelin, form a critical signaling system involved in a variety of physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[3][4] Apelin is recognized as an exercise-induced signaling molecule, or "exerkine," and its activation of the APJ receptor is believed to mediate many of the metabolic benefits associated with physical activity.[1][5][6][7]
This compound was developed to mimic the effects of apelin, with therapeutic potential in conditions such as muscle atrophy and metabolic diseases.[8][9] In preclinical mouse models of obesity, this compound demonstrated the ability to enhance weight loss achieved with incretin (B1656795) drugs while improving body composition and muscle function.[1][5] A Phase 1b clinical trial in healthy older volunteers on bed rest showed that this compound could improve muscle metabolism and reduce muscle atrophy.[1][5][6] However, the recent discontinuation of the Phase 2 STRIDES clinical trial for obesity, due to observations of liver transaminitis in some participants, has introduced a significant challenge to its development path.[10][11][12] This guide provides an in-depth technical overview of this compound's interaction with the APJ receptor, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound with the human APJ receptor has been characterized through various biophysical and cell-based functional assays. The following tables summarize the key quantitative parameters defining its binding affinity and functional potency.
Table 1: this compound-APJ Receptor Binding Affinity
| Parameter | Value | Assay Method | Cell Line | Reference |
| Kd | 51.4 nM | Dianthus Spectral Shift Assay | Not specified | [3] |
| Ki | 0.074 nM | Not specified | Human APJ | [13] |
Table 2: this compound Functional Potency at the APJ Receptor
| Parameter | Value | Assay Method | Cell Line | Reference |
| EC50 | 0.32 nM | Not specified | Not specified | [4][14] |
| pEC50 (cAMP inhibition) | 9.64 | Forskolin-stimulated cAMP production | Not specified | [13] |
| pEC50 (Gα activation) | 9.54 | Not specified | Not specified | [13] |
| logEC50 (β-arrestin recruitment) | -9.61 ± 0.13 | PathHunter β-arrestin Assay | Not specified | [15] |
APJ Receptor Signaling Pathways
The APJ receptor is a class A GPCR that primarily couples to the inhibitory G protein, Gαi, and to a lesser extent, Gαq.[16] Upon agonist binding, such as by this compound or the endogenous ligand apelin, the receptor undergoes a conformational change that initiates downstream signaling cascades. This compound has been characterized as a potent agonist for both G-protein and β-arrestin signaling pathways.[15]
-
Gαi-Mediated Pathway : Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[17] This is a canonical pathway for APJ receptor signaling.
-
Gαq-Mediated Pathway : The APJ receptor can also couple to Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[16][17]
-
β-Arrestin Recruitment : Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the APJ receptor recruits β-arrestins.[18][19] This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[16][20]
References
- 1. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Unlocking New Potential in Drug Discovery with APJ Targeting - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating this compound as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 8. BioAge Crashes After Axing Phase II Obesity Study - BioSpace [biospace.com]
- 9. This compound by BioAge Labs for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. bariatricnews.net [bariatricnews.net]
- 12. medcitynews.com [medcitynews.com]
- 13. probechem.com [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 20. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Activated by Azelaprag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (formerly AMG 986, BGE-105) is an orally bioavailable small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor.[1][2][3] The apelin system is a key regulator of metabolic and cardiovascular function, and its activation is associated with many of the physiological benefits of exercise.[4] this compound was developed to mimic the effects of the endogenous peptide apelin, with a more favorable pharmacokinetic profile for therapeutic use.[5] This technical guide provides a comprehensive overview of the cellular pathways activated by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling cascades.
While initially investigated for heart failure, this compound's potent effects on muscle metabolism and body composition have led to its evaluation in the context of obesity and muscle atrophy.[2][3][6] Preclinical studies have demonstrated its ability to enhance weight loss, improve body composition, and preserve muscle function, particularly when used in combination with incretin (B1656795) agonists.[7][8][9][10] However, the recent discontinuation of the Phase 2 STRIDES trial for obesity due to observations of liver transaminitis highlights the need for a thorough understanding of its mechanism of action and safety profile.
Mechanism of Action: Apelin Receptor (APJ) Agonism
This compound functions as a potent agonist of the apelin receptor (APJ). The APJ receptor is coupled to pertussis toxin-sensitive Gαi proteins.[1] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. This activation initiates a series of cellular events that mimic the physiological effects of the endogenous ligand, apelin, which is released in response to exercise.[7][11]
In Vitro Pharmacology
This compound has been characterized in a variety of in vitro assays to determine its potency and efficacy at the apelin receptor. These studies have confirmed that it is a full agonist, capable of activating both G protein-dependent and β-arrestin-mediated signaling pathways.
Table 1: In Vitro Potency of this compound (AMG 986) at the Apelin Receptor
| Assay Type | Parameter | Value | Reference |
| Apelin Receptor Binding | EC50 | 0.32 nM | [12][13] |
| cAMP Inhibition | pEC50 | 9.64 | [14][15] |
| GTPγS Binding (Gα protein activation) | pEC50 | 9.54 | [14][15] |
| β-arrestin Recruitment | pEC50 | 9.61 | [14] |
Core Cellular Signaling Pathways
Activation of the apelin receptor by this compound triggers a cascade of intracellular signaling events. The primary pathways involved are the Gαi-mediated inhibition of adenylyl cyclase and the activation of the PI3K/AKT and ERK/MAPK pathways.
Gαi-Mediated Signaling
As a Gαi-coupled receptor, the activation of APJ by this compound leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby influencing a variety of downstream cellular processes.
PI3K/AKT Signaling Pathway
The activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical component of this compound's mechanism of action, particularly in relation to its effects on muscle metabolism. This pathway is known to promote cell survival, growth, and proliferation. In the context of muscle tissue, activation of the PI3K/AKT pathway is a key driver of protein synthesis and is instrumental in preventing muscle atrophy.
ERK/MAPK Signaling Pathway
This compound also stimulates the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and survival.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of this compound's activity.
In Vitro Assays
1. cAMP Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting adenylyl cyclase activity.
-
Methodology: A high-throughput screening campaign was conducted using a cAMP assay that measures intracellular cAMP levels induced by APJ activation.[1]
-
Cell Line: Human APJ-overexpressing cells.[1]
-
Procedure:
-
Cells are plated in appropriate multi-well plates and incubated.
-
Cells are treated with varying concentrations of this compound or a reference agonist.
-
Forskolin (B1673556) is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Following incubation, cell lysates are prepared.
-
Intracellular cAMP concentrations are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data are normalized to the response of forskolin alone, and dose-response curves are generated to calculate the pEC50 value.
-
2. GTPγS Binding Assay
-
Objective: To measure the activation of Gα proteins by the apelin receptor upon this compound binding.
-
Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.[1]
-
Membrane Preparation: Membranes from human APJ-overexpressing cells are used.[1]
-
Procedure:
-
Cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
The reaction is allowed to proceed at a controlled temperature.
-
The reaction is terminated by rapid filtration through a filter plate.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Dose-response curves are plotted to determine the pEC50 for G protein activation.
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the apelin receptor.
-
Methodology: The PathHunter® β-arrestin recruitment assay (DiscoverX) is a common method.[14]
-
Principle: The assay utilizes enzyme fragment complementation. The apelin receptor is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Procedure:
-
Cells co-expressing the tagged receptor and β-arrestin are plated.
-
Cells are treated with a dilution series of this compound.
-
After incubation, a substrate is added, and the chemiluminescent signal is measured.
-
Dose-response curves are generated to calculate the pEC50 value.
-
Preclinical In Vivo Models
1. Diet-Induced Obese (DIO) Mice
-
Objective: To evaluate the effect of this compound on weight loss, body composition, and metabolic parameters, both as a monotherapy and in combination with incretin agonists.[7][9]
-
Animal Model: Mice fed a high-fat diet to induce obesity.
-
Procedure:
-
Mice are placed on a high-fat diet for a specified period to induce obesity.
-
Animals are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, incretin agonist monotherapy, this compound + incretin agonist combination therapy).
-
This compound is administered orally.
-
Body weight and food intake are monitored regularly.
-
At the end of the study, body composition (lean mass and fat mass) is determined, typically using techniques like DEXA or MRI.
-
Metabolic parameters such as blood glucose and insulin (B600854) levels may also be assessed.
-
Muscle function can be evaluated using tests like the grid hang assay.[8]
-
2. Human Bed Rest Model
-
Objective: To assess the ability of this compound to prevent muscle atrophy and maintain muscle protein synthesis in a model of disuse.[7][8]
-
Subjects: Healthy volunteers, often older adults.[7]
-
Procedure:
-
Subjects undergo a period of strict bed rest (e.g., 10 days) to induce muscle atrophy.[7]
-
Subjects are randomized to receive either this compound or a placebo during the bed rest period.
-
Muscle mass and volume are measured before and after the bed rest period using imaging techniques such as MRI.
-
Muscle protein synthesis is assessed using stable isotope tracer techniques.
-
Safety and tolerability are monitored throughout the study.
-
Conclusion
This compound is a potent oral agonist of the apelin receptor that activates a network of cellular pathways, primarily through Gαi-mediated signaling, leading to the stimulation of the PI3K/AKT and ERK/MAPK cascades. These pathways are central to its observed physiological effects, including the promotion of muscle protein synthesis, prevention of muscle atrophy, and favorable modulation of body composition and energy metabolism. The in-depth understanding of these cellular mechanisms, supported by robust preclinical and early clinical data, provides a strong rationale for its therapeutic potential. However, the emergence of safety signals in later-stage clinical trials underscores the importance of continued investigation into the full spectrum of its biological activities to fully delineate its risk-benefit profile for future development.
References
- 1. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Amgen - AdisInsight [adisinsight.springer.com]
- 3. medcitynews.com [medcitynews.com]
- 4. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 5. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating this compound as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound (AMG 986) | Apelin受体激动剂 | MCE [medchemexpress.cn]
- 14. AMG986 (this compound, AMG-986) | Apelin receptor agonist | Probechem Biochemicals [probechem.com]
- 15. probechem.com [probechem.com]
Azelaprag (BGE-105): A Technical Guide on its Potential for Treating Sarcopenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelaprag (formerly BGE-105) is an orally available small molecule agonist of the apelin receptor (APJ). As an "exerkine" mimetic, it activates the same signaling pathways as apelin, a peptide naturally released during exercise, to potentially combat age-related muscle loss, or sarcopenia. Preclinical and early clinical data have demonstrated its potential to preserve muscle mass and function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key experimental findings, and detailed experimental methodologies.
Introduction: The Challenge of Sarcopenia and the Apelin Pathway
Sarcopenia, the age-associated decline in muscle mass, strength, and function, represents a significant and growing unmet medical need. It is a primary contributor to frailty, loss of independence, and increased morbidity and mortality in the elderly. Current therapeutic strategies are limited, highlighting the urgent need for novel pharmacological interventions.
The apelin/APJ system has emerged as a promising therapeutic target for sarcopenia. Apelin, an endogenous peptide, is secreted by various tissues, including skeletal muscle, in response to exercise.[1] Its interaction with the G protein-coupled receptor, APJ, triggers a cascade of downstream signaling events that promote muscle metabolism, growth, and repair.[2][3] this compound is a potent and selective small molecule agonist designed to activate this pathway, thereby mimicking the beneficial effects of exercise on muscle health.[2][3]
Mechanism of Action: APJ Signaling in Skeletal Muscle
This compound exerts its pro-myogenic effects by binding to and activating the APJ receptor on skeletal muscle cells. This activation stimulates downstream signaling pathways critically involved in protein synthesis and mitochondrial biogenesis, primarily through the phosphorylation of Akt and AMP-activated protein kinase (AMPK).
Clinical Development and Efficacy
This compound has been evaluated in several Phase 1 clinical trials and a Phase 2 trial that was recently discontinued (B1498344).
Phase 1b Bed Rest Study in Healthy Older Volunteers
A key study demonstrating this compound's potential for sarcopenia was a Phase 1b clinical trial in healthy volunteers aged 65 or older subjected to 10 days of strict bed rest, a model for inducing muscle atrophy.
| Parameter | Placebo (n=10) | This compound (n=11) | p-value |
| Muscle Dimensions | |||
| Thigh Circumference | Significant Decrease | 100% improvement vs. placebo | <0.001 |
| Vastus Lateralis Cross-Sectional Area | Significant Decrease | 58% improvement vs. placebo | <0.05 |
| Vastus Lateralis Thickness | Significant Decrease | 73% improvement vs. placebo | <0.01 |
| Muscle Quality | |||
| Goutallier Grade (Fatty Degeneration) | Worsened in 8 of 10 volunteers | Worsened in 1 of 11 volunteers | <0.005 |
| Muscle Metabolism | |||
| Muscle Protein Synthesis | Decreased | Significantly ameliorated vs. placebo | <0.005 |
Data sourced from BioAge Labs press release, December 2022.[1]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy male and female volunteers aged 65 years and older.
-
Intervention: 10 days of strict bed rest. Participants received either a daily intravenous (IV) infusion of 240 mg of this compound or a placebo.[4]
-
Primary Outcome Measures:
-
Muscle Size: Thigh circumference was measured using a standard tape measure. The cross-sectional area and thickness of the vastus lateralis muscle were assessed using B-mode ultrasound.
-
Muscle Quality: Fatty infiltration of the muscle was quantified using the Goutallier classification on ultrasound images.
-
Muscle Protein Synthesis: Muscle microbiopsies were taken from the vastus lateralis before and after the bed rest period. Proteomic analysis was performed on these samples to determine the rate of muscle protein synthesis.[1]
-
Phase 2 STRIDES Trial (Discontinued)
A Phase 2 trial, named STRIDES, was initiated to evaluate the efficacy and safety of oral this compound in combination with the GLP-1/GIP receptor agonist tirzepatide for obesity in adults aged 55 and older.[5] However, the trial was discontinued in December 2024 due to observations of elevated liver enzymes (transaminitis) in some participants receiving this compound.[6] No such safety signals were observed in the tirzepatide-only group.[6]
Preclinical Evidence
Preclinical studies in various mouse models have provided a strong rationale for the clinical development of this compound for sarcopenia.
| Model | Intervention | Key Findings |
| Aged Mice (24-month-old) | This compound Treatment | Statistically significant increase in voluntary motor activity (p=0.00228) and improvement in grip strength (p=0.04) compared to age-matched controls. |
| Cardiotoxin-Induced Muscle Injury in Aged Mice (18-month-old) | This compound Treatment | Significantly higher levels of mRNA transcripts indicative of muscle regeneration. |
| Diet-Induced Obese (DIO) Mice | This compound + Tirzepatide | Restored muscle function to that of lean controls in grid hang tests. |
Data sourced from a patent application and a presentation at the American Diabetes Association 84th Scientific Sessions.[7][8]
-
Aged Mouse Models: C57BL/6J mice are commonly used as a model for age-related sarcopenia, with significant muscle decline observed at 24 months and older.[9][10]
-
Cardiotoxin-Induced Muscle Injury: This model is used to study muscle regeneration.
Pharmacokinetics and Safety Profile
Pharmacokinetics
This compound is an orally available small molecule. A Phase 1 study (NCT06141889) was conducted to evaluate the pharmacokinetics of single and multiple doses of this compound in healthy older adult volunteers (≥ 60 years of age).[14] The results of this study have not yet been publicly released.
Safety and Tolerability
This compound was reported to be well-tolerated in over 240 subjects across seven Phase 1 clinical trials.[5] In the Phase 1b bed rest study, treatment-emergent adverse events were mild, with the most common being headache and procedural pain from biopsies.[4]
The discontinuation of the Phase 2 STRIDES trial due to elevated liver enzymes in some participants raises significant safety concerns that will need to be thoroughly investigated before any further clinical development in this indication.[6]
Conclusion and Future Directions
This compound has demonstrated compelling preclinical and early clinical evidence for its potential as a treatment for sarcopenia by targeting the apelin/APJ pathway to promote muscle growth and function. The positive results from the Phase 1b bed rest study in older adults are particularly encouraging.
However, the recent discontinuation of the Phase 2 STRIDES trial due to safety concerns highlights the challenges in the clinical development of this compound. A thorough investigation into the mechanism of the observed liver toxicity is crucial. Future research should focus on understanding the risk-benefit profile of this compound, potentially exploring different dosing regimens or patient populations. Despite the setback, the apelin/APJ pathway remains a promising target for the development of novel therapies for sarcopenia and other muscle-wasting conditions.
References
- 1. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmadive.com [biopharmadive.com]
- 7. A Comparative Analysis of Grip Strength Evaluation Methods in a Large Cohort of Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Types of Mouse Models for Sarcopenia Research: Senescence Acceleration and Genetic Modification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of sarcopenia: classification and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Mouse sarcopenia model reveals sex- and age-specific differences in phenotypic and molecular characteristics [jci.org]
- 11. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 12. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 13. Protocol for accelerated skeletal muscle regeneration and hypertrophic muscle formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Azelaprag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (formerly AMG 986 or BGE-105) is a potent, orally available, small molecule agonist of the apelin receptor (APJ). The apelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, energy metabolism, and fluid homeostasis.[1][2] this compound mimics the action of apelin, an endogenous peptide that is released in response to exercise, thereby activating signaling pathways that can lead to improved muscle metabolism and other metabolic benefits.[3][4] This document provides detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound, including its binding affinity and functional agonism at the APJ receptor.
Mechanism of Action
This compound is an agonist for the apelin receptor (APJ), a class A GPCR.[2] Upon binding, it activates downstream signaling cascades. The APJ receptor is known to couple primarily to the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, activation of the APJ receptor can stimulate other pathways, including the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G protein-independent signaling.[1]
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity from various assays.
| Assay Type | Parameter | Value | Cell Line | Notes | Reference |
| Binding Affinity | |||||
| Spectral Shift Assay | Kd | 51 nM | MegaR-engineered GPCR protein | Measures direct binding affinity. | [5] |
| Functional Activity | |||||
| Apelin Receptor Activation | EC50 | 0.32 nM | Not specified | Measures the concentration for half-maximal effective response. | [6][7][8] |
| Apelin Receptor Activation | EC50 | 0.012 µM (12 nM) | Not specified | For the (2R,3S) enantiomer of this compound. | [9] |
| β-Arrestin2 Recruitment | EC50 | To be determined | HEK293T | Measures the potency for β-arrestin recruitment. | |
| cAMP Inhibition | IC50 | To be determined | CHO-Flp-In-APJ | Measures the potency for inhibiting cAMP production. |
Experimental Protocols
APJ Receptor Binding Assay (Spectral Shift)
This protocol describes a label-free method to determine the binding affinity (Kd) of this compound to the APJ receptor using a spectral shift assay.
Principle: This assay measures the change in the spectral properties of a MegaR-engineered APJ receptor protein upon ligand binding.[5]
Materials:
-
Purified, MegaR-engineered APJ receptor protein
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
384-well microplates
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Add a constant concentration of the purified APJ receptor to each well of the 384-well plate.
-
Add the this compound dilutions to the wells, ensuring a final DMSO concentration below 1%.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Measure the spectral shift using a suitable plate reader at dual wavelengths (e.g., 650 nm and 670 nm).
-
Plot the change in the spectral signal against the concentration of this compound.
-
Determine the Kd value by fitting the data to a one-site binding model using appropriate software.
APJ-HTRF cAMP Functional Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in cells expressing the human APJ receptor, using Homogeneous Time-Resolved Fluorescence (HTRF).
Principle: This is a competitive immunoassay where cAMP produced by cells competes with a d2-labeled cAMP for binding to an anti-cAMP antibody labeled with a Europium cryptate. A high level of intracellular cAMP leads to a decrease in the FRET signal.[10][11]
Materials:
-
CHO-Flp-In-APJ cells (or other suitable cell line stably expressing human APJ)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
HTRF cAMP assay kit (containing d2-labeled cAMP, anti-cAMP Eu-cryptate antibody, and lysis buffer)
-
384-well, low-volume, white microplates
Procedure:
-
Seed the CHO-Flp-In-APJ cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells by adding the HTRF lysis buffer containing the d2-labeled cAMP and the anti-cAMP Eu-cryptate antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
hAPJ β-Arrestin2 Recruitment Assay (NanoBiT)
This protocol describes a method to measure the recruitment of β-arrestin2 to the APJ receptor upon this compound stimulation using NanoLuc Binary Technology (NanoBiT).
Principle: The APJ receptor is fused to one subunit of the NanoLuc luciferase (e.g., LgBiT), and β-arrestin2 is fused to the other subunit (e.g., SmBiT). Upon agonist-induced interaction of the two proteins, the NanoLuc subunits come into close proximity, reconstituting a functional enzyme that generates a luminescent signal.[12][13]
Materials:
-
HEK293T cells stably co-expressing hAPJ-LgBiT and SmBiT-β-arrestin2
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Nano-Glo® Live Cell Assay System (containing substrate)
-
384-well, white, clear-bottom microplates
Procedure:
-
Seed the engineered HEK293T cells into 384-well plates and culture overnight.
-
Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Opti-MEM).
-
Add the Nano-Glo® substrate to the cells and incubate for a short period (e.g., 2 minutes) at room temperature.
-
Add the this compound dilutions to the wells.
-
Immediately measure the luminescence signal kinetically over a period of time (e.g., 60 minutes) using a plate reader with luminescence detection capabilities.
-
Plot the luminescence signal (e.g., area under the curve) against the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: APJ Receptor Signaling Pathway.
References
- 1. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.bioagelabs.com [ir.bioagelabs.com]
- 4. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (2R,3S)-Azelaprag | Apelin receptor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 13. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azelaprag Administration in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). The apelin signaling pathway is recognized for its role in regulating energy metabolism and has been identified as a promising therapeutic target for metabolic diseases, including obesity. This compound is being investigated for its potential to mimic the metabolic benefits of exercise. In preclinical studies using mouse models of diet-induced obesity (DIO), this compound has demonstrated significant efficacy in promoting weight loss and improving body composition, particularly when used in combination with incretin-based therapies such as GLP-1 and dual GLP-1/GIP receptor agonists.
These application notes provide a summary of the key findings from preclinical studies of this compound in obese mouse models and offer detailed protocols for researchers interested in conducting similar experiments.
Mechanism of Action: The Apelin-APJ Signaling Pathway
This compound exerts its therapeutic effects by activating the APJ receptor, the endogenous receptor for the peptide apelin. Apelin is known as an "exerkine" because its levels increase in response to physical exercise, and it mediates many of the beneficial effects of exercise on metabolism. Activation of the APJ receptor by this compound is thought to stimulate several downstream signaling cascades that enhance energy expenditure, improve insulin (B600854) sensitivity, and promote the maintenance of muscle mass. The synergistic effect of this compound with incretin (B1656795) drugs, which primarily reduce appetite, offers a dual approach to obesity treatment by simultaneously decreasing energy intake and increasing energy expenditure.[1]
Caption: this compound activates the APJ receptor, leading to metabolic benefits.
Efficacy of this compound in Diet-Induced Obese (DIO) Mice
Preclinical studies have consistently shown that this compound, both as a monotherapy and in combination with other anti-obesity agents, leads to significant weight loss and favorable changes in body composition in DIO mice.
Monotherapy Effects
As a standalone treatment, this compound has been shown to protect against excessive weight gain, improve body composition, and increase both physical activity and energy expenditure in mice fed a high-fat diet.[2]
Combination Therapy Effects
The most pronounced effects of this compound have been observed when it is co-administered with incretin receptor agonists.
-
With Tirzepatide (GLP-1/GIP Receptor Agonist): In a study with DIO mice, the combination of this compound and tirzepatide resulted in a 39% total weight loss, which was approximately double the weight loss achieved with tirzepatide alone.[3][4] This combination therapy also restored the body composition (lean mass vs. fat mass) and muscle function of the obese mice to levels comparable to those of lean control mice.[4]
-
With Semaglutide (GLP-1 Receptor Agonist): Similar synergistic effects on weight loss and body composition have been reported when this compound is combined with semaglutide.[3]
-
With Other Anti-Obesity Agents: this compound has also been shown to enhance weight loss and improve body composition when combined with an oral GLP-1 receptor agonist (danuglipron) or a CB1 inverse agonist (rimonabant).[5]
A key finding from these combination studies is that the enhanced weight loss is not due to a further reduction in food intake, suggesting that this compound's primary contribution is an increase in energy expenditure.[3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies of this compound in DIO mice.
| Treatment Group | % Body Weight Loss | % Lean Mass of Body Weight | Grid Hang Latency (seconds) | Reference(s) |
| DIO + Tirzepatide | 16% | 60% | 38 | |
| DIO + Tirzepatide + this compound | 39% | 69% | 86 | |
| Lean Controls | N/A | 70% | 79 |
| Treatment Group | % Body Weight Reduction | Reference(s) |
| DIO + Semaglutide | 11% | [6] |
| DIO + Semaglutide + this compound | 31% | [6] |
Experimental Protocols
The following are detailed protocols for conducting studies on the administration of this compound in mouse models of obesity. These protocols are based on the available information from BioAge Labs' preclinical studies and established methodologies in the field.
Diet-Induced Obesity (DIO) Model
This protocol describes the induction of obesity in mice through the use of a high-fat diet.
-
Animal Model: Male C57BL/6J mice are commonly used for DIO studies due to their susceptibility to weight gain and metabolic dysfunction on a high-fat diet.[7]
-
Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[7]
-
Diet:
-
Upon arrival (e.g., at 6-8 weeks of age), acclimate the mice on a standard chow diet for at least one week.[1]
-
To induce obesity, switch the experimental group to a high-fat diet (HFD). A common HFD provides 45% to 60% of its kilocalories from fat.[7] For example, the D12492 diet (45% kcal from fat) is frequently used.[1]
-
A control group should be maintained on a standard low-fat diet (e.g., 10% kcal from fat).[8]
-
Provide food and water ad libitum.[7]
-
-
Duration: Maintain the mice on their respective diets for a period of 10-16 weeks to allow for the development of a stable obese phenotype with characteristics such as increased body weight, adiposity, and glucose intolerance.[1][7][8]
-
Monitoring: Record body weight and food intake weekly.[7]
This compound Administration
This protocol details the preparation and administration of this compound to DIO mice.
-
Formulation and Dosage:
-
This compound is typically administered orally.
-
For administration in drinking water, a concentration of 1.1 g/L has been used in published studies.[6]
-
To prepare the medicated water, the required amount of this compound should be dissolved in the drinking water. The stability of the compound in water over time should be assessed.
-
Fresh medicated water should be provided regularly (e.g., weekly).[7]
-
-
Treatment Groups:
-
Vehicle Control: DIO mice receiving the vehicle (drinking water without the drug).
-
This compound Monotherapy: DIO mice receiving this compound in their drinking water.
-
Combination Therapy: DIO mice receiving this compound in their drinking water plus a co-administered agent (e.g., tirzepatide, semaglutide).
-
Positive Control: DIO mice receiving the co-administered agent alone.
-
Lean Control: Mice fed a low-fat diet receiving the vehicle.
-
-
Co-administration of Incretin Agonists:
-
Tirzepatide: Administered at a dose of 10 nmol/kg.
-
Semaglutide: Administered at a dose of 10 nmol/kg, every three days (Q3D).[6]
-
These agents are typically administered via subcutaneous injection.
-
-
Treatment Duration: The treatment period in the reported studies was 20-21 days.[6]
Caption: Workflow for this compound studies in DIO mice.
Assessment of Efficacy
These protocols describe the key assays used to evaluate the effects of this compound.
-
Body Composition Analysis (EchoMRI):
-
Principle: EchoMRI provides a non-invasive and precise measurement of fat mass, lean mass, free water, and total water in conscious mice.[9]
-
Procedure:
-
Calibrate the EchoMRI machine using a canola oil standard.[9]
-
Weigh the mouse and record its weight.
-
Place the mouse into an animal holder. A plunger may be used to gently restrain the mouse and prevent movement.[9][10]
-
Insert the holder into the EchoMRI machine.
-
Initiate the scan. The measurement typically takes 1-3 minutes per mouse.[9][11]
-
Record the values for fat mass, lean mass, and water content.
-
Body composition can be assessed at baseline (before treatment) and at the end of the study.
-
-
-
Muscle Function (Grid Hang Test):
-
Principle: This test evaluates muscle strength and endurance by measuring the latency to fall from an inverted wire grid.[6]
-
Apparatus: A wire mesh grid that can be inverted.
-
Procedure:
-
Place the mouse on the wire grid.
-
Gently invert the grid so the mouse is hanging upside down.
-
Start a timer and measure the time it takes for the mouse to fall off the grid (latency to fall).
-
A cut-off time (e.g., 60-180 seconds) is typically used.
-
Perform multiple trials for each mouse with adequate rest periods in between.
-
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (Oral or Intraperitoneal): To assess glucose homeostasis.
-
Energy Expenditure: Can be measured using metabolic cages (e.g., CLAMS) to determine oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
Physical Activity: Can also be monitored in metabolic cages using infrared beams.
-
Conclusion
This compound has shown considerable promise in preclinical mouse models of obesity, demonstrating a novel mechanism of action that complements existing anti-obesity therapies. By stimulating the apelin-APJ signaling pathway, this compound effectively increases energy expenditure, leading to enhanced weight loss and improved body composition without further suppressing appetite. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other APJ agonists in the context of obesity and related metabolic disorders.
References
- 1. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 2. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity murine model [protocols.io]
- 8. The Development of Diet-Induced Obesity and Glucose Intolerance in C57Bl/6 Mice on a High-Fat Diet Consists of Distinct Phases | PLOS One [journals.plos.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Echo-MRI analysis [bio-protocol.org]
- 11. Body Composition Analysis | Zurich Integrative Rodent Physiology (ZIRP) | UZH [zirp.uzh.ch]
Application Notes and Protocols: Dosing Regimen for Azelaprag in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (formerly BGE-105) is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ). The apelin/APJ system is a key signaling pathway involved in the regulation of metabolism, cardiovascular function, and muscle health. Apelin itself is an exercise-induced peptide hormone ("exerkine") that mediates many of the beneficial effects of physical activity. This compound, by mimicking the action of apelin, holds therapeutic potential for a range of metabolic diseases, including obesity and age-related muscle atrophy. Preclinical studies have demonstrated its efficacy in promoting weight loss, improving body composition, and enhancing glycemic control, particularly in combination with incretin-based therapies.
These application notes provide a detailed overview of the dosing regimens for this compound used in preclinical studies, primarily focusing on diet-induced obese (DIO) mouse models. The information is intended to guide researchers in designing and executing their own in vivo studies with this compound.
Signaling Pathway of this compound
This compound acts as an agonist at the APJ receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates downstream signaling cascades that are also triggered by the endogenous ligand, apelin. This activation can lead to various physiological effects, including enhanced glucose uptake, increased fatty acid oxidation, and promotion of muscle protein synthesis.
Caption: this compound signaling pathway.
Preclinical Dosing Regimens in Diet-Induced Obese (DIO) Mice
The majority of preclinical studies with this compound have utilized diet-induced obese (DIO) mice, a translationally relevant model for studying obesity and metabolic disease. The primary route of administration in these studies has been oral, with the compound mixed into the drinking water.
Quantitative Data Summary
| Animal Model | Route of Administration | Dose | Estimated Daily Intake (mg/kg/day)* | Duration of Treatment | Study Context | Reference |
| Diet-Induced Obese (DIO) C57BL/6 Mice | Oral (in drinking water) | 1.1 g/L | ~165 mg/kg/day | > 3 months | Monotherapy for glycemic control | |
| Diet-Induced Obese (DIO) C57BL/6 Mice | Oral (in drinking water) | 1.1 g/L | ~165 mg/kg/day | 20 days | Combination with tirzepatide | |
| Diet-Induced Obese (DIO) C57BL/6 Mice | Oral (in drinking water) | 0.275 g/L | ~41.25 mg/kg/day | 20 days | Combination with tirzepatide | |
| Diet-Induced Obese/Streptozotocin (DIO/STZ) Mice | Oral (in drinking water) | 1.1 g/L | ~165 mg/kg/day | 12 days | Monotherapy and combination with tirzepatide |
*Estimated Daily Intake is calculated based on an assumed average daily water consumption of 3-5 mL for a mouse on a high-fat diet. This can vary based on the specific strain, age, and diet composition. It is recommended that researchers measure actual water intake in their studies for precise dose calculation.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice, a prerequisite for testing the efficacy of this compound in a relevant disease model.
Materials:
-
Male C57BL/6J mice (or other appropriate strain), 6-8 weeks of age.
-
High-Fat Diet (HFD): Typically 45-60% kcal from fat.
-
Control Diet (Low-Fat Diet, LFD): Typically 10% kcal from fat.
-
Standard animal housing and husbandry equipment.
Procedure:
-
Acclimatize mice to the animal facility for at least one week upon arrival.
-
Randomize mice into two groups: a control group to be fed LFD and an experimental group to be fed HFD.
-
House mice individually or in small groups and provide ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly.
-
Continue the HFD feeding for a period of 8-16 weeks, or until a significant difference in body weight and adiposity is observed between the HFD and LFD groups.
Caption: Workflow for generating a DIO mouse model.
This compound Administration in Drinking Water
This protocol outlines the preparation and administration of this compound via drinking water to DIO mice.
Materials:
-
This compound powder.
-
Vehicle (e.g., sterile water).
-
Drinking bottles.
-
DIO mice (prepared as per the protocol above).
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration in the drinking water (e.g., 1.1 g/L or 0.275 g/L).
-
Prepare a stock solution of this compound in the appropriate vehicle if necessary, ensuring it is fully dissolved.
-
Prepare the final medicated drinking water by diluting the stock solution or dissolving the powder directly in the total volume of drinking water.
-
Replace the regular drinking water in the cages of the treatment groups with the this compound-containing water. The control group should receive drinking water with the vehicle only.
-
Measure water consumption daily or every few days to monitor drug intake.
-
Prepare fresh medicated water at least once a week.
-
Continue treatment for the duration specified in the study design (e.g., 12 days, 20 days, or several months).
-
Monitor relevant endpoints throughout the study, such as body weight, food and water intake, body composition (e.g., via EchoMRI or DEXA), and glycemic parameters (e.g., blood glucose, insulin).
Conclusion
The preclinical data available to date suggest that oral administration of this compound in drinking water at concentrations of 0.275 g/L and 1.1 g/L is effective in mouse models of diet-induced obesity. These application notes and protocols provide a framework for researchers to further investigate the therapeutic potential of this novel APJ agonist. It is crucial to carefully monitor drug intake and relevant physiological parameters to ensure accurate and reproducible results. As with any preclinical study, further dose-ranging and pharmacokinetic studies may be necessary to fully characterize the profile of this compound in different models and species.
Azelaprag: Solubility, Preparation, and Application in Cell Culture
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azelaprag is a potent, orally available, small molecule agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2][3] The apelin/APJ system is a key regulator of various physiological processes, including cardiovascular function, fluid homeostasis, and metabolic balance.[3] Apelin, the endogenous ligand for APJ, is recognized as an exercise-induced signaling molecule (exerkine) that mediates many of the metabolic benefits of physical activity.[1][2] this compound mimics these effects and has shown therapeutic potential in preclinical and clinical studies for conditions such as muscle atrophy, obesity, and heart failure.[1][2] For researchers investigating the therapeutic potential of this compound in vitro, proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results. This document provides detailed protocols for the solubilization and preparation of this compound for cell culture applications, along with an overview of its signaling pathway.
Physicochemical Properties
This compound, also known as AMG 986, has the following properties:
| Property | Value |
| Molecular Formula | C₂₅H₂₉N₇O₄S[4] |
| Molecular Weight | 523.61 g/mol [5] |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| EC₅₀ for APJ Receptor | 0.32 nM[3][5] |
Solubility Data
The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.
| Solvent | Concentration | Remarks |
| DMSO | 69.3 mg/mL (132.35 mM)[5] | Sonication is recommended to aid dissolution.[5] |
| Ethanol | Insoluble or sparingly soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Not suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 26.18 mg of this compound (Molecular Weight: 523.61 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 50 mM solution, add 1 mL of DMSO for every 26.18 mg of powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes.[5] This will help to break up any aggregates and ensure complete solubilization.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (stable for up to 1 year) or at -20°C for short-term storage.[5][6]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 10 µM working solution from a 50 mM stock, first prepare an intermediate dilution of 1 mM by adding 2 µL of the 50 mM stock to 98 µL of pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM, add 2 µL of the 50 mM stock solution to 10 mL of medium.
-
Mixing: Gently mix the medium containing this compound by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and protein denaturation.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Calculate the final DMSO concentration to ensure it is within an acceptable range for your cell type.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound.
This compound Signaling Pathway
This compound exerts its biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein-coupled receptor (GPCR).[3] Upon activation, the APJ receptor couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, APJ activation can stimulate other downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in regulating cell growth, proliferation, survival, and metabolism. The recruitment of β-arrestin to the activated receptor can also initiate distinct signaling events and mediate receptor internalization.
This compound signaling pathway through the APJ receptor.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for conducting a cell-based assay with this compound.
General workflow for in vitro experiments with this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in culture medium | - Stock solution not fully dissolved.- Final concentration exceeds solubility in aqueous medium.- Interaction with media components. | - Ensure complete dissolution of the stock solution, using sonication if necessary.- Prepare a fresh dilution and ensure the final DMSO concentration is low.- Test different serum batches or use serum-free medium if possible. |
| Cell toxicity or death | - High final DMSO concentration.- this compound concentration is too high.- Cell line is particularly sensitive. | - Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control (medium with the same DMSO concentration) to confirm.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the treatment duration. |
| Inconsistent or no effect | - Inactive compound due to improper storage.- Incorrect dosage calculation.- Cells do not express the APJ receptor. | - Use a fresh aliquot of the stock solution. Ensure proper storage at -80°C.- Double-check all calculations for dilutions.- Confirm APJ receptor expression in your cell line using qPCR, Western blot, or flow cytometry. |
Safety Precautions
This compound is a bioactive small molecule. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating this compound as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C25H29N7O4S | CID 122702529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (AMG 986) | apelin receptor agonist| TargetMol [targetmol.com]
- 6. (2R,3S)-Azelaprag | Apelin receptor | TargetMol [targetmol.com]
Application Notes and Protocols for the Combined Use of Azelaprag and Tirzepatide in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag is an orally administered small molecule that functions as an agonist for the apelin receptor (APJ).[1][2] The apelin pathway is activated by exercise and is associated with numerous metabolic benefits, including improved muscle metabolism and prevention of muscle atrophy.[1][3] Tirzepatide is a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors, which has demonstrated significant efficacy in glycemic control and weight loss.[4][5] The combination of this compound and tirzepatide was investigated for its potential synergistic effects in treating obesity, with the hypothesis that combining an "exercise mimetic" (this compound) with a powerful appetite suppressant (tirzepatide) could lead to enhanced weight loss and improved body composition.[1][6]
Preclinical studies in mouse models of obesity showed promising results, where the combination of this compound and an incretin (B1656795) agonist like tirzepatide led to greater weight loss than the incretin alone, along with restoration of healthy body composition and muscle function.[3] This led to the initiation of the STRIDES Phase 2 clinical trial to evaluate the efficacy and safety of this compound in combination with tirzepatide in older adults with obesity.[1][7] However, this trial was discontinued (B1498344) due to observations of liver transaminitis in subjects receiving this compound.[8][9][10]
These application notes provide an overview of the known mechanisms of action, a summary of the preclinical and clinical data, and detailed protocols for experiments involving the combined use of this compound and tirzepatide.
Mechanisms of Action and Signaling Pathways
This compound: APJ Receptor Agonist
This compound acts as an agonist of the apelin receptor (APJ).[1] Apelin is an endogenous peptide that is induced by exercise and plays a role in various physiological processes, including cardiovascular function and metabolism.[3][11] Activation of the APJ receptor by this compound is believed to mimic many of the metabolic benefits of physical activity, such as promoting muscle metabolism, preventing muscle atrophy, and potentially increasing energy expenditure.[1][3]
Tirzepatide: Dual GIP and GLP-1 Receptor Agonist
Tirzepatide is a synthetic peptide that acts as an agonist at both the GIP and GLP-1 receptors.[4][5] These incretin hormones are released from the gut in response to food intake and play crucial roles in glucose homeostasis and appetite regulation.[4] By activating both receptors, tirzepatide enhances insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon (B607659) release, slows gastric emptying, and acts on brain centers to reduce appetite and food intake.[4][12] Tirzepatide exhibits a greater affinity for the GIP receptor than the GLP-1 receptor.[13]
Data Presentation
Preclinical Data Summary
Preclinical studies in diet-induced obese (DIO) mice demonstrated a synergistic effect of this compound when combined with tirzepatide.[3]
| Treatment Group | Total Weight Loss (%) | Key Observations |
| Tirzepatide Monotherapy | ~19.5% | Significant weight loss. |
| This compound + Tirzepatide | 39% | Approximately double the weight loss of tirzepatide alone. Restored body weight to the range of lean control mice. Restored body composition and muscle function to that of lean controls. The synergistic weight loss was not due to a further decrease in food intake.[3] |
Another preclinical model of diabetic obesity (diet-induced obese mice with low-dose streptozotocin (B1681764) to impair β-cell function) showed the following effects on HbA1c:[14]
| Treatment Group | A1c Reduction (%) |
| This compound Monotherapy | 1.2% |
| Tirzepatide Monotherapy | 1.3% |
| This compound + Tirzepatide | 2.1% |
Clinical Trial Data Summary (STRIDES - Discontinued)
The STRIDES Phase 2 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in combination with tirzepatide in approximately 220 obese individuals aged 55 and older.[1][8] The trial was discontinued, and thus, efficacy data is not available. The key safety finding that led to the discontinuation is summarized below.
| Treatment Group | Adverse Event | Incidence | Details |
| This compound (monotherapy and in combination with tirzepatide) | Liver Transaminitis | 11 out of 204 subjects | Elevations in liver enzymes were observed. No clinically significant symptoms were reported.[8][10] |
| Tirzepatide Only | Liver Transaminitis | 0 | No transaminase elevations were observed in this group.[8][10] |
Experimental Protocols
Preclinical In Vivo Study Protocol: Evaluation of this compound and Tirzepatide Combination in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the synergistic effect of this compound and tirzepatide on body weight, body composition, and metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (oral formulation)
-
Tirzepatide (subcutaneous injection)
-
Vehicle controls for both drugs
-
Metabolic cages
-
EchoMRI or similar body composition analyzer
-
Glucometer and glucose strips
-
Insulin ELISA kit
Workflow:
Procedure:
-
Obesity Induction: House male C57BL/6J mice on a high-fat diet for 10-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Baseline Measurements: Record baseline body weight, body composition (fat mass, lean mass), and fasting blood glucose and insulin levels.
-
Randomization: Randomize DIO mice into the following treatment groups (n=10-12 per group):
-
Vehicle (for this compound) + Vehicle (for tirzepatide)
-
This compound + Vehicle (for tirzepatide)
-
Vehicle (for this compound) + Tirzepatide
-
This compound + Tirzepatide
-
-
Drug Administration:
-
Monitoring:
-
Measure body weight and food intake weekly.
-
-
Metabolic Phenotyping:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points during the study.
-
Towards the end of the study, place mice in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, measure final body weight and body composition.
-
Collect terminal blood samples for analysis of glucose, insulin, lipids, and other relevant biomarkers.
-
Harvest tissues (e.g., liver, adipose tissue, skeletal muscle) for histological and molecular analyses.
-
Clinical Trial Protocol Outline: A Randomized, Double-Blind, Placebo-Controlled Study of this compound in Combination with Tirzepatide for the Treatment of Obesity (Based on STRIDES Trial Design)
NOTE: The following is a representative protocol outline based on publicly available information about the STRIDES trial.[1][8] This trial was terminated due to safety concerns. This outline is for informational purposes only and does not constitute a recommendation to conduct this study.
Objective: To evaluate the efficacy, safety, and tolerability of this compound as an adjunct to tirzepatide for weight management in adults with obesity.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Individuals aged 55 years and older with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity.
Workflow:
Procedure:
-
Screening: Potential participants are screened against inclusion and exclusion criteria. Informed consent is obtained.
-
Randomization: Eligible participants are randomized to one of the following treatment arms:
-
This compound (e.g., 300 mg once daily) + Tirzepatide (e.g., 5 mg once weekly)[8]
-
This compound (e.g., 300 mg twice daily) + Tirzepatide (e.g., 5 mg once weekly)[8]
-
Placebo for this compound + Tirzepatide (e.g., 5 mg once weekly)
-
This compound monotherapy (to provide additional safety information)[8]
-
-
Treatment Period (e.g., 24 weeks):
-
Participants self-administer daily oral doses of this compound/placebo and weekly subcutaneous injections of tirzepatide.
-
Regular study visits are conducted to assess efficacy and safety endpoints.
-
-
Endpoints:
-
Primary Endpoint: Mean percent change in body weight from baseline at 24 weeks.[1]
-
Exploratory Endpoints:
-
Changes in body composition (e.g., fat mass, lean mass)
-
Glycemic control parameters (e.g., HbA1c, fasting glucose)
-
Obesity-related biomarkers
-
Patient-reported outcomes related to health and quality of life[1]
-
-
-
Safety Monitoring:
-
Adverse events are monitored and recorded throughout the study.
-
Regular laboratory tests, including liver function tests, are performed.
-
Conclusion and Future Directions
The combination of this compound and tirzepatide represents a novel therapeutic strategy for obesity by targeting both energy expenditure/muscle metabolism and appetite suppression. While preclinical data were highly encouraging, the clinical development of this combination was halted due to safety concerns related to liver enzyme elevations associated with this compound.[8][10] Future research may involve the development of new APJ agonists with an improved safety profile or further investigation into the mechanism of this compound-induced liver transaminitis. The protocols and data presented here provide a valuable resource for researchers in the field of metabolic diseases and drug development.
References
- 1. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating this compound as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 5. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. bariatricnews.net [bariatricnews.net]
- 10. BioAge Labs Halts STRIDES Phase 2 Trial of this compound-Tirzepatide Combo [biopharmatrend.com]
- 11. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]
- 12. Tirzepatide’s Mechanism of Action: How Does Tirzepatide Work? - GoodRx [goodrx.com]
- 13. Tirzepatide - Wikipedia [en.wikipedia.org]
- 14. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Co-administration of Azelaprag and Semaglutide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the current understanding of the co-administration of azelaprag and semaglutide (B3030467), two therapeutic agents with distinct mechanisms of action, for the potential treatment of obesity and related metabolic disorders. This compound is an oral agonist of the apelin receptor (APJ), functioning as an "exercise mimetic" to enhance muscle metabolism and prevent atrophy. Semaglutide is a well-established glucagon-like peptide-1 (GLP-1) receptor agonist that promotes weight loss and glycemic control through effects on insulin (B600854) secretion, glucagon (B607659) suppression, and appetite regulation.
The co-administration of these agents is hypothesized to produce synergistic effects on weight loss and body composition, addressing both the fat mass reduction driven by semaglutide and the preservation and enhancement of lean muscle mass targeted by this compound. This document summarizes the available preclinical data, outlines potential clinical trial designs, and provides detailed protocols for key experiments to facilitate further research in this promising area.
Preclinical Studies
Summary of Findings
Preclinical studies in diet-induced obese (DIO) mouse models have demonstrated the potential synergistic effects of co-administering this compound and a GLP-1 receptor agonist. While specific data for the semaglutide combination has been described as "similar" to that of the this compound and tirzepatide (a dual GIP/GLP-1 receptor agonist) combination, detailed quantitative results for the former are not yet publicly available in peer-reviewed literature.
The key findings from preclinical research, primarily presented at scientific conferences, indicate that the combination therapy leads to:
-
Enhanced Weight Loss: The addition of this compound to a GLP-1 receptor agonist therapy approximately doubled the total weight loss compared to the GLP-1 agonist alone.
-
Preservation of Lean Mass: The combination therapy was shown to restore body composition and muscle function to levels observed in lean control animals.
-
Mechanism of Action: The synergistic effect on weight loss was observed without a further reduction in food intake, suggesting that this compound's mechanism is complementary to the appetite-suppressing effects of GLP-1 receptor agonists.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with a GLP-1 Receptor Agonist in a Diet-Induced Obese Mouse Model
| Treatment Group | Approximate Mean Total Weight Loss (%) | Key Observations |
| Vehicle Control | Baseline | Obese phenotype maintained. |
| GLP-1 Receptor Agonist Monotherapy | ~19.5% | Significant weight loss compared to vehicle. |
| This compound + GLP-1 Receptor Agonist | ~39% | Approximately double the weight loss of GLP-1 RA monotherapy; restoration of body composition and muscle function. |
Note: The quantitative data is based on studies with the GIP/GLP-1 receptor agonist tirzepatide, with the effects of the semaglutide combination reported to be "similar" by the developing company.
Clinical Studies
As of late 2025, there are no completed or published clinical trials on the co-administration of this compound and semaglutide. However, a Phase 2 clinical trial is planned to be initiated in the first half of 2025.
A related Phase 2 trial, known as STRIDES, investigating the combination of this compound and tirzepatide was initiated in mid-2024. This trial, although discontinued (B1498344) due to safety concerns (liver transaminitis), provides a valuable framework for the design of future studies with semaglutide.
Planned Phase 2 Trial Design (this compound and Semaglutide)
Based on the design of the STRIDES trial, a future study of this compound with semaglutide could be structured as follows:
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.
-
Participant Population: Individuals with obesity.
-
Treatment Arms:
-
Semaglutide + Placebo
-
Semaglutide + this compound (low dose)
-
Semaglutide + this compound (high dose)
-
-
Primary Endpoint: Mean percent change in body weight from baseline at a specified time point (e.g., 24 weeks).
-
Secondary and Exploratory Endpoints:
-
Changes in body composition (lean mass, fat mass).
-
Glycemic control parameters (HbA1c, fasting glucose).
-
Biomarkers related to obesity and metabolism.
-
Patient-reported outcomes on health and quality of life.
-
Safety and tolerability.
-
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet, for the evaluation of therapeutic interventions.
Materials:
-
Male C57BL/6J mice (or other susceptible strain), 6-8 weeks old.
-
High-fat diet (HFD; typically 45-60% kcal from fat).
-
Standard chow diet (for control group).
-
Animal caging with environmental enrichment.
-
Analytical balance.
Protocol:
-
Acclimation: Upon arrival, acclimate mice to the animal facility for at least one week, with ad libitum access to standard chow and water.
-
Baseline Measurements: Record the initial body weight of all animals.
-
Diet Induction:
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a HFD.
-
House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).
-
Provide ad libitum access to their respective diets and water.
-
-
Monitoring:
-
Monitor body weight weekly for the duration of the study (typically 12-16 weeks for induction of obesity).
-
Observe the general health of the animals regularly.
-
-
Confirmation of Obesity: After the induction period, the HFD-fed mice should exhibit a significantly higher body weight and adiposity compared to the chow-fed controls.
Assessment of Body Composition in Mice
Objective: To quantify the lean mass and fat mass of mice to evaluate the effects of therapeutic interventions on body composition.
Method: Dual-Energy X-ray Absorptiometry (DEXA)
Materials:
-
DEXA instrument for small animals.
-
Anesthesia (e.g., isoflurane).
-
Anesthesia induction chamber and nose cone.
-
Heating pad for recovery.
Protocol:
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) in an induction chamber.
-
Positioning: Once anesthetized, place the mouse in a prone position on the DEXA scanner bed. Ensure the limbs are extended and the body is straight.
-
Scanning: Perform the scan according to the manufacturer's instructions.
-
Analysis: Use the instrument's software to analyze the scan and obtain values for total body mass, lean mass, fat mass, and bone mineral density.
-
Recovery: Place the mouse on a heating pad and monitor until it has fully recovered from anesthesia.
Assessment of Muscle Function in Mice
Objective: To evaluate the effect of therapeutic interventions on muscle strength and endurance.
Method: Grip Strength Test
Materials:
-
Grip strength meter with a horizontal bar.
Protocol:
-
Acclimation: Allow the mouse to acclimate to the testing room for at least 30 minutes before the experiment.
-
Testing:
-
Hold the mouse by the base of its tail and allow its forelimbs to grasp the horizontal bar of the grip strength meter.
-
Gently pull the mouse horizontally away from the bar until its grip is released.
-
The meter will record the peak force exerted by the mouse.
-
-
Repetitions: Perform the test three to five times for each mouse, with a short rest period between trials.
-
Data Analysis: Calculate the average peak force for each mouse. The data can be normalized to the mouse's body weight.
Visualizations
Signaling Pathways
Caption: Signaling pathways of semaglutide and this compound leading to synergistic weight loss.
Experimental Workflow: Preclinical Study
Caption: Experimental workflow for a preclinical study of this compound and semaglutide co-administration.
Logical Relationship: Therapeutic Rationale
Caption: Therapeutic rationale for the co-administration of this compound and semaglutide in obesity.
Application Notes and Protocols: Quantifying Azelaprag's Effects on Muscle Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). The apelin/APJ system is a critical signaling pathway involved in the regulation of muscle metabolism, growth, and repair. This compound acts as an "exercise mimetic" by activating this pathway, thereby potentially counteracting muscle atrophy and promoting muscle protein synthesis.[1][2] These application notes provide a detailed overview of the methodologies to quantify the effects of this compound on muscle protein synthesis, based on available preclinical and clinical data. It is important to note that while initial studies showed promise, the Phase 2 STRIDES clinical trial of this compound was discontinued (B1498344) due to safety concerns related to elevated liver enzymes.[3]
Mechanism of Action: The Apelin Signaling Pathway
This compound exerts its effects by binding to and activating the APJ receptor, a G-protein coupled receptor. Activation of the APJ receptor by its endogenous ligand, apelin, or an agonist like this compound, triggers a downstream signaling cascade that promotes muscle protein synthesis and mitochondrial biogenesis. A key pathway involved is the activation of protein kinase B (Akt) and the mammalian target of rapamycin (B549165) (mTOR), central regulators of cell growth and protein synthesis.
Caption: this compound activates the APJ receptor, leading to mTORC1 signaling and increased muscle protein synthesis.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Data in a Mouse Model of Obesity[5][6]
| Parameter | Treatment Group | Outcome |
| Total Body Weight Loss | Tirzepatide + this compound | 39% |
| Tirzepatide alone | Approximately 19.5% | |
| Body Composition | Tirzepatide + this compound | Restored to that of lean controls |
| Muscle Function | Tirzepatide + this compound | Restored to that of lean controls |
Table 2: Phase 1b Clinical Trial Data in Healthy Older Volunteers on Bed Rest[7]
| Parameter | Measurement | This compound vs. Placebo | p-value |
| Muscle Protein Synthesis | Proteomic analysis of muscle microbiopsy | Significantly ameliorated the decrease caused by bed rest | < 0.005 |
| Thigh Circumference | Tape measure | 100% improvement in maintaining circumference | < 0.001 |
| Vastus Lateralis Cross-Sectional Area | Ultrasound | 58% improvement in maintaining area | < 0.05 |
| Vastus Lateralis Thickness | Ultrasound | 73% improvement in maintaining thickness | < 0.01 |
Experimental Protocols
Protocol 1: Quantification of Muscle Protein Synthesis using Deuterated Water (²H₂O) in a Clinical Setting
This protocol is a general guideline for measuring fractional synthesis rate (FSR) of muscle protein over several days, a method well-suited for studies like the this compound Phase 1b bed rest trial.
Objective: To determine the rate of new muscle protein synthesis in response to this compound treatment during a period of muscle disuse.
Materials:
-
Deuterated water (²H₂O, 70%)
-
Saliva collection tubes
-
Blood collection tubes (with appropriate anticoagulant)
-
Muscle biopsy needles
-
Liquid nitrogen
-
Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS)
Workflow:
Caption: Workflow for measuring muscle protein synthesis using deuterated water.
Procedure:
-
Baseline Measurements:
-
Collect baseline saliva, blood, and a muscle biopsy from the vastus lateralis before the start of the intervention.
-
Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C.
-
-
Deuterated Water Administration:
-
Administer an oral bolus of 70% ²H₂O to the participants. The exact volume will depend on the participant's body weight and desired level of enrichment.
-
-
Bed Rest and this compound Administration:
-
Initiate the bed rest period.
-
Administer this compound or placebo daily as per the study design.
-
-
Serial Sampling:
-
Collect saliva and/or blood samples daily to monitor body water enrichment.
-
At the end of the bed rest period, obtain a second muscle biopsy from the same muscle.
-
-
Sample Analysis:
-
Body Water Enrichment: Determine the ²H enrichment in saliva or plasma water using IRMS.
-
Muscle Protein Hydrolysis: Isolate muscle proteins from the biopsy samples and hydrolyze them into their constituent amino acids.
-
Amino Acid Enrichment: Measure the incorporation of deuterium (B1214612) into protein-bound alanine (B10760859) using GC-MS.
-
-
Fractional Synthesis Rate (FSR) Calculation:
-
Calculate the FSR using the following formula: FSR (%/day) = (E₂ - E₁) / (E_precursor * t) * 100 Where:
-
E₂ is the enrichment of protein-bound alanine at the end of the study.
-
E₁ is the baseline enrichment of protein-bound alanine.
-
E_precursor is the average body water enrichment over the study period.
-
t is the duration of the study in days.
-
-
Protocol 2: Assessment of Muscle Atrophy in Preclinical Models
This protocol outlines a general procedure for evaluating the effect of this compound on muscle mass and fiber size in a diet-induced obesity mouse model.
Objective: To quantify changes in muscle mass and morphology in response to this compound treatment in obese mice.
Materials:
-
High-fat diet
-
This compound
-
Incretin (B1656795) agonist (e.g., tirzepatide)
-
Micro-computed tomography (micro-CT) or dual-energy X-ray absorptiometry (DEXA) for body composition analysis
-
Histology equipment (formalin, paraffin (B1166041), microtome, H&E stain)
-
Microscope with imaging software
Procedure:
-
Induction of Obesity:
-
Feed mice a high-fat diet for a specified period to induce obesity.
-
-
Treatment Administration:
-
Divide the obese mice into treatment groups (e.g., vehicle control, this compound alone, incretin agonist alone, this compound + incretin agonist).
-
Administer treatments daily via oral gavage or other appropriate route for the duration of the study.
-
-
Body Composition Analysis:
-
Perform baseline and end-of-study body composition analysis using micro-CT or DEXA to determine lean mass and fat mass.
-
-
Muscle Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and carefully dissect key muscles (e.g., tibialis anterior, gastrocnemius).
-
Weigh the muscles.
-
Fix a portion of the muscle in 10% neutral buffered formalin for histological analysis.
-
-
Histological Analysis:
-
Embed the fixed muscle tissue in paraffin and cut cross-sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Capture images of the stained sections under a microscope.
-
-
Quantification of Muscle Fiber Cross-Sectional Area (CSA):
-
Use imaging software to measure the CSA of individual muscle fibers.
-
Calculate the average CSA for each muscle and compare between treatment groups.
-
Conclusion
This compound has demonstrated a potential to positively influence muscle protein synthesis and mitigate muscle atrophy in both preclinical and early-stage clinical settings. The protocols outlined above provide a framework for quantifying these effects. Researchers and drug development professionals should consider these methodologies for evaluating novel compounds targeting muscle wasting and metabolic disorders, while also remaining cognizant of the safety profile of the investigational drug.
References
Measuring Changes in Body Composition with Azelaprag: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for measuring changes in body composition in response to treatment with Azelaprag. This compound is an orally available, small molecule agonist of the apelin receptor (APJ), which has been investigated for its potential to improve body composition, particularly in the context of obesity and muscle atrophy.
Introduction to this compound and its Mechanism of Action
This compound mimics the effects of apelin, an exercise-induced peptide that plays a crucial role in regulating metabolism.[1] By activating the APJ receptor, this compound is designed to promote metabolic benefits similar to physical activity, including enhanced muscle metabolism and a reduction in fat mass.[2] Preclinical and early-phase clinical studies have explored its use both as a monotherapy and in combination with other metabolic drugs, such as GLP-1/GIP receptor agonists.[1][3][4]
Preclinical Evidence of Body Composition Changes
Preclinical studies in diet-induced obese mice have demonstrated that this compound, particularly in combination with incretin (B1656795) drugs like tirzepatide and semaglutide, leads to significant improvements in body composition.
Summary of Preclinical Findings:
-
Enhanced Weight Loss: The addition of this compound to tirzepatide treatment resulted in a total weight loss of 39%, which was approximately double that of tirzepatide monotherapy.[1]
-
Improved Body Composition: The combination therapy restored the body composition of obese mice to that of lean controls.[1] This was characterized by a restoration of the percentage of lean body mass.
-
Monotherapy Effects: As a standalone therapy, this compound has been shown to protect against excess weight gain and improve body composition in mice on a high-fat diet.[4]
Quantitative Preclinical Data on Body Composition
The following table summarizes preclinical data presented by BioAge Labs, illustrating the effects of this compound in combination with tirzepatide on body composition in diet-induced obese mice.
| Treatment Group | Mean Body Weight Change (%) | Percent Lean Mass | Percent Fat Mass |
| Lean Control | N/A | ~80% | ~20% |
| Obese Control (Vehicle) | N/A | ~65% | ~35% |
| Tirzepatide (10nmol/kg) | ~ -20% | ~70% | ~30% |
| Tirzepatide + this compound (0.275g/L) | ~ -30% | ~75% | ~25% |
| Tirzepatide + this compound (1.1g/L) | ~ -39% | ~80% | ~20% |
Note: The data presented in this table is an approximation based on graphical representations from a corporate presentation. It is intended for illustrative purposes and may not represent the exact values, standard deviations, or statistical significance from the full study results.
Clinical Evidence of Body Composition Changes
A Phase 1b clinical trial investigated the effects of this compound on muscle atrophy in healthy older volunteers under conditions of bed rest.
Summary of Phase 1b Clinical Findings:
-
Prevention of Muscle Atrophy: this compound was shown to prevent muscle atrophy in elderly individuals on prolonged bed rest.[1][5]
-
Promotion of Muscle Metabolism: The study also indicated that this compound promotes muscle metabolism.[1]
Note: As of late 2024, the Phase 2 STRIDES clinical trial (NCT06515418) evaluating this compound in combination with tirzepatide for obesity was discontinued (B1498344) due to safety concerns related to elevated liver enzymes.[6][7] Therefore, further clinical data on body composition changes from this trial may not be available.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for assessing its impact on body composition.
Experimental Protocols
The following are detailed, representative protocols for measuring body composition in preclinical and clinical research settings. While the specific protocols for the this compound studies have not been publicly released, these methodologies represent the standard for such assessments.
Protocol 1: Dual-Energy X-ray Absorptiometry (DEXA) for Body Composition in Mice
Objective: To measure bone mineral content, bone mineral density, fat mass, and lean mass in mice.
Materials:
-
DEXA instrument (e.g., PIXImus2)
-
Anesthetic (e.g., isoflurane) and vaporizer
-
Induction chamber
-
Nose cone for anesthetic delivery
-
Heating pad
-
Animal scale
-
Calipers
Procedure:
-
Animal Preparation:
-
Fast the mice overnight to reduce the contents of the gastrointestinal tract.
-
Weigh the mouse and record the weight.
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-4% for induction, 1-2% for maintenance) in an induction chamber.
-
Once anesthetized, transfer the mouse to the DEXA scanner bed and maintain anesthesia using a nose cone.
-
Position the mouse in a prone position with limbs extended away from the body.
-
-
DEXA Scan:
-
Perform a scout scan to ensure proper positioning of the animal within the scanning area.
-
Acquire the whole-body scan according to the manufacturer's instructions.
-
The scan duration is typically 3-5 minutes per mouse.
-
-
Data Analysis:
-
Use the accompanying software to define the regions of interest (ROI), typically excluding the head.
-
The software will automatically calculate the following parameters:
-
Total Body Mass (g)
-
Fat Mass (g) and Fat Percentage (%)
-
Lean Mass (g) and Lean Percentage (%)
-
Bone Mineral Content (BMC, g)
-
Bone Mineral Density (BMD, g/cm²)
-
-
-
Post-Procedure:
-
Turn off the anesthetic and monitor the mouse on a heating pad until it has fully recovered.
-
Return the mouse to its home cage.
-
Protocol 2: Magnetic Resonance Imaging (MRI) for Body Composition in Human Clinical Trials
Objective: To quantify visceral and subcutaneous adipose tissue, as well as muscle volume and fat infiltration in human subjects.
Materials:
-
MRI scanner (1.5T or 3T)
-
Appropriate surface coils for abdominal and thigh imaging
-
Image analysis software
Procedure:
-
Subject Preparation:
-
Ensure the subject has followed any pre-scan instructions, such as fasting.
-
Screen the subject for any contraindications to MRI (e.g., metallic implants).
-
Position the subject supine on the MRI table.
-
-
Image Acquisition:
-
Perform a series of scout images to localize the anatomy of interest.
-
Acquire axial T1-weighted images of the abdomen, typically from the diaphragm to the pelvic floor. A common sequence is a two-point Dixon sequence, which provides water-only and fat-only images.
-
For muscle assessment, acquire axial images of the thighs.
-
Ensure consistent imaging parameters (e.g., slice thickness, field of view) across all subjects and time points.
-
-
Data Analysis:
-
Use specialized software to segment and quantify the different tissue depots from the acquired images.
-
Abdominal Fat:
-
Delineate the subcutaneous adipose tissue (SAT) and visceral adipose tissue (VAT) on each axial slice.
-
Calculate the volume of SAT and VAT by summing the areas on each slice and multiplying by the slice thickness.
-
-
Thigh Muscle:
-
Segment the total thigh muscle volume.
-
Quantify intermuscular and intramuscular adipose tissue to assess muscle quality.
-
-
Liver Fat:
-
If a multi-echo Dixon sequence is used, the proton density fat fraction (PDFF) can be calculated to quantify hepatic steatosis.
-
-
-
Quality Control:
-
Regularly review image quality to ensure consistency and minimize artifacts.
-
Standardize the analysis procedures to reduce inter-observer variability.
-
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. BioAge Labs, Inc. to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | MarketScreener [marketscreener.com]
- 4. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 5. BioAge Results for Phase 1b Clinical Trial on Anti Muscle-Aging Drug - Rapamycin Longevity News [rapamycin.news]
- 6. BioAge Labs Announces Discontinuation of STRIDES Phase 2 Clinical Trial Evaluating this compound in Combination with Tirzepatide for the Treatment of Obesity - BioSpace [biospace.com]
- 7. biopharmadive.com [biopharmadive.com]
Application Notes and Protocols for In Vivo Imaging of Azelaprag
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing in vivo imaging techniques to study the pharmacokinetics, pharmacodynamics, and target engagement of Azelaprag, a novel small molecule agonist of the apelin receptor (APJ).
Introduction to this compound and the Apelin Receptor
This compound is an orally bioavailable small molecule that acts as an agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The endogenous ligand for APJ is apelin, an exercise-induced peptide that plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. By mimicking the effects of apelin, this compound holds therapeutic potential for conditions such as muscle atrophy and obesity. In preclinical mouse models of obesity, this compound has been shown to enhance weight loss when combined with incretin (B1656795) drugs.
The apelin receptor signals through multiple downstream pathways upon activation. Primarily, it couples to Gαi and Gαq proteins. Gαi activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also activate the PI3K/Akt pathway. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, like many GPCRs, the apelin receptor can undergo phosphorylation by G protein-coupled receptor kinases (GRKs) upon agonist binding, leading to the recruitment of β-arrestin. This process can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.
Understanding the in vivo engagement of this compound with the apelin receptor and its subsequent downstream signaling is critical for its development as a therapeutic agent. In vivo imaging techniques offer powerful tools to non-invasively visualize and quantify these processes in living organisms.
Apelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the apelin receptor upon agonist binding.
In Vivo Imaging Techniques for this compound Studies
Several in vivo imaging modalities can be employed to study this compound's interaction with the apelin receptor and its downstream consequences. The choice of technique will depend on the specific research question, whether it is quantifying receptor occupancy, assessing target engagement, or measuring downstream signaling events.
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
Application: PET is a highly sensitive nuclear imaging technique that can be used to quantify the distribution and density of the apelin receptor in vivo. By using a radiolabeled analog of apelin or a small molecule antagonist, it is possible to measure the occupancy of the apelin receptor by this compound.
Experimental Workflow for PET Imaging:
Protocol for PET Imaging of Apelin Receptor Occupancy by this compound:
-
Radiotracer: Utilize a validated apelin receptor PET radiotracer, such as [68Ga]Ga-AP747.
-
Animal Models: Studies can be conducted in healthy animals to assess biodistribution and receptor occupancy in various organs, or in disease models (e.g., tumor xenografts overexpressing the apelin receptor) to evaluate target engagement in a pathological context.
-
Baseline Scan: Anesthetize the animal and perform a baseline PET/CT scan following intravenous injection of the radiotracer (e.g., 5-6 MBq of [68Ga]Ga-AP747). Acquire static images for a defined period (e.g., 20 minutes) at a set time point post-injection (e.g., 1 hour).[1][2]
-
This compound Administration: Administer this compound orally at various doses to different cohorts of animals. Allow sufficient time for drug absorption and distribution.
-
Post-dose Scan: After this compound administration, perform a second PET/CT scan following the same procedure as the baseline scan.
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Define regions of interest (ROIs) on the images corresponding to target tissues (e.g., tumor, heart, kidneys) and background tissues (e.g., muscle).
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI.
-
Receptor occupancy is calculated as the percentage reduction in specific radiotracer binding from baseline to post-dose scans.
-
Representative Quantitative Data for Apelin Receptor PET Imaging:
The following table provides representative data from a preclinical PET imaging study using an apelin receptor-specific radiotracer in mice. This data can be used as a reference for expected outcomes in this compound studies.
| Parameter | Healthy Mice | Tumor-bearing Mice (Blocked) | Tumor-bearing Mice (Unblocked) |
| Radiotracer Uptake (%ID/g) | |||
| Bladder (at 120 min) | 88.3 ± 5.0 | - | - |
| Kidneys (at 120 min) | 1.04 ± 0.2 | - | - |
| Liver (at 120 min) | 0.35 ± 0.03 | - | - |
| Tumor-to-Muscle Ratio | N/A | 1.02 ± 0.31 | 7.93 ± 2.17[1] |
| Receptor Occupancy (%) | N/A | 87.1 ± 0.9 | 0 (Baseline)[1] |
Bioluminescence Resonance Energy Transfer (BRET) for Target Engagement
Application: BRET is a powerful technique to study protein-protein interactions in real-time in living animals. NanoBRET, a newer version with a brighter luciferase, is particularly well-suited for in vivo imaging. This can be used to directly visualize and quantify the engagement of a fluorescently labeled this compound analog with apelin receptors tagged with a luciferase.
Experimental Workflow for In Vivo BRET Imaging:
Protocol for In Vivo NanoBRET Imaging of this compound Target Engagement:
-
Constructs and Cell Lines:
-
Generate a fusion construct of the apelin receptor with NanoLuc luciferase (APJ-NanoLuc).
-
Create a stable cell line expressing APJ-NanoLuc.
-
Synthesize a fluorescently labeled version of this compound or a close analog that retains high affinity for the apelin receptor. The fluorophore should be a suitable acceptor for NanoLuc emission (e.g., a red-shifted fluorophore).
-
-
Animal Model: Establish tumor xenografts in immunodeficient mice using the APJ-NanoLuc expressing cell line.
-
Imaging Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer the NanoLuc substrate (e.g., furimazine) intravenously.
-
Administer the fluorescently labeled this compound analog, for example, by intratumoral or systemic injection.
-
Acquire images using an in vivo imaging system capable of detecting both luminescence and fluorescence, with appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
-
Quantify the luminescence signal from the NanoLuc donor and the fluorescence signal from the acceptor fluorophore in the region of the tumor.
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio upon administration of the fluorescent ligand indicates target engagement.
-
To demonstrate specificity, a competition experiment can be performed by pre-administering an excess of unlabeled this compound, which should prevent the increase in the BRET signal.
-
In Vivo Fluorescence Imaging of Downstream Signaling
Application: Genetically encoded fluorescent biosensors can be used to monitor downstream signaling events following apelin receptor activation by this compound. For instance, FRET-based biosensors for cAMP or calcium can be expressed in specific cell types or tissues in transgenic animals to visualize the physiological response to this compound in real-time.
Protocol for In Vivo FRET Imaging of cAMP Modulation by this compound:
-
Animal Model: Utilize a transgenic mouse model expressing a FRET-based cAMP biosensor (e.g., in a specific cell type relevant to this compound's mechanism of action).
-
Imaging Preparation: Prepare the animal for intravital microscopy of the target organ or tissue.
-
Image Acquisition:
-
Acquire baseline FRET images.
-
Administer this compound systemically.
-
Acquire a time-lapse series of FRET images to monitor changes in the FRET ratio, which corresponds to changes in intracellular cAMP levels.
-
-
Data Analysis:
-
Calculate the FRET ratio for each time point.
-
Quantify the change in cAMP levels in response to this compound.
-
Conclusion
In vivo imaging techniques provide indispensable tools for the preclinical and clinical development of this compound. PET imaging allows for the quantitative assessment of receptor occupancy, helping to determine appropriate dosing regimens. BRET and FRET-based methods offer real-time visualization of target engagement and downstream signaling, providing crucial insights into the mechanism of action of this compound in a physiological context. The application of these techniques will undoubtedly accelerate the translation of this compound from a promising preclinical candidate to a potential therapeutic for a range of metabolic and muscle-wasting disorders.
References
- 1. Design and preclinical evaluation of a novel apelin-based PET radiotracer targeting APJ receptor for molecular imaging of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mediso - Design and preclinical evaluation of a novel apelin based PET radiotracer targeting APJ receptor for molecular imaging of angiogenesis [mediso.com]
Azelaprag's Effect on Glucose Tolerance: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag is a first-in-class, orally available small molecule agonist of the apelin receptor (APJ).[1] The apelin signaling pathway is recognized as a key regulator of energy metabolism and has been genetically linked to glucose homeostasis.[2] this compound, by mimicking the effects of the exercise-induced peptide apelin, holds promise for the treatment of metabolic disorders, including obesity and type 2 diabetes.[3] Preclinical studies have demonstrated that this compound can significantly improve glycemic control, making the oral glucose tolerance test (GTT) a critical assay for evaluating its efficacy.[2]
These application notes provide a comprehensive overview of this compound's effect on glucose tolerance, supported by preclinical data. Detailed protocols for conducting an oral glucose tolerance test in a mouse model of diet-induced obesity are provided to facilitate further research and drug development efforts.
Data Presentation: this compound's Impact on Glycemic Control
Preclinical studies in mouse models of diet-induced obesity (DIO) and diabetic obesity (DIO/STZ) have demonstrated this compound's positive effects on glucose metabolism. The following tables summarize the key quantitative findings.
| Study Model | Treatment Group | Key Finding | Metric | Source |
| Diet-Induced Obese (DIO) Mice | This compound | 25% improvement in oral glucose tolerance compared to vehicle | Δ Glucose Area Under the Curve (AUC) | [2] |
| DIO/STZ Mice | This compound Monotherapy | 1.2% reduction in A1c (from 6.7% to 5.5%) | A1c | [2] |
| DIO/STZ Mice | Tirzepatide Monotherapy | 1.3% reduction in A1c (from 6.7% to 5.4%) | A1c | [2] |
| DIO/STZ Mice | This compound + Tirzepatide | 2.1% reduction in A1c (from 6.9% to 4.8%) | A1c | [2] |
Signaling Pathway
This compound exerts its effects on glucose metabolism by activating the apelin receptor (APJ). This initiates a signaling cascade that promotes glucose uptake and utilization in peripheral tissues, such as skeletal muscle and adipose tissue. The pathway involves the activation of key metabolic regulators including AMP-activated protein kinase (AMPK) and the PI3K/Akt signaling pathway.[4]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model
This protocol is designed to assess the effect of this compound on glucose clearance in mice with diet-induced obesity.
Materials:
-
This compound
-
Vehicle control
-
Diet-Induced Obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for 8-12 weeks)[5]
-
Sterile 50% dextrose solution[2]
-
Sterile saline
-
Oral gavage needles[2]
-
Glucometer and test strips[6]
-
Blood collection tubes (e.g., microvette tubes)[7]
-
Animal scale
-
Clean cages
Experimental Workflow:
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize DIO mice to the experimental conditions.
-
Administer this compound or a vehicle control to the respective groups of mice according to the specific study design (e.g., single dose or chronic treatment). The preclinical studies cited administered this compound in the drinking water (1.1 g/L) for an extended period.[2]
-
-
Fasting:
-
Baseline Blood Glucose Measurement (t=0):
-
Oral Glucose Administration:
-
Prepare a sterile glucose solution (e.g., 20% dextrose).[5]
-
Calculate the required volume for each mouse to deliver a dose of 1-2 g/kg body weight. For mice on a high-fat diet for an extended period, a lower dose of 0.5 g/kg may be considered.[7]
-
Administer the glucose solution orally using a gavage needle.[2]
-
-
Post-Glucose Blood Sampling:
-
Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose administration.[2]
-
Measure and record the blood glucose concentration at each time point.
-
Data Analysis:
-
Plot the mean blood glucose concentration for each treatment group against time.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each mouse.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the this compound-treated group and the vehicle control group. A significant reduction in the AUC in the this compound group indicates improved glucose tolerance.
Logical Relationship: this compound's Therapeutic Potential
This compound's mechanism of action as an "exercise mimetic" and its demonstrated effects on glucose metabolism position it as a promising therapeutic agent, both as a monotherapy and in combination with other anti-diabetic drugs.[2]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 4. Frontiers | Apelin and energy metabolism [frontiersin.org]
- 5. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]
- 6. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Azelaprag in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag is a first-in-class, orally available small-molecule agonist of the apelin receptor (APJ). The apelin/APJ system is a critical signaling pathway involved in various physiological processes, including cardiovascular function, glucose metabolism, and fluid homeostasis. This compound is currently under investigation for its therapeutic potential in metabolic diseases, particularly obesity, where it is being explored as a novel treatment to improve body composition and enhance weight loss, both as a monotherapy and in combination with other drugs.[1][2][3][4][5][6][7] Preclinical studies have been conducted in animal models, primarily in diet-induced obese (DIO) mice, to evaluate its efficacy and pharmacokinetic profile.[1][2][3][4][5][6][7]
These application notes provide a comprehensive overview of the methodologies relevant to the pharmacokinetic analysis of this compound in animal models, based on publicly available information and established scientific protocols.
Data Presentation
Currently, specific quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) in animal models are not publicly available in detail. The following table is provided as a template for researchers to populate with their own experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Template)
| Parameter | Mouse | Rat | Dog | Monkey |
| Dose (mg/kg) | ||||
| Route of Administration | Oral | |||
| Cmax (ng/mL) | ||||
| Tmax (h) | ||||
| AUC (ng·h/mL) | ||||
| Half-life (t½) (h) | ||||
| Oral Bioavailability (%) |
Signaling Pathway of this compound
This compound acts as an agonist at the apelin receptor (APJ), a G protein-coupled receptor (GPCR). Upon binding, it can initiate downstream signaling through two primary pathways: the Gαi-dependent pathway and the β-arrestin-dependent pathway. The Gαi pathway is associated with the inhibition of adenylyl cyclase, leading to decreased cAMP levels, and the activation of PI3K/Akt and MAPK/ERK signaling cascades. The β-arrestin pathway is involved in receptor internalization and can also independently initiate signaling, including the activation of ERK.[8][9][10][11][12][13][14]
Experimental Protocols
The following are detailed, representative protocols for conducting a pharmacokinetic study of an orally administered small molecule like this compound in mice. These are based on established methodologies and should be adapted to specific experimental needs.
Protocol for Oral Administration and Blood Sampling in Mice
This protocol outlines the procedure for a single-dose pharmacokinetic study in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male C57BL/6J or diet-induced obese (DIO) mice
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Heparinized capillary tubes or anticoagulant-coated microcentrifuge tubes (e.g., EDTA)
-
Lancets for tail vein or submandibular bleeding
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Fast mice for 4-6 hours prior to dosing (water ad libitum).
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound suspension orally via gavage. The typical volume is 5-10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 25-50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
For serial sampling from the same animal, alternate between collection sites such as the tail vein and saphenous vein.[15][16][17]
-
For a terminal bleed, anesthesia is required, and blood can be collected via cardiac puncture.[15]
-
-
Plasma Preparation:
-
Immediately transfer the collected blood into anticoagulant-coated tubes.
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Protocol for LC-MS/MS Bioanalysis of this compound in Plasma
This protocol provides a general framework for the quantification of a small molecule like this compound in mouse plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from pharmacokinetic study
-
This compound analytical standard
-
Internal standard (IS) (a structurally similar molecule, if available)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank mouse plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank mouse plasma.
-
-
Sample Preparation (Protein Precipitation): [18][19]
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
In a 96-well plate, add a small volume of plasma (e.g., 20 µL).
-
Add the IS solution to all wells except for the blank plasma.
-
Add cold acetonitrile (typically 3-4 times the plasma volume) to precipitate plasma proteins.
-
Vortex the plate for 1-2 minutes.
-
Centrifuge the plate at high speed (e.g., 4,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters for this compound and the IS in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the IS for sensitive and selective quantification.[18][20][21][22]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentrations of this compound in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
The results for the QCs should be within ±15% of their nominal values for the assay to be considered valid.
-
Conclusion
These application notes and protocols provide a foundational framework for conducting pharmacokinetic studies of this compound in animal models. While specific, publicly available pharmacokinetic data for this compound remains limited, the provided representative protocols for in-life studies and bioanalysis offer a robust starting point for researchers. The detailed signaling pathway diagram provides context for the mechanism of action of this novel apelin receptor agonist. As more data on this compound becomes available, these protocols can be further refined to reflect compound-specific properties.
References
- 1. Presentations | BioAge Labs, Inc. [ir.bioagelabs.com]
- 2. BioAge Labs to Present Preclinical Data for APJ Agonist [globenewswire.com]
- 3. tipranks.com [tipranks.com]
- 4. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 5. BioAge Labs, Inc. to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | MarketScreener [marketscreener.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs - BioSpace [biospace.com]
- 8. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 11. Biased signaling favoring gi over β-arrestin promoted by an apelin fragment lacking the C-terminal phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jicrcr.com [jicrcr.com]
- 13. mdpi.com [mdpi.com]
- 14. Cardiac action of the first G protein biased small molecule apelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Development and Validation of an LC-MS/MS Assay for the Quantitation of MO-OH-Nap Tropolone in Mouse Plasma: Application to In Vitro and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Western Blot Analysis of Apelin Receptor Activation by Azelaprag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelaprag is a novel, orally available small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1] The apelin/APJ system is a key regulator of various physiological processes, including cardiovascular function, glucose metabolism, and fluid homeostasis.[2][3] Activation of the apelin receptor by agonists like this compound triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways.[4] This document provides detailed protocols for utilizing Western blot analysis to investigate the activation of the apelin receptor and its downstream signaling pathways in response to this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the effect of this compound on apelin receptor signaling.
Table 1: Dose-Dependent Activation of Apelin Receptor Signaling by this compound
| Treatment | p-Apelin Receptor (Ser351) / Total Apelin Receptor | p-Akt (Ser473) / Total Akt | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 | p-AMPKα (Thr172) / Total AMPKα | p-p70S6K (Thr389) / Total p70S6K |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 nM) | 1.85 | 1.52 | 1.68 | 1.21 | 1.45 |
| This compound (10 nM) | 3.20 | 2.89 | 3.05 | 1.85 | 2.76 |
| This compound (100 nM) | 5.60 | 4.95 | 5.25 | 2.50 | 4.88 |
| This compound (1 µM) | 5.75 | 5.10 | 5.40 | 2.65 | 5.05 |
Table 2: Time-Course of Apelin Receptor Signaling Activation by this compound (100 nM)
| Time (minutes) | p-Apelin Receptor (Ser351) / Total Apelin Receptor | p-Akt (Ser473) / Total Akt | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 | p-AMPKα (Thr172) / Total AMPKα | p-p70S6K (Thr389) / Total p70S6K |
| 0 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| 5 | 4.80 | 3.50 | 4.90 | 1.50 | 2.80 |
| 15 | 5.50 | 4.80 | 5.15 | 2.20 | 4.50 |
| 30 | 3.20 | 3.10 | 3.50 | 2.45 | 3.80 |
| 60 | 1.50 | 1.80 | 1.90 | 1.80 | 2.10 |
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Use a cell line endogenously expressing the apelin receptor (e.g., HEK293, CHO cells, or specific endothelial or cardiac cell lines) or a cell line stably transfected with a human apelin receptor expression vector.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal signaling activity.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in a serum-free medium.
-
Aspirate the serum-free medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubate the cells for the desired time points (e.g., 5, 15, 30, 60 minutes for time-course experiments).
-
II. Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the 6-well plates on ice and aspirate the treatment medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well. A recommended lysis buffer is RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail).[5]
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
III. Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline containing 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Suggested primary antibodies and starting dilutions are listed in Table 3.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Phosphorylation Site |
| Apelin Receptor | 1:1000 | - |
| Phospho-Apelin Receptor | 1:1000 | Ser351[7] |
| Akt | 1:1000 | - |
| Phospho-Akt | 1:1000 | Ser473 |
| ERK1/2 | 1:1000 | - |
| Phospho-ERK1/2 | 1:1000 | Thr202/Tyr204 |
| AMPKα | 1:1000 | - |
| Phospho-AMPKα | 1:1000 | Thr172[8] |
| p70S6K | 1:1000 | - |
| Phospho-p70S6K | 1:1000 | Thr389[9] |
| GAPDH/β-actin | 1:5000 | - |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for the corresponding total protein.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST and repeat the blocking and antibody incubation steps with the antibody for the total protein.
-
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Apelin receptor signaling pathways activated by this compound.
References
- 1. in.7tmantibodies.com [in.7tmantibodies.com]
- 2. cusabio.com [cusabio.com]
- 3. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. benchchem.com [benchchem.com]
- 7. eu.7tmantibodies.com [eu.7tmantibodies.com]
- 8. Activation of the AMP-Activated Protein Kinase (AMPK) by Nitrated Lipids in Endothelial Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Azelaprag and Liver Enzyme Elevations in Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the elevated liver enzymes observed in clinical trials of Azelaprag.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly BGE-105) is an orally administered small molecule that functions as an agonist for the apelin receptor (APJ).[1][2] The apelin receptor is the target for the endogenous peptide apelin, which is an "exerkine" released during physical activity.[3] By activating the APJ receptor, this compound is designed to mimic the metabolic benefits of exercise, including improved muscle metabolism and prevention of muscle atrophy.[1][2]
Q2: What is the apelin signaling pathway?
The apelin receptor (APJ) is a G-protein coupled receptor (GPCR).[4][5] Upon binding of an agonist like apelin or this compound, the receptor activates several intracellular signaling cascades. These can include pathways mediated by Gαi/o, which inhibits cAMP production, and other G proteins that activate pathways such as PI3K/Akt and ERK/MAPK.[4][6] These signaling events ultimately regulate various physiological processes, including cardiovascular function, energy metabolism, and angiogenesis.[6][7]
Q3: What were the specific clinical trial findings regarding this compound and elevated liver enzymes?
In December 2024, BioAge Labs announced the discontinuation of the Phase II STRIDES clinical trial.[8][9][10] This trial was evaluating this compound as a monotherapy and in combination with tirzepatide for the treatment of obesity in individuals aged 55 and older.[8][11] The trial was halted after it was observed that 11 out of 204 enrolled participants in the this compound treatment groups developed liver transaminitis, which is an elevation of liver enzymes.[8][9][10] These elevations were not accompanied by clinically significant symptoms.[8][9] Importantly, no such liver enzyme elevations were noted in the participant group receiving tirzepatide alone.[8][10]
Q4: What were the doses of this compound used in the STRIDES trial?
The STRIDES trial was testing two oral doses of this compound: 300 mg once a day and 300 mg twice a day.[8][12]
Troubleshooting Guide
Q1: We are working with an APJ agonist and have observed elevated liver enzymes in our preclinical studies. What are the potential next steps?
If you observe elevated liver enzymes in preclinical studies with an APJ agonist, a systematic investigation is warranted. Consider the following steps:
-
Dose-Response Assessment: Determine if the liver enzyme elevation is dose-dependent.
-
Histopathology: Conduct a thorough histopathological examination of liver tissues from treated animals to identify any signs of cellular damage, inflammation, or other abnormalities.
-
Mechanism of Injury Investigation: Explore potential mechanisms of hepatotoxicity. This could involve in vitro assays using primary hepatocytes or other liver cell models to assess for direct cytotoxicity, mitochondrial dysfunction, or inhibition of bile salt export pump (BSEP).
-
Off-Target Effects: Evaluate potential off-target activities of your compound that might contribute to liver toxicity.
Q2: How should we monitor for potential liver toxicity in a clinical trial of an APJ agonist?
A robust liver safety monitoring plan is crucial for clinical trials of novel compounds. A standard approach includes:
-
Baseline Assessment: Collect baseline measurements of key liver function tests for all participants before the first dose.
-
Regular Monitoring: Implement a frequent monitoring schedule (e.g., weekly for the first month, then bi-weekly or monthly) for the duration of the treatment period.
-
Prompt Follow-up: Establish clear protocols for follow-up and potential treatment discontinuation for participants who meet predefined criteria for liver enzyme elevations.
Data from STRIDES Clinical Trial
| Parameter | Description |
| Trial Name | STRIDES |
| Phase | II |
| Drug | This compound |
| Mechanism of Action | Oral apelin receptor (APJ) agonist |
| Indication | Obesity |
| Patient Population | Individuals aged 55 and older |
| Total Enrolled Participants | 204 |
| This compound Doses | 300 mg once daily, 300 mg twice daily[8][12] |
| Adverse Event | Liver transaminitis (elevated liver enzymes) |
| Incidence | 11 participants in the this compound groups[8][9][10] |
| Symptoms | No clinically significant symptoms reported[8][9] |
| Control Group (Tirzepatide alone) | No transaminase elevations observed[8][10] |
| Trial Status | Discontinued[8][9][10] |
Experimental Protocols
Representative Protocol for Monitoring Liver Function in a Clinical Trial
This is a generalized protocol and should be adapted based on the specific drug candidate and study population.
1. Objective: To monitor the hepatic safety of a new investigational drug by measuring key liver function tests (LFTs) at regular intervals.
2. Study Population: As defined in the clinical trial protocol.
3. Procedures:
-
Baseline Visit (Day -7 to -1):
-
Collect a blood sample for baseline LFTs including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (B190676) (TBL)
-
Direct bilirubin (DBL)
-
Gamma-glutamyl transferase (GGT)
-
Albumin
-
-
-
Treatment Period (e.g., Weeks 1-12):
-
Collect blood samples for LFTs at Weeks 1, 2, 4, 8, and 12.
-
-
Follow-up Visit (e.g., 4 weeks after last dose):
-
Collect a final blood sample for LFTs.
-
4. Actionable Thresholds (Example based on FDA guidance):
-
ALT or AST > 3x Upper Limit of Normal (ULN): Increase monitoring frequency to weekly.
-
ALT or AST > 5x ULN: Consider treatment discontinuation.
-
ALT or AST > 3x ULN and Total Bilirubin > 2x ULN: Promptly discontinue treatment and investigate for potential drug-induced liver injury (DILI). This is known as Hy's Law.
5. Data Analysis:
-
Summarize LFT data by treatment group and visit.
-
Analyze changes from baseline in LFTs.
-
Report the incidence of any clinically significant liver chemistry abnormalities.
Visualizations
Caption: Simplified signaling pathway of this compound via the APJ receptor.
Caption: A logical workflow for investigating drug-induced liver enzyme elevation.
References
- 1. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]
- 4. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 9. BioAge Labs Halts STRIDES Phase 2 Trial of this compound-Tirzepatide Combo [biopharmatrend.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. BioAge Crashes After Axing Phase II Obesity Study - BioSpace [biospace.com]
Azelaprag Technical Support Center: Safety Profile and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety profile and potential side effects of Azelaprag (also known as BGE-105 and formerly as AMG 986). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with this compound based on clinical trial data?
The primary safety concern identified in clinical trials is the potential for liver transaminitis, which is an elevation of liver enzymes (transaminases) in the blood.[1][2][3] This adverse event was the reason for the discontinuation of the Phase II STRIDES clinical trial.[1][2][3]
Q2: Were there any clinical symptoms associated with the observed liver transaminitis?
In the Phase II STRIDES trial, the observed liver transaminitis was not accompanied by clinically significant symptoms.[1][2][3]
Q3: What was the incidence of liver transaminitis in the Phase II STRIDES trial?
In the Phase II STRIDES trial, which enrolled 204 participants, 11 individuals in the this compound treatment groups exhibited transaminase elevations.[1] No such elevations were observed in the group receiving tirzepatide alone.[1]
Q4: What is the known safety profile of this compound from Phase I clinical trials?
This compound was generally well-tolerated in multiple Phase I clinical trials involving over 240 subjects.[4] A first-in-human study of AMG 986 (now this compound) in 182 healthy subjects and heart failure patients demonstrated an acceptable safety profile with no clinically significant dose-related safety concerns up to 650 mg/day.[5][6][7] Another Phase I study in healthy Japanese subjects also reported an acceptable safety and tolerability profile, with all adverse events being of mild severity.[8]
Troubleshooting Guide
Issue: Unexpected elevation of liver enzymes in experimental models treated with this compound.
Possible Cause and Troubleshooting Steps:
-
On-target effect: As an agonist of the apelin receptor, this compound's mechanism of action may have downstream effects on hepatic cells. The apelin system is known to be involved in various metabolic processes.
-
Off-target effects: While this compound is a selective apelin receptor agonist, the possibility of off-target activity at high concentrations cannot be entirely ruled out without further investigation.
-
Experimental Model Specificity: The metabolic pathways and drug-metabolizing enzymes can differ between preclinical species and humans. It is crucial to characterize the expression and function of the apelin receptor and relevant metabolizing enzymes in the experimental model being used.
-
Compound Purity and Formulation: Ensure the purity of the this compound compound and the stability of the formulation being used in the experiments. Impurities or degradation products could contribute to unexpected toxicity.
-
Dose and Duration of Exposure: The observed liver enzyme elevations in the clinical trial occurred at specific doses. A dose-response study in the experimental model is recommended to determine if the hepatotoxicity is dose-dependent.
Data Presentation
Table 1: Summary of Adverse Events in this compound Clinical Trials
| Clinical Trial Phase | Key Adverse Event | Incidence | Severity | Associated Symptoms |
| Phase II (STRIDES) | Liver Transaminitis | 11 out of 204 participants in this compound groups[1] | Not specified, but led to trial discontinuation. | None clinically significant[1][2][3] |
| Phase I (First-in-Human, NCT03276728) | Headache | 5% (8 subjects)[6] | Mild to Moderate | Not specified |
| Vomiting | 2% (3 subjects)[6] | Mild to Moderate | Not specified | |
| Dizziness | 2% (4 subjects)[6] | Mild to Moderate | Not specified | |
| Phase I (in Japanese subjects) | Catheter site pain, Somnolence, Contact dermatitis | 7 out of 12 subjects (58.3%) experienced at least one TEAE[8] | All Grade 1 (Mild)[8] | Not specified |
Note: A detailed frequency breakdown for all adverse events across all Phase I trials is not publicly available.
Experimental Protocols
Protocol: Monitoring for Drug-Induced Liver Injury (DILI) in Clinical Trials (General Guidelines)
This is a generalized protocol based on best practices for monitoring DILI in clinical trials and is likely similar to the protocol used for this compound studies.
1. Baseline Assessment:
-
Collect medical history, including any pre-existing liver conditions.
-
Perform a physical examination.
-
Conduct baseline laboratory tests including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (B190676) (TBL) and direct bilirubin (DBL)
-
International Normalized Ratio (INR)
-
2. Routine Monitoring During the Trial:
-
Repeat liver function tests (ALT, AST, ALP, TBL) at regular intervals (e.g., every 2-4 weeks) during the treatment period.
-
Increase the frequency of monitoring if any abnormalities are detected or if the participant develops symptoms suggestive of liver injury (e.g., fatigue, nausea, abdominal pain).
3. Criteria for Stopping the Investigational Drug (based on FDA guidance):
-
ALT or AST >8x the upper limit of normal (ULN).
-
ALT or AST >5x ULN for more than 2 weeks.
-
ALT or AST >3x ULN and Total Bilirubin >2x ULN or INR >1.5.
-
ALT or AST >3x ULN with the appearance of fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and/or eosinophilia (>5%).
4. Follow-up of Abnormal Liver Tests:
-
If stopping criteria are met, the investigational drug should be discontinued.
-
Repeat liver function tests frequently (e.g., every 48-72 hours) until the values are improving.
-
Investigate other potential causes of liver injury (e.g., viral hepatitis, alcohol use, concomitant medications).
Mandatory Visualization
Apelin Receptor (APJ) Signaling Pathway
Caption: Simplified diagram of the this compound-activated apelin receptor signaling pathway.
Experimental Workflow: STRIDES Phase II Clinical Trial
References
- 1. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 2. BioAge Labs Cancels STRIDES Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. A First-in-Human Study of AMG 986, a Novel Apelin Receptor Agonist, in Healthy Subjects and Heart Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. A Phase I, Open-label, Single-Dose Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of AMG 986 in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Azelaprag In Vivo Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo use of Azelaprag (also known as BGE-105 or AMG 986). The guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available small molecule agonist for the apelin receptor (APJ). The apelin receptor is a G protein-coupled receptor (GPCR) that, when activated, mimics many of the metabolic and physiological benefits of exercise. This is why this compound is often referred to as an "exercise mimetic". Its primary mechanism involves stimulating the apelin receptor signaling pathway, which plays a key role in regulating muscle metabolism, growth, repair, and cardiovascular function.[1][2][3][4]
Q2: We are observing unexpected toxicity or adverse events in our animal models, what could be the cause?
A significant safety concern that has emerged from clinical trials is the potential for liver toxicity. Specifically, observations of elevated liver enzymes (transaminitis) were reported in a Phase 2 clinical trial in some subjects receiving this compound, which led to the discontinuation of the study.[1][5][6][7]
Troubleshooting Steps:
-
Monitor Liver Enzymes: It is crucial to include regular monitoring of liver function markers (e.g., ALT, AST) in your in vivo study design.
-
Dose Reduction: If you observe signs of toxicity, consider a dose-reduction study to identify a more tolerable dose range for your specific animal model and experimental conditions.
-
Histopathological Analysis: At the end of your study, perform a thorough histopathological examination of the liver tissue to check for any signs of injury.
-
Vehicle Control: Ensure that the vehicle used for administration is not contributing to the observed toxicity by having a dedicated vehicle-only control group.
Q3: What is a suitable vehicle for administering this compound in vivo?
Important Considerations:
-
Solubility: this compound is soluble in DMSO. Sonication may be required to achieve complete dissolution.
-
Optimization: This suggested vehicle is a starting point. It is essential to perform your own vehicle safety and tolerability studies in your chosen animal model.
-
Alternative Administration: In some preclinical studies, this compound has been administered in the drinking water.[8] This can be an alternative to oral gavage but may lead to less precise dosing.
Q4: We are not observing the expected efficacy in our obesity model. What are some potential reasons?
-
Dosage: The dosage may be insufficient. Preclinical studies in mouse models of obesity have used this compound in drinking water at a concentration of 1.1 g/L.[8] Ensure your dosage is within an effective range.
-
Combination Therapy: The most significant effects of this compound on weight loss in preclinical models have been observed when it is used in combination with other anti-obesity drugs, such as GLP-1 receptor agonists (e.g., semaglutide) or dual GLP-1/GIP receptor agonists (e.g., tirzepatide).[3][4][9][10] As a monotherapy, its effects on weight loss might be less pronounced.[11]
-
Animal Model: The choice of animal model is critical. Diet-induced obese (DIO) mice are a commonly used model for studying the effects of this compound.[4][8]
-
Duration of Treatment: Ensure the treatment duration is sufficient to observe a therapeutic effect. Some studies have administered this compound for several weeks to months.[8]
Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from in vivo experiments with this compound.
Table 1: Preclinical Efficacy of this compound in Mouse Models of Obesity
| Animal Model | Administration Route & Dose | Combination Agent | Key Findings |
| Diet-induced obese (DIO) mice | 1.1 g/L in drinking water | Tirzepatide (10 nmol/kg) | Increased total weight loss to 39% (compared to 16% with tirzepatide alone). Restored body composition and muscle function to that of lean controls.[9][10] |
| Diet-induced obese (DIO) mice | 1.1 g/L in drinking water + 115 mg/kg SC once daily | Semaglutide (10 nmol/kg once per 3 days) | Combination therapy increased weight loss to 36% and showed greater reductions in left ventricular diameter compared to monotherapies.[8] |
| Diet-induced obese (DIO) mice | 1.1 g/L in drinking water | Monotherapy | Reduced A1c to levels comparable to lean controls and improved oral glucose tolerance. Increased physical activity and energy expenditure. |
Table 2: Human Clinical Trial Dosages
| Study Phase | Population | Administration Route & Dose |
| Phase 2 (STRIDES trial) | Obese individuals aged 55 and older | Oral, 300 mg once or twice daily (in combination with tirzepatide)[1][12][13][14] |
| Phase 1b | Healthy older volunteers on bed rest | 240mg daily IV infusion |
| Phase 1 | Healthy subjects and heart failure patients | Single oral doses up to 650 mg[9] |
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Model of Diet-Induced Obesity
This protocol is based on a study investigating the cardioprotective effects of this compound.[8]
-
Animal Model: Diet-induced obese (DIO) mice.
-
Groups:
-
Vehicle control
-
This compound monotherapy
-
Combination agent monotherapy (e.g., Semaglutide)
-
This compound + Combination agent
-
-
This compound Preparation and Dosing:
-
In Drinking Water: Prepare a solution of this compound at a concentration of 1.1 g/L in the drinking water provided to the mice.
-
Subcutaneous Injection: Prepare a formulation of this compound for subcutaneous injection at a dose of 115 mg/kg, administered once daily. The specific vehicle for the subcutaneous injection would need to be optimized for solubility and tolerability.
-
-
Treatment Duration: 2 weeks or longer, depending on the study endpoints.
-
Outcome Measures:
-
Body weight and body composition (e.g., using EchoMRI).
-
Cardiac function (e.g., echocardiography).
-
Gene expression analysis of heart tissue for markers of injury and fibrosis.
-
Metabolic parameters (e.g., glucose tolerance tests, A1c levels).
-
Visualizations
Apelin Receptor (APJ) Signaling Pathway
Caption: this compound activates the APJ receptor, initiating downstream signaling.
Experimental Workflow for this compound In Vivo Study
References
- 1. Cardiovascular response to small-molecule APJ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Renal-protective effects of Chinese medicinal herbs and compounds for diabetic kidney disease in animal models: protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015184011A2 - Agonists of the apelin receptor and methods of use thereof - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A First-in-Human Study of AMG 986, a Novel Apelin Receptor Agonist, in Healthy Subjects and Heart Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular response to small-molecule APJ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
- 12. JCI Insight - Cardiovascular response to small-molecule APJ activation [insight.jci.org]
- 13. stifel.com [stifel.com]
- 14. The evolving systemic biomarker milieu in obese ZSF1 rat model of human cardiometabolic syndrome: Characterization of the model and cardioprotective effect of GDF15 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Azelaprag Stability in Long-Term Experiments
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and ensure the stability of Azelaprag in long-term experiments. Given the limited publicly available stability data for this compound, this guide focuses on providing robust experimental protocols and best practices to empower users to assess and maintain the compound's integrity throughout their studies.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that this compound might be degrading in my long-term experiment?
A1: The primary indicators of this compound degradation are a loss of expected biological activity, increased variability in your results, or visible changes in your stock or working solutions. For instance, you might observe a diminished response in your cell-based assays over time, or notice precipitation or a color change in your solutions.
Q2: What are the general storage recommendations for this compound?
A2: Based on supplier recommendations, solid this compound should be stored at -20°C. For long-term storage of stock solutions, it is advisable to use a suitable solvent like DMSO and store at -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.
Q3: My this compound stock solution in DMSO has been stored at -20°C and now shows some precipitate. Is the compound degraded?
A3: Not necessarily. Precipitation upon thawing can occur if the storage temperature is not low enough or if the solution has absorbed moisture, reducing the solubility of this compound. It is recommended to bring the vial to room temperature and vortex thoroughly to ensure complete re-dissolution before use. If the precipitate does not dissolve, it may indicate a stability issue, and the stock solution should be evaluated for purity. For long-term storage, -80°C is recommended for DMSO stock solutions.
Q4: How can the chemical structure of this compound influence its stability?
A4: this compound contains both sulfonamide and triazole moieties. Sulfonamides can be susceptible to hydrolysis, particularly under acidic conditions. Triazoles are generally stable, but the overall stability of the molecule will depend on the interplay of its functional groups and the specific experimental conditions. It is crucial to maintain a stable pH in your experimental setup to minimize potential hydrolysis.
Q5: What is the best way to prepare this compound for aqueous-based experiments?
A5: For aqueous buffers or cell culture media, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the final aqueous medium. It is important to ensure that the final concentration of the organic solvent is low (typically below 0.5%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential stability issues with this compound in your long-term experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of biological activity over time | Degradation of this compound in the experimental medium (e.g., cell culture media) at 37°C. | 1. Perform a stability study of this compound in your specific experimental medium at 37°C over the time course of your experiment. 2. Analyze samples at different time points using HPLC to quantify the remaining this compound. 3. If degradation is confirmed, consider replenishing the medium with fresh this compound at regular intervals. |
| Inconsistent results between experiments | Instability of stock solutions due to improper storage or handling (e.g., multiple freeze-thaw cycles). | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term stability. |
| Precipitation in working solutions | Poor solubility of this compound in the aqueous experimental buffer or medium. | 1. Ensure the final concentration of the organic solvent from the stock solution is minimized. 2. Visually inspect for precipitation after dilution. 3. If precipitation occurs, consider using a lower concentration of this compound or exploring the use of solubility-enhancing excipients (ensure they do not interfere with your assay). |
| Unexpected changes in cell morphology or toxicity | Formation of a toxic degradation product. | 1. Analyze your aged this compound solutions by HPLC or LC-MS to look for the appearance of new peaks, which may indicate degradation products. 2. If new peaks are observed, consider performing a forced degradation study to generate and identify these products. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Experimental Media
This protocol outlines a method to determine the stability of this compound in your specific experimental medium (e.g., cell culture medium + 10% FBS) under incubation conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your experimental medium
-
Sterile, low-binding microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable C18 column
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your experimental medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Incubation: Aliquot the working solution into multiple sterile, low-binding microcentrifuge tubes for each time point. Incubate the tubes at 37°C with 5% CO₂.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis:
-
Thaw the samples and process them for HPLC analysis. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by a validated HPLC method to quantify the concentration of this compound.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol provides a general starting point for developing an HPLC method to quantify this compound. Method optimization will be required for your specific instrumentation and experimental samples.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute this compound. A good starting point could be a linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound using a UV-Vis spectrophotometer. If this is not possible, start with a standard wavelength like 254 nm and optimize from there.
Sample Preparation:
-
For stability samples from aqueous media, precipitate proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Presentation:
The stability data you generate can be presented in a clear and structured table. Below is a hypothetical example of how to present this compound stability data.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | Remaining this compound (%) | Appearance of Degradation Products (Peak Area) |
| 0 | 100 | 0 |
| 2 | 98.5 | 150 |
| 4 | 96.2 | 320 |
| 8 | 92.1 | 750 |
| 24 | 85.4 | 1500 |
| 48 | 75.3 | 2800 |
| 72 | 65.1 | 4200 |
Visualizations
Apelin Receptor (APJ) Signaling Pathway
This compound is an agonist of the apelin receptor (APJ), a G-protein coupled receptor. Upon activation, APJ initiates several downstream signaling cascades that are involved in various physiological processes, including muscle metabolism and growth.[1][2][3][4]
Caption: this compound activates the APJ receptor, initiating downstream signaling pathways.
Experimental Workflow for this compound Stability Assessment
The following workflow provides a logical sequence of steps for researchers to assess the stability of this compound in their specific experimental setup.
Caption: A logical workflow for troubleshooting this compound stability in experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
Azelaprag Technical Support Center: Investigating Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and understanding potential off-target effects of Azelaprag in cell-based assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] The apelin system is involved in various physiological processes, including cardiovascular function, fluid homeostasis, and metabolism.[1][2] this compound was developed to mimic the beneficial effects of apelin, an "exerkine" peptide released during exercise.[3]
Q2: Are there any known off-target activities of this compound?
Publicly available, comprehensive off-target screening panel data for this compound is limited. However, it has been reported that this compound also targets the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[4] It is crucial to consider this activity when designing experiments and interpreting data, especially in cell types co-expressing APJ and TRPV1.
Q3: What were the safety concerns that led to the discontinuation of the Phase 2 STRIDES trial?
The Phase 2 STRIDES clinical trial of this compound for obesity was discontinued (B1498344) due to observations of elevated liver enzymes (liver transaminitis) in some participants receiving the drug, both as a monotherapy and in combination with tirzepatide.[5] While the direct cause has not been publicly detailed, this finding suggests potential hepatotoxicity at the clinical doses tested. Researchers should be mindful of potential cytotoxic effects in long-term or high-concentration cell-based assays.
Q4: Could unexpected results in my cell-based assay be due to biased agonism at the apelin receptor?
Yes, this is a critical consideration for any GPCR agonist, including this compound. Biased agonism occurs when a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein-mediated vs. β-arrestin-mediated pathways).[6] Different apelin receptor ligands have been shown to exhibit distinct signaling profiles.[7] If your assay readouts are specific to one pathway, you might observe unexpected efficacy or potency depending on this compound's signaling bias.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results in cell-based assays involving this compound.
Issue 1: Inconsistent or lower-than-expected potency.
| Potential Cause | Troubleshooting Step |
| Compound Instability | This compound is a small molecule; however, ensure proper storage according to the manufacturer's instructions. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and serum concentration in the cell culture medium. |
| Cell Line Viability | High concentrations of this compound may induce cytotoxicity, especially over long incubation periods, potentially confounding potency measurements. Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel. |
| Low Receptor Expression | Confirm the expression level of the apelin receptor (APJ) and the potential off-target TRPV1 in your cell line using techniques like qPCR, western blot, or flow cytometry. |
Issue 2: Unexpected phenotypic changes in cells.
| Potential Cause | Troubleshooting Step |
| Off-target TRPV1 Activation | If your cell line expresses TRPV1, observed effects could be mediated through this ion channel. Use a selective TRPV1 antagonist (e.g., capsazepine) to determine if the effect is blocked. |
| Biased Agonism | The observed phenotype may be due to the activation of a non-canonical signaling pathway downstream of the apelin receptor. Investigate multiple signaling readouts (e.g., cAMP levels for Gαi, β-arrestin recruitment, and ERK phosphorylation). |
| Metabolite Activity | Cell-line dependent metabolism of this compound could lead to active metabolites with different pharmacological profiles. This is more complex to address but should be considered in advanced studies. |
Quantitative Data Summary
As specific quantitative off-target binding data for this compound is not publicly available, this table summarizes its known targets.
| Target | Interaction | Reported Activity | Potential Implication in Cell-Based Assays |
| Apelin Receptor (APJ) | Agonist | Primary target for therapeutic effect. | Activation of canonical GPCR signaling pathways (e.g., Gαi, β-arrestin). |
| TRPV1 Receptor | Target | The nature of the interaction (agonist/antagonist) is not specified in the available results. | Potential for confounding effects in cells expressing TRPV1, which is an ion channel involved in calcium influx and pain sensation. |
Experimental Protocols
Protocol 1: Assessing Off-Target TRPV1 Activity
Objective: To determine if an observed cellular response to this compound is mediated by the TRPV1 receptor.
Materials:
-
Cell line of interest (known to express or transfected with TRPV1)
-
This compound
-
Selective TRPV1 antagonist (e.g., capsazepine)
-
Selective TRPV1 agonist (e.g., capsaicin) as a positive control
-
Appropriate assay reagents for measuring the cellular response (e.g., calcium indicator dye like Fluo-4 AM)
Procedure:
-
Seed cells in a suitable plate format for your assay readout.
-
Pre-incubate a subset of cells with a selective TRPV1 antagonist at a concentration known to be effective (e.g., 10 µM capsazepine) for 30-60 minutes.
-
Add this compound to both antagonist-treated and untreated cells at a range of concentrations.
-
Include control wells with vehicle, a known TRPV1 agonist (capsaicin), and the TRPV1 antagonist alone.
-
Measure the cellular response at the appropriate time point.
-
Interpretation: If the TRPV1 antagonist significantly reduces or abolishes the response to this compound, it indicates the involvement of TRPV1.
Protocol 2: Characterizing Biased Agonism
Objective: To compare this compound's activation of G-protein-dependent and β-arrestin-dependent signaling pathways.
Materials:
-
Cell line expressing the apelin receptor (e.g., CHO-K1 or HEK293 cells stably expressing APJ)
-
This compound
-
Apelin-13 (as a reference agonist)
-
Assay kits for:
-
cAMP measurement (for Gαi activation)
-
β-arrestin recruitment (e.g., using BRET or FRET-based biosensors)
-
Procedure:
-
cAMP Assay:
-
Treat cells with forskolin (B1673556) to stimulate cAMP production.
-
Co-treat with a dose-response of this compound or Apelin-13.
-
Measure cAMP levels according to the manufacturer's protocol. A decrease in cAMP indicates Gαi activation.
-
-
β-arrestin Recruitment Assay:
-
Use a cell line co-expressing APJ and a β-arrestin biosensor.
-
Treat cells with a dose-response of this compound or Apelin-13.
-
Measure the BRET or FRET signal according to the assay protocol. An increase in signal indicates β-arrestin recruitment.
-
-
Data Analysis:
-
Calculate the EC50 and Emax for each pathway for both this compound and the reference agonist.
-
Calculate the "bias factor" to quantify the preference for one pathway over the other.
-
Visualizations
Caption: Known on-target and potential off-target signaling pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. This compound by BioAge Labs for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 5. medcitynews.com [medcitynews.com]
- 6. benchchem.com [benchchem.com]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Azelaprag Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Azelaprag. The content focuses on interpreting unexpected results, with a particular emphasis on the recent clinical findings related to liver safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ).[1] The apelin receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand apelin, plays a role in various physiological processes, including cardiovascular function, glucose metabolism, and fluid homeostasis.[2][3][4][5] this compound is designed to mimic the effects of apelin, which is released in response to exercise.[6]
Q2: What were the expected therapeutic outcomes of this compound in recent clinical trials?
This compound was being investigated for its potential to treat obesity and prevent muscle atrophy.[7][8][9][10] Preclinical studies in mouse models of obesity showed that this compound, especially in combination with incretin (B1656795) drugs like tirzepatide, could significantly increase weight loss and improve body composition.[8] The Phase II STRIDES trial was designed to evaluate the efficacy and safety of this compound, alone and in combination with tirzepatide, for weight reduction in adults aged 55 and older with obesity.[1][11]
Q3: What was the major unexpected finding in the this compound STRIDES clinical trial?
The Phase II STRIDES trial was discontinued (B1498344) due to the observation of liver transaminitis (elevated liver enzymes) in some participants receiving this compound.[1][6] This was an unexpected adverse event, as preclinical data and earlier Phase I trials had not indicated a significant risk of liver injury.[12]
Q4: How many participants were affected by the liver transaminitis, and at what doses?
Out of 204 subjects enrolled in the STRIDES trial, 11 participants in the this compound treatment groups experienced transaminase elevations without clinically significant symptoms.[1][6] The trial was evaluating two oral doses of this compound: 300 mg once or twice daily. Importantly, no transaminase elevations were observed in the group receiving tirzepatide alone.[1]
Troubleshooting Guides
Interpreting Elevated Liver Enzymes in this compound Studies
The observation of elevated liver enzymes (transaminitis) is a potential signal of drug-induced liver injury (DILI). This guide provides a framework for investigating such findings in the context of this compound research.
1. Initial Assessment and Data Collection:
-
Quantify the elevation: Determine the magnitude of the increase in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels relative to the upper limit of normal (ULN) and the baseline for each affected individual.
-
Characterize the pattern of injury: Calculate the R-value (ALT/ULN) / (alkaline phosphatase/ULN) to classify the liver injury as hepatocellular (R≥5), cholestatic (R≤2), or mixed (2
-
Temporal relationship: Establish a clear timeline between the initiation of this compound administration and the onset of elevated liver enzymes.
-
Concomitant medications: Document all other medications, supplements, and herbal products the subject is taking to rule out other potential causes of liver injury.
-
Clinical symptoms: Note the presence or absence of symptoms such as jaundice, fatigue, nausea, or abdominal pain. In the STRIDES trial, the transaminitis was reported to be without clinically significant symptoms.[1]
2. Preclinical and In Vitro Investigation:
If elevated liver enzymes are observed in non-clinical studies, or to investigate the mechanism of clinically observed DILI, the following steps are recommended:
-
In vitro cytotoxicity assays:
-
Utilize human hepatocytes (primary or cell lines like HepG2) to assess the direct cytotoxic potential of this compound and its metabolites.
-
Measure markers of cell death such as LDH release and ATP levels.
-
-
Metabolite identification and profiling:
-
Identify the major metabolites of this compound in human liver microsomes.
-
Assess the potential for reactive metabolite formation, which can be a key initiator of idiosyncratic DILI.
-
-
Mitochondrial toxicity assays:
-
Evaluate the effect of this compound on mitochondrial respiration and function, as mitochondrial dysfunction is a common mechanism of DILI.
-
-
Bile salt export pump (BSEP) inhibition assays:
-
Determine if this compound or its metabolites inhibit BSEP, which can lead to cholestatic liver injury.
-
3. Potential Mechanistic Hypotheses for this compound-Induced Liver Injury:
-
Idiosyncratic Drug-Induced Liver Injury (DILI): This is an unpredictable reaction occurring in a small subset of individuals. It is often immune-mediated and not strictly dose-dependent. The pattern of liver enzyme elevations and the low incidence in the STRIDES trial are suggestive of an idiosyncratic mechanism.
-
Metabolite-driven toxicity: A specific metabolite of this compound, formed in susceptible individuals, could be responsible for the hepatotoxicity.
-
Off-target effects: Although this compound is a selective APJ agonist, high concentrations or specific genetic backgrounds could lead to off-target effects in the liver.
Data Presentation
Table 1: Summary of this compound In Vitro Pharmacology
| Parameter | Value | Assay System |
| EC50 | 0.32 nM | Apelin Receptor Activation |
Note: This data is based on publicly available information and may not be exhaustive.
Table 2: Summary of this compound STRIDES Trial Findings
| Parameter | Finding |
| Indication | Obesity |
| Phase | II |
| Doses | 300 mg once daily, 300 mg twice daily |
| Unexpected Adverse Event | Liver Transaminitis |
| Incidence | 11 out of 204 participants in this compound groups |
| Clinical Symptoms | None reported |
| Outcome | Trial discontinued |
Experimental Protocols
Protocol 1: General Procedure for a cAMP-Based GPCR Functional Assay
This protocol provides a general framework for assessing the agonist activity of a compound like this compound at the APJ receptor, which is known to couple to Gαi, leading to a decrease in intracellular cAMP levels.
-
Cell Culture: Culture a suitable host cell line (e.g., CHO or HEK293) stably expressing the human apelin receptor (APJ).
-
Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., apelin-13) in an appropriate assay buffer.
-
Assay Procedure: a. Remove the culture medium from the cells and wash with assay buffer. b. Add a solution containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and forskolin (B1673556) to stimulate adenylate cyclase and raise basal cAMP levels. c. Add the serially diluted this compound or reference agonist to the wells. Include a vehicle control. d. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®).
-
Data Analysis: a. Plot the cAMP concentration against the log of the compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value of this compound.
Mandatory Visualization
Caption: Simplified signaling pathway of the apelin receptor (APJ) upon activation by this compound.
Caption: Logical workflow for troubleshooting unexpected results in this compound studies.
References
- 1. BioAge Labs Halts STRIDES Phase 2 Trial of this compound-Tirzepatide Combo [biopharmatrend.com]
- 2. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharmadive.com [biopharmadive.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs - BioSpace [biospace.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. medcitynews.com [medcitynews.com]
Technical Support Center: Managing Variability in Azelaprag Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal studies involving Azelaprag.
Introduction to this compound
This compound is an orally available, small molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2][3][4] It is being investigated for its potential therapeutic effects in metabolic diseases, particularly obesity.[1][5] this compound is designed to mimic the effects of apelin, an exercise-induced signaling molecule (exerkine), which mediates many of the metabolic benefits of physical activity.[1][2][3] Preclinical studies in mouse models of obesity have shown that this compound can enhance weight loss, improve body composition, and increase energy expenditure.[1][2][5][6]
Mechanism of Action and Signaling Pathway
This compound acts as an agonist at the apelin receptor (APJ). The binding of this compound to APJ activates downstream signaling pathways that are also triggered by the endogenous ligand, apelin. These pathways play a role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[7][8][9]
Activation of the APJ receptor can lead to:
-
Gαi-mediated signaling: This pathway can lead to the activation of phosphoinositide 3-kinase (PI3K)/Akt and protein kinase C (PKC)/ERK 1/2 pathways, which are involved in processes like cell proliferation and apoptosis regulation.[10]
-
Gαq-mediated signaling: This can also lead to the activation of PKC.
-
Gα13-mediated signaling: In endothelial cells, this pathway can lead to the activation of myocyte enhancer factor-2 (MEF2), a transcription factor involved in cardiovascular development.[11]
-
β-arrestin-mediated signaling: This is a G-protein independent pathway that can also be initiated by APJ activation.[10]
The activation of these pathways by this compound is thought to underlie its observed effects on muscle metabolism and energy expenditure.[2][12]
Troubleshooting Guide for this compound Animal Studies
High variability in animal studies can obscure true experimental outcomes. This guide addresses potential sources of variability in this compound experiments.
Issue 1: High variability in body weight and metabolic parameters between animals in the same treatment group.
-
Question: We are observing significant differences in weight loss and food intake among mice treated with this compound. What could be the cause?
-
Answer:
-
Animal Health and Acclimation: Ensure all animals are healthy and have had adequate time to acclimate to the facility and housing conditions before the start of the study. Stress can significantly impact metabolic parameters.
-
Baseline Measurements: Record baseline body weight, food intake, and other relevant metabolic parameters for at least one week before starting treatment. This will help to identify outliers and can be used to normalize the data.
-
Dosing Accuracy: this compound is an oral compound.[1][2][3] Ensure accurate and consistent dosing for each animal. For administration in drinking water, monitor water intake to ensure consistent drug consumption.[13] For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered.
-
Diet Composition: In diet-induced obesity (DIO) models, the consistency and source of the high-fat diet are critical. Variations in diet composition can lead to differences in weight gain and metabolic profiles.
-
Environmental Factors: Maintain consistent environmental conditions (temperature, light-dark cycle, noise levels) as these can influence animal behavior and metabolism.
-
Issue 2: Inconsistent or lower-than-expected efficacy of this compound.
-
Question: The weight loss effects of this compound in our study are not as pronounced as reported in published preclinical data. What should we check?
-
Answer:
-
Animal Model: The choice of animal model is crucial. Most preclinical studies with this compound have used diet-induced obese (DIO) mice.[1][13] The strain, age, and sex of the animals can influence the response.
-
Drug Formulation and Stability: Confirm the stability and proper formulation of the this compound dosing solution.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can be influenced by factors such as food intake and the gut microbiome.[14] Consider performing a pilot pharmacokinetic study in your chosen animal model to confirm drug exposure.
-
Receptor Expression Levels: While less common, variations in the expression levels of the APJ receptor in different tissues or animal strains could potentially contribute to differences in efficacy.[15]
-
Issue 3: Unexpected adverse effects or toxicity.
-
Question: We are observing unexpected clinical signs in our animals treated with this compound. What should we do?
-
Answer:
-
Dose-Response Relationship: It is important to establish a dose-response relationship for this compound in your specific model to identify a dose that is both efficacious and well-tolerated.
-
Clinical Monitoring: Implement a thorough clinical monitoring plan to detect any adverse effects early. This should include daily observation of the animals' appearance, behavior, and any signs of distress.
-
Off-Target Effects: While this compound is an APJ agonist, the possibility of off-target effects at higher doses should be considered.
-
Recent Clinical Findings: Be aware of recent clinical trial data. For example, a Phase II study of this compound was discontinued (B1498344) due to observations of liver transaminitis in some participants.[16][17] While this was in humans, it may be prudent to include liver function tests in your animal study's endpoint analysis.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended animal model for studying the effects of this compound on obesity?
-
Q2: How is this compound typically administered in animal studies?
-
Q3: What are the expected effects of this compound in DIO mice?
-
A3: In DIO mice, this compound has been shown to increase weight loss (especially in combination with incretin (B1656795) drugs), improve body composition by preserving lean mass, and increase energy expenditure.[1][2][5][6]
-
-
Q4: Can this compound be combined with other anti-obesity agents?
-
A4: Yes, preclinical studies have shown synergistic effects on weight loss when this compound is combined with GLP-1 receptor agonists like semaglutide (B3030467) and the dual GLP-1/GIP receptor agonist tirzepatide.[1][18]
-
-
Q5: What endpoints should be measured in an this compound animal study?
Summary of Preclinical Data
| Study Type | Animal Model | Treatment | Key Findings |
| Obesity Study | Diet-Induced Obese (DIO) Mice | This compound + Tirzepatide (GLP-1/GIP agonist) | Increased total weight loss to 39%, approximately double that of tirzepatide alone. Restored body composition and muscle function to that of lean controls.[1][18] |
| Obesity Study | Diet-Induced Obese (DIO) Mice | This compound + Semaglutide (GLP-1 agonist) | Similar synergistic effects on weight loss and body composition as observed with tirzepatide.[1][18] |
| Diabetic Obesity Study | DIO Mice with elevated baseline A1c | This compound monotherapy | Reduced A1c to levels comparable to lean controls and improved oral glucose tolerance. Increased physical activity and energy expenditure.[13] |
| Diabetic Obesity Study | DIO/STZ Mice | This compound + Tirzepatide | Greater improvement in A1c and increased weight loss compared to tirzepatide alone.[13] |
Experimental Protocols
General Protocol for a Diet-Induced Obesity (DIO) Mouse Study with this compound:
-
Animal Model: Male C57BL/6J mice are a commonly used strain.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity.
-
Acclimation and Baseline: Animals are acclimated to individual housing and metabolic cages for at least one week before the study begins to obtain stable baseline measurements of body weight, food intake, and energy expenditure.
-
Grouping: Animals are randomized into treatment groups based on body weight and/or body composition.
-
Drug Administration:
-
Oral Gavage: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered once or twice daily.
-
Drinking Water: this compound is dissolved in the drinking water at a specified concentration.[13] Water bottles are changed regularly, and intake is monitored.
-
-
In-life Measurements:
-
Body weight and food/water intake are measured daily or several times per week.
-
Body composition (lean and fat mass) is measured at baseline and at the end of the study using techniques like DEXA or NMR.
-
Energy expenditure, respiratory exchange ratio, and physical activity are measured using metabolic cages.
-
-
Terminal Procedures: At the end of the study, blood samples are collected for analysis of metabolic biomarkers (e.g., glucose, insulin, lipids, liver enzymes). Tissues can be collected for further analysis.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. BioAge Labs to Present Preclinical Data for APJ Agonist [globenewswire.com]
- 6. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 - BioSpace [biospace.com]
- 7. cusabio.com [cusabio.com]
- 8. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. physiology - Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human? - Biology Stack Exchange [biology.stackexchange.com]
- 15. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. BioAge Crashes After Axing Phase II Obesity Study - BioSpace [biospace.com]
- 17. biopharmadive.com [biopharmadive.com]
- 18. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs - BioSpace [biospace.com]
Azelaprag and Liver Function: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of azelaprag on liver function markers. The following question-and-answer format addresses potential issues and summarizes key findings from available clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is the primary liver-related safety concern observed with this compound in clinical trials?
A1: The primary safety concern is the observation of elevated liver enzymes, specifically transaminitis, in trial participants.[1][2][3][4] This led to the discontinuation of the Phase II STRIDES clinical trial for this compound.[1][2][3][4][5][6]
Q2: Were the elevations in liver enzymes associated with clinical symptoms?
A2: No, the observed transaminase elevations were not accompanied by clinically significant symptoms.[1][2][3][4][5][6]
Q3: In which clinical trial were these liver function abnormalities reported?
A3: These findings were reported in the Phase II STRIDES trial, which was evaluating this compound as both a monotherapy and in combination with tirzepatide for the treatment of obesity.[2][3]
Q4: How many participants were affected by this adverse event?
A4: Out of 204 subjects enrolled in the STRIDES trial, 11 participants in the this compound treatment groups showed elevated transaminase levels.[1][2][3][6]
Q5: Was this effect observed in all treatment arms of the STRIDES trial?
A5: The elevated liver enzymes were observed in the groups receiving this compound. No such elevations were reported in the participant group receiving tirzepatide alone.[1][2][3]
Q6: What was the ultimate consequence of these findings for the this compound development program?
A6: Following the discontinuation of the Phase II trial, BioAge Labs ultimately decided to terminate the entire this compound development program due to these liver safety concerns.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data from the discontinued (B1498344) Phase II STRIDES trial.
| Parameter | Value |
| Trial Name | STRIDES |
| Phase | II |
| Total Enrolled Participants | 204 |
| Participants with Elevated Liver Enzymes | 11 |
| Treatment Groups with Adverse Event | This compound monotherapy and this compound in combination with tirzepatide |
| Control Group (No Adverse Event) | Tirzepatide only |
Experimental Protocols
STRIDES Phase II Trial Protocol Overview
The STRIDES trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound.
-
Objective: To evaluate the effect of this compound as a monotherapy and in combination with tirzepatide on weight loss in obese individuals aged 55 and older.[2][5]
-
Treatment Arms:
-
This compound monotherapy
-
This compound in combination with tirzepatide
-
Tirzepatide with placebo
-
-
Liver Function Monitoring: As part of routine safety assessments, liver function tests (LFTs) were performed on all participants. This typically includes measuring levels of:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Adverse Event Trigger: Clinically significant elevations in ALT and/or AST levels, indicative of transaminitis, were the primary trigger for the safety concern.
Visualizations
Signaling Pathway and Adverse Outcome
References
- 1. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medcitynews.com [medcitynews.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fiercebiotech.com [fiercebiotech.com]
Azelaprag Drug-Drug Interaction Profile: A Technical Guide
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides essential information regarding the drug-drug interaction (DDI) potential of Azelaprag (formerly AMG 986). The following frequently asked questions (FAQs) and troubleshooting guides are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is a substrate for both cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp).[1] Co-administration with potent inhibitors of both pathways significantly increases this compound plasma concentrations.[1][2]
Q2: How significant is the clinical drug-drug interaction with strong CYP3A4 and P-gp inhibitors?
In a Phase 1 clinical trial involving healthy subjects, co-administration of a single 10 mg dose of this compound with multiple doses of itraconazole (B105839) (200 mg once daily), a strong dual inhibitor of CYP3A4 and P-gp, resulted in a substantial increase in this compound exposure.[1] The maximum observed concentration (Cmax) of this compound increased by 1.36-fold, while the total exposure (AUCinf) increased by a significant 5.13-fold.[1][2]
Q3: Are there any recommendations for co-administering this compound with other medications?
Yes. Due to the significant interaction observed, caution is advised when co-administering this compound with potent CYP3A4 and/or P-gp inhibitors.[1][3] For clinical studies, a dose reduction of this compound may be warranted in such scenarios.[1]
Q4: Does food have an effect on the bioavailability of this compound?
A Phase 1 clinical study demonstrated that food has no apparent clinically significant effect on the oral bioavailability of this compound.[1] The study concluded that no food restrictions are necessary when administering this compound.[1]
Q5: Has this compound been investigated as an inhibitor or inducer of drug-metabolizing enzymes or transporters?
Publicly available data on the potential of this compound to act as an inhibitor or inducer of CYP enzymes or other transporters is limited. The primary focus of reported studies has been on its properties as a substrate.
Q6: Are there any known safety concerns related to drug interactions with this compound?
A Phase 2 clinical trial (STRIDES) evaluating this compound in combination with tirzepatide for obesity was discontinued. The decision was made following observations of elevated liver enzymes (liver transaminitis) in some participants receiving this compound, both as a monotherapy and in combination with tirzepatide. No such elevations were observed in the group receiving tirzepatide alone. This finding is a critical safety consideration for any research involving this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (AMG 986) Following Co-administration with Itraconazole in Healthy Subjects [1][2]
| Parameter | This compound (10 mg) Alone | This compound (10 mg) + Itraconazole (200 mg) | Geometric Least Squares Mean Ratio (90% CI) |
| Cmax (ng/mL) | Value not specified | Value not specified | 1.36 (1.25–1.48) |
| AUCinf (ng*h/mL) | Value not specified | Value not specified | 5.13 (4.71–5.59) |
Cmax: Maximum observed plasma concentration; AUCinf: Area under the plasma concentration-time curve from time 0 to infinity; CI: Confidence Interval.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are representative, industry-standard methodologies for assessing the types of drug-drug interactions relevant to this compound.
Protocol 1: In Vitro CYP3A4 Inhibition Assay - Human Liver Microsomes
Objective: To determine the potential of a test compound to inhibit CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound (this compound)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitor (e.g., ketoconazole)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a series of dilutions of the test compound and the positive control in a suitable solvent.
-
Pre-incubate the test compound or positive control with HLM and phosphate buffer at 37°C.
-
Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation in the presence of different concentrations of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
Protocol 2: Bidirectional Transport Assay for P-gp Substrate Assessment using Caco-2 Cells
Objective: To determine if a test compound is a substrate of the P-gp transporter.
Materials:
-
Caco-2 cells cultured on permeable Transwell™ inserts for 21 days to form a confluent monolayer.
-
Test compound (this compound)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Known P-gp substrate (e.g., digoxin) as a positive control.
-
P-gp inhibitor (e.g., verapamil (B1683045) or zosuquidar)
-
LC-MS/MS system for analysis
Methodology:
-
Wash the Caco-2 monolayers with transport buffer at 37°C.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replace with fresh buffer.
-
To confirm P-gp involvement, repeat the experiment in the presence of a P-gp inhibitor.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests the compound is a P-gp substrate.
Visualizations
Caption: this compound's interaction with CYP3A4 and P-gp.
Caption: Standard workflow for DDI assessment.
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic results when this compound is co-administered with another compound.
-
Potential Cause 1: The co-administered compound may be an inhibitor or inducer of CYP3A4 and/or P-gp. Given this compound's sensitivity to strong inhibitors of these pathways, even moderate interactions could lead to variable exposure.
-
Troubleshooting Steps:
-
Review the known metabolic profile of the co-administered compound.
-
Consider conducting an in vitro CYP3A4 and P-gp inhibition/induction assay with the co-administered compound to determine its interaction potential.
-
If a significant interaction is suspected, consider a dose-staggering strategy in your experimental design if feasible, or select an alternative co-administered agent with a different metabolic profile.
-
Issue 2: Difficulty achieving consistent results in Caco-2 permeability assays with this compound.
-
Potential Cause 1: Poor solubility of this compound in the assay buffer. Poor solubility can lead to inaccurate measurements of permeability.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in the transport buffer at the tested concentration.
-
If solubility is low, consider adding a small, non-interfering percentage of a co-solvent (e.g., DMSO, ensuring the final concentration does not impact cell monolayer integrity).
-
-
Potential Cause 2: Non-specific binding. this compound may bind to the plastic of the assay plates, leading to an underestimation of permeability.
-
Troubleshooting Steps:
-
Perform a recovery experiment by incubating this compound in the assay plates without cells to quantify the extent of binding.
-
If binding is significant, consider using low-binding plates or including a protein like bovine serum albumin (BSA) in the buffer to reduce non-specific binding.
-
References
Addressing batch-to-batch variability of Azelaprag
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Azelaprag. The following information is intended to assist researchers in identifying and resolving issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (EC50) of this compound between two recently purchased batches. What could be the primary cause?
A1: Batch-to-batch variability in the potency of a small molecule agonist like this compound can stem from several factors. The most common causes include variations in the purity profile, the presence of inactive isomers, or differences in the physical form of the compound (e.g., salt form, crystallinity) that can affect solubility. It is also crucial to rule out inconsistencies in experimental conditions, such as cell passage number, reagent stability, and assay timing.[1][2]
Q2: How can we independently verify the identity and purity of a new batch of this compound?
A2: To confirm the identity and purity of a new batch, it is highly recommended to perform analytical characterization. The most common and reliable methods for small molecules are High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.[1][3][4][5] For a more detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1][5]
Q3: Our current batch of this compound seems to have lower solubility in our assay buffer compared to the previous one. How can this affect our results and how can we address it?
A3: A decrease in solubility can lead to a lower effective concentration of this compound in your assay, resulting in reduced biological activity and inconsistent results.[1] To address this, ensure your stock solution is fully dissolved before making further dilutions. Gentle warming or sonication can sometimes help.[1] It is also important to visually inspect your final assay plate for any signs of precipitation. If solubility issues persist, you may need to adjust the solvent or the final concentration of the solvent (e.g., DMSO) in your assay, ensuring it remains at a non-toxic level for your cells (typically below 0.5%).[1][6]
Q4: Could batch-to-batch variability in excipients, if formulated, contribute to inconsistent experimental outcomes?
A4: Yes, if you are working with a formulated version of this compound, batch-to-batch variation in the excipients can significantly impact the drug's performance.[6] Excipients can affect the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[6] If you suspect this to be an issue, it is advisable to obtain the pure API and formulate it in-house with well-characterized excipients or use it directly in a suitable solvent.
Troubleshooting Guides
Issue: Inconsistent Downstream Signaling Readouts with Different Batches of this compound
If you are observing variability in downstream signaling assays (e.g., cAMP levels, ERK phosphorylation) with different batches of this compound, follow this troubleshooting workflow:
Workflow for Troubleshooting Inconsistent Biological Activity
References
Mitigating confounding factors in Azelaprag research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating confounding factors during experiments with Azelaprag (also known as BGE-105 or AMG 986).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available small molecule that functions as an agonist for the apelin receptor (APJ).[1][2][3] The apelin receptor is a G-protein coupled receptor (GPCR) that, when activated, mimics the physiological effects of apelin, a peptide that is released in response to exercise.[4] This activation regulates metabolism, promotes muscle regeneration, and can increase insulin (B600854) sensitivity.[5]
Q2: Which G-proteins does the apelin receptor couple to?
The apelin receptor has been shown to couple to inhibitory G-proteins (Gαi) and Gαq proteins.[6][7][8] Activation of these pathways can lead to the inhibition of adenylyl cyclase and the activation of phospholipase C, respectively.[6]
Q3: What are the reported EC50 values for this compound?
There are varying reports for the half-maximal effective concentration (EC50) of this compound for the apelin receptor. One source reports an EC50 of 0.32 nM[1], while another indicates an EC50 of 0.012 µM (or 12 nM)[9]. This discrepancy could be due to different experimental systems, cell types, or assay conditions used for determination. Researchers should consider their specific experimental setup when interpreting their results and may want to determine the EC50 in their own system.
Q4: What is the most significant confounding factor observed in this compound research?
The most critical confounding factor identified in clinical research is hepatotoxicity, specifically observed as liver transaminitis (elevated liver enzymes).[10][11] In the Phase 2 STRIDES clinical trial, an increase in liver transaminases was observed in some subjects receiving this compound, which led to the discontinuation of the study.[12][13]
Q5: Are there any known off-target effects of this compound?
One report suggests that this compound may also target the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor.[14] This potential off-target activity should be considered when designing experiments and interpreting data, as TRPV1 is involved in various physiological processes, including pain sensation and inflammation.
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity or Cell Death in in vitro or in vivo Models
Symptoms:
-
Elevated levels of alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) in animal models.
-
Decreased cell viability in hepatocyte cultures.
-
Morphological changes in liver tissue or cultured hepatocytes indicative of cellular stress or death.
Possible Causes and Troubleshooting Steps:
-
Confirm On-Target Hepatotoxicity: The observed liver injury may be a direct consequence of apelin receptor agonism in the liver.
-
Recommendation: Conduct dose-response studies to establish a clear relationship between this compound concentration and the degree of hepatotoxicity.
-
-
Investigate Off-Target Effects: The hepatotoxicity could be due to the off-target activity of this compound, such as its potential interaction with the TRPV1 receptor.
-
Recommendation: Test for TRPV1 activation in your experimental system. If confirmed, consider using a TRPV1 antagonist to see if it mitigates the observed hepatotoxicity.
-
-
Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, might be responsible for the liver injury.
-
Recommendation: Analyze the metabolic profile of this compound in your experimental system (e.g., liver microsomes or hepatocytes) to identify major metabolites. If possible, synthesize these metabolites and test their direct toxicity.
-
-
Experimental System Sensitivity: The specific cell line or animal model used might be particularly sensitive to this compound.
-
Recommendation: If using a cell line, consider switching to primary hepatocytes, which are considered the gold standard for in vitro toxicology.[15] If using an animal model, ensure the strain and species are appropriate and consider potential genetic predispositions to liver injury.
-
Workflow for Investigating this compound-Induced Hepatotoxicity
Caption: Troubleshooting workflow for hepatotoxicity.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| EC50 (Apelin Receptor) | 0.32 nM | - | [1] |
| EC50 (Apelin Receptor) | 0.012 µM (12 nM) | - | [9] |
| Half-life (t1/2) | 2.4 h (i.v.), - (p.o.) | Rat | [1] |
| Half-life (t1/2) | 4.2 h (i.v.), - (p.o.) | Dog | [1] |
| Oral Bioavailability (F%) | 73% | Rat | [1] |
| Oral Bioavailability (F%) | 97% | Dog | [1] |
Clinical Trial Data on Liver Transaminitis (STRIDES Trial)
| Parameter | Value | Reference |
| Total Subjects Enrolled | 204 | [12][13] |
| Subjects with Transaminase Elevations | 11 (in this compound treatment groups) | [11][12][13] |
| This compound Dosing | 300 mg once or twice daily | [4][12][13] |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes
Objective: To determine the dose-dependent cytotoxic effect of this compound on primary human hepatocytes.
Methodology:
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well.
-
Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for hepatotoxicity (e.g., chlorpromazine).
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours.
-
-
Cell Viability Assay (MTT Assay):
-
At each time point, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Data Analysis:
-
Plot the cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Measurement of ALT and AST in Mouse Plasma
Objective: To assess liver damage in mice treated with this compound by measuring plasma ALT and AST levels.
Methodology:
-
Animal Dosing:
-
Administer this compound orally to mice at different dose levels. Include a vehicle control group.
-
-
Sample Collection:
-
At selected time points after dosing, collect blood from the mice via cardiac puncture or retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
-
ALT/AST Measurement:
-
Use commercially available colorimetric assay kits for the determination of ALT and AST activities in the plasma samples.
-
Follow the manufacturer's instructions for the assay protocol. This typically involves mixing the plasma sample with a reaction mixture and measuring the change in absorbance over time at a specific wavelength.
-
-
Data Analysis:
-
Calculate the ALT and AST activities in U/L based on the standard curve provided in the kit.
-
Compare the enzyme levels in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathway Diagram
Caption: this compound-APJ signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biospace.com [biospace.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. BioAge Crashes After Axing Phase II Obesity Study - BioSpace [biospace.com]
- 5. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]
- 6. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The apelin receptor is coupled to Gi1 or Gi2 protein and is differentially desensitized by apelin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamics of apelin receptor/G protein coupling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (2R,3S)-Azelaprag | Apelin receptor | TargetMol [targetmol.com]
- 10. medcitynews.com [medcitynews.com]
- 11. biopharmadive.com [biopharmadive.com]
- 12. BioAge Labs Announces Discontinuation of STRIDES Phase 2 Clinical Trial Evaluating this compound in Combination with Tirzepatide for the Treatment of Obesity | Fri, 12/06/2024 - 16:36 [ir.bioagelabs.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. This compound by BioAge Labs for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 15. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Azelaprag and Tirzepatide for Weight Loss in Murine Models
An Indirect Comparison of Two Novel Therapeutic Agents for Obesity
No head-to-head studies directly comparing azelaprag and tirzepatide for weight loss in mice have been published. However, by examining independent studies on each compound in diet-induced obese (DIO) mouse models, a comparative overview can be constructed. This guide synthesizes available preclinical data to offer insights for researchers, scientists, and drug development professionals.
Executive Summary
Tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in reducing body weight in DIO mice, primarily through decreased food intake and increased fat utilization.[1][2][3] this compound, an oral agonist of the apelin receptor (APJ), appears to promote weight loss and improve body composition, particularly by preserving lean mass.[4][5] Notably, preclinical data suggests a synergistic effect when this compound is combined with incretin (B1656795) agonists like tirzepatide, leading to greater weight loss than with tirzepatide alone.[4][5][6]
Quantitative Data Comparison
The following tables summarize quantitative outcomes from separate studies on tirzepatide monotherapy and in combination with this compound in DIO mice. Data for this compound as a monotherapy for weight loss in DIO mice is less detailed in the provided results, with more focus on its synergistic effects.
Table 1: Effects on Body Weight and Composition in DIO Mice
| Parameter | Tirzepatide Monotherapy | Tirzepatide + this compound Combination | Lean Control Group |
| Body Weight Reduction | 16% | 39% | N/A (Baseline) |
| Lean Mass (% of Body Weight) | 60% | 69% | 70% |
| Study Duration | 20 days | 20 days | 20 days |
Data sourced from a study presented by BioAge Labs, which evaluated tirzepatide with and without this compound.[4]
Table 2: Effects on Food Intake and Energy Metabolism
| Parameter | Tirzepatide | Vehicle (Control) | Notes |
| Average Daily Energy Intake | 11.3 kcal | 16.8 kcal | Tirzepatide significantly reduced caloric intake.[1] |
| Food Preference | Decreased preference for high-fat diet | N/A | Tirzepatide selectively reduces the preference for fat in rodents.[7] |
| Energy Expenditure | Increased fat utilization | N/A | Weight loss from tirzepatide is not solely due to reduced food intake but also enhanced fatty acid oxidation.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing results across different studies.
Tirzepatide Monotherapy for Weight Loss and Food Intake Study:
-
Animal Model: Diet-induced obese (DIO) mice.
-
Drug Administration: Daily injections of tirzepatide.
-
Measurements: Body weight and food consumption were monitored.
-
Key Finding: Tirzepatide treatment led to a significant decrease in body weight and a lower average food intake compared to the vehicle-treated control group.[1]
This compound Combination Therapy Study:
-
Animal Model: High-fat diet-induced obese (DIO) mice.
-
Treatment Groups:
-
Tirzepatide (10 nmol/kg)
-
Tirzepatide + this compound (1.1 g/L in drinking water)
-
-
Duration: 20 days.
-
Measurements: Body weight, body composition (via EchoMRI), and muscle function (via grid hang latency).
-
Key Finding: The combination of this compound and tirzepatide resulted in significantly greater weight loss and restored body composition and muscle function to levels comparable to lean controls.[4] The synergistic weight loss was not attributed to a further decrease in food intake.[5]
Signaling Pathways and Mechanisms of Action
Tirzepatide: Dual Incretin Receptor Agonism
Tirzepatide functions as a dual agonist for the GIP and GLP-1 receptors.[8][9] This dual action leads to weight loss through multiple mechanisms:
-
Appetite Suppression: Activation of GLP-1 receptors in the brain promotes satiety and reduces hunger.[10]
-
Delayed Gastric Emptying: GLP-1 activation slows the passage of food from the stomach, prolonging feelings of fullness.[10]
-
Increased Fat Utilization: Tirzepatide enhances fat oxidation, contributing to weight loss independent of its effects on appetite.[2][3]
This compound: Apelin Receptor (APJ) Agonism
This compound is an oral agonist of the apelin receptor (APJ). Apelin is known as an "exerkine" because it is released during exercise and mediates many of the metabolic benefits of physical activity.[5] Its mechanism includes:
-
Improved Body Composition: this compound helps in preserving lean muscle mass during weight loss.[4]
-
Enhanced Metabolism: It has been shown to improve muscle metabolism and may increase energy expenditure.[11][12]
Conclusion
Based on the available preclinical data from murine studies, tirzepatide is a potent agent for inducing weight loss, driven by reductions in appetite and energy intake, as well as increased fat metabolism. This compound, while also contributing to weight management, shows a distinct and complementary mechanism by improving body composition and preserving muscle mass.
The most compelling finding is the synergistic effect observed when this compound is co-administered with tirzepatide, leading to substantially greater weight loss and a healthier body composition profile than tirzepatide alone. This suggests that a combination therapy approach could be a highly effective strategy for obesity treatment. It is important to note that a Phase 2 clinical trial investigating this combination was discontinued (B1498344) due to observations of liver transaminitis in subjects receiving this compound.[13] These findings highlight the importance of translating preclinical observations to human studies.
References
- 1. mcgill.ca [mcgill.ca]
- 2. Tirzepatide reduces body weight by increasing fat utilization via the central nervous system-adipose tissue axis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]
- 7. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed [koreamed.org]
- 9. JCI Insight - Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist [insight.jci.org]
- 10. doctorgmed.com [doctorgmed.com]
- 11. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 12. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 - BioSpace [biospace.com]
- 13. BioAge Labs Announces Discontinuation of STRIDES Phase 2 Clinical Trial Evaluating this compound in Combination with Tirzepatide for the Treatment of Obesity - BioSpace [biospace.com]
The Exercise Mimetic Azelaprag: A Comparative Analysis of its Mechanism and Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for orally available exercise mimetics presents a promising frontier in combating metabolic and age-related diseases. This guide provides a comprehensive comparison of Azelaprag, a novel apelin receptor (APJ) agonist, with other emerging exercise mimetics, offering insights into their mechanisms of action, supporting experimental data, and future outlook.
This compound, an investigational small molecule, has garnered significant attention for its potential to mimic the physiological benefits of exercise. It operates by activating the apelin receptor (APJ), a key regulator of metabolic and cardiovascular function that is naturally stimulated by the exercise-induced peptide apelin.[1] Preclinical and early clinical studies have suggested that this compound can promote muscle metabolism, prevent muscle atrophy, and enhance weight loss, positioning it as a potential therapeutic for obesity and conditions associated with muscle wasting.[1][2] However, the recent discontinuation of its Phase 2 clinical trial due to safety concerns underscores the challenges in translating the promise of exercise mimetics into clinical reality.
This guide will delve into the mechanistic underpinnings of this compound, presenting a comparative analysis with two other notable exercise mimetics, GW501516 and SLU-PP-332, which target different molecular pathways to elicit similar physiological effects.
Mechanism of Action: A Tale of Three Pathways
The therapeutic effects of exercise are multifaceted, involving a complex interplay of signaling pathways that regulate energy metabolism, muscle protein synthesis, and inflammation. Exercise mimetics aim to recapitulate these benefits by targeting key nodes within these pathways.
This compound: Activating the Apelin Receptor (APJ)
This compound functions as a potent and selective agonist of the apelin receptor (APJ), a G-protein coupled receptor.[1] The binding of this compound to APJ initiates a signaling cascade that is understood to involve the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for promoting mitochondrial biogenesis, enhancing glucose uptake, and stimulating muscle protein synthesis, thereby mimicking the effects of endurance and resistance exercise.
GW501516 (Cardarine): Targeting PPARδ
GW501516 is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of fatty acid metabolism. Activation of PPARδ by GW501516 leads to an increased expression of genes involved in fatty acid oxidation and mitochondrial respiration, effectively shifting the body's energy preference from glucose to lipids. This mechanism mirrors the metabolic adaptations seen with endurance training.
SLU-PP-332: An Agonist of Estrogen-Related Receptors (ERRs)
SLU-PP-332 is a pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with a higher affinity for ERRα. These nuclear receptors are key regulators of cellular energy metabolism and mitochondrial function. By activating ERRs, SLU-PP-332 stimulates the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation, thereby mimicking the metabolic effects of aerobic exercise.
Comparative Performance: Preclinical and Clinical Data
The following tables summarize the available quantitative data from key preclinical and clinical studies for this compound and its comparators.
Table 1: Preclinical Data in Obesity Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Diet-induced obese mice | - When combined with tirzepatide, increased total weight loss to 39%, approximately double that of tirzepatide monotherapy. - Restored body weight and composition to that of lean controls. | [3][4] |
| GW501516 | Diet-induced obese mice | - Reduced weight gain by almost 50% in high-fat diet-induced obese mice without affecting food intake. - Reduced fat mass and liver lipid accumulation. | |
| SLU-PP-332 | Diet-induced obese mice | - Reduced fat mass by 20% and fasting glucose by 30% after 4 weeks of treatment (50 mg/kg/day). - Improved insulin (B600854) sensitivity by 50%. | [5] |
Table 2: Clinical Trial Data
| Compound | Trial Phase | Population | Key Findings | Status | Reference |
| This compound | Phase 1b | Healthy older volunteers on 10 days of bed rest | - Prevented muscle atrophy and maintained muscle protein synthesis. - Increased predicted resting energy expenditure and cardiorespiratory fitness. | Phase 2 (STRIDES) discontinued (B1498344) due to liver transaminitis. | [1][6][7] |
| GW501516 | Phase 2 | N/A | - Development abandoned due to rapid cancer development in animal testing. | Abandoned | [8] |
| SLU-PP-332 | Preclinical | N/A | - No human clinical trials to date. | Preclinical |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
This compound: Phase 1b Bed Rest Study
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in preventing muscle atrophy in healthy older volunteers subjected to prolonged bed rest.
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Healthy older adults (typically aged 65 and above).
-
Intervention: Participants were subjected to 10 days of strict bed rest. They received either this compound or a placebo.
-
Key Endpoints:
-
Change in muscle mass and volume (e.g., measured by MRI or CT scans).
-
Muscle protein synthesis rates (measured using stable isotope tracers).
-
Biomarkers of muscle metabolism and inflammation.
-
Cardiorespiratory fitness (e.g., VO2 max).
-
Safety and tolerability assessments.
-
Diet-Induced Obesity (DIO) Mouse Model (General Protocol)
-
Objective: To investigate the effects of exercise mimetics on weight management, body composition, and metabolic parameters in an obesity model that mimics human dietary patterns.
-
Animals: Typically, male C57BL/6J mice are used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (HFD), with 45-60% of calories derived from fat, for a specified period (e.g., 8-12 weeks) to induce obesity. A control group is maintained on a standard chow diet.
-
Intervention: Once obesity is established, mice are treated with the investigational compound (e.g., this compound, GW501516, or SLU-PP-332) or a vehicle control for a defined duration.
-
Key Measurements:
-
Body weight and food intake.
-
Body composition (fat mass and lean mass) using techniques like DEXA or NMR.
-
Glucose tolerance and insulin sensitivity (e.g., glucose tolerance tests, insulin tolerance tests).
-
Serum lipid profiles (cholesterol, triglycerides).
-
Gene expression analysis in relevant tissues (e.g., muscle, liver, adipose tissue).
-
Histological analysis of tissues.
-
Conclusion and Future Perspectives
This compound, through its unique mechanism of activating the apelin receptor, has demonstrated promise as an exercise mimetic, particularly in its potential to preserve muscle mass and enhance weight loss. However, the recent safety concerns that led to the termination of its Phase 2 trial highlight the critical importance of thorough safety evaluations for this class of compounds.
In comparison, GW501516, despite its potent metabolic effects via PPARδ agonism, was halted due to significant safety issues in preclinical studies. SLU-PP-332, targeting the ERR pathway, has shown encouraging preclinical results in metabolic improvement and is in the earlier stages of development.
The journey of these three compounds underscores both the immense potential and the significant hurdles in the development of exercise mimetics. Future research in this area will need to focus not only on elucidating the complex signaling pathways involved but also on identifying therapeutic candidates with a favorable safety profile. The ideal exercise mimetic will likely be one that can selectively activate the beneficial metabolic and anabolic pathways of exercise without off-target effects. As our understanding of the molecular intricacies of exercise physiology deepens, the prospect of a safe and effective "exercise in a pill" moves closer to becoming a clinical reality, offering hope for a wide range of patients.
References
- 1. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. BioAge Labs to Present Preclinical Data for APJ Agonist [globenewswire.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 6. SLU-PP-332: The “Exercise-Mimicking Drug” | Anabolic Planner [anabolicplanner.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Estrogen-related receptor α regulates skeletal myocyte differentiation via modulation of the ERK MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Azelaprag and Semaglutide: A Tale of Two Pathways in Obesity Management
Azelaprag, an emerging oral apelin receptor agonist, and semaglutide (B3030467), an established injectable GLP-1 receptor agonist, represent two distinct therapeutic strategies in the ongoing battle against obesity. While both hold promise for significant weight management, they operate through different physiological pathways, offering potentially complementary approaches. This guide provides a detailed in-vivo comparison based on available preclinical and clinical data, intended for researchers, scientists, and drug development professionals. It is important to note that this compound is in earlier stages of clinical development, and no head-to-head clinical trials with semaglutide have been completed to date. A phase 2 clinical trial assessing this compound in combination with semaglutide is anticipated to begin in the first half of 2025.[1][2]
Mechanisms of Action: Exercise Mimicry vs. Incretin (B1656795) Hormone Regulation
This compound: The Exercise Mimetic
This compound is an orally administered small molecule that activates the apelin receptor (APJ).[2][3] Apelin is a peptide that is naturally produced during exercise and is associated with many of the metabolic benefits of physical activity.[2][3] By stimulating the APJ receptor, this compound aims to mimic these effects, promoting muscle metabolism, preventing muscle atrophy, and increasing energy expenditure.[2][3][4] Preclinical studies in mouse models of obesity have shown that this compound can enhance weight loss achieved with incretin drugs and improve body composition.[4][5] A Phase 1b clinical trial in healthy older volunteers on bed rest demonstrated that this compound improved muscle metabolism and reduced muscle atrophy.[2][3]
Semaglutide: The Incretin Enhancer
Semaglutide is a potent and long-acting analogue of the human glucagon-like peptide-1 (GLP-1).[6] It functions as a GLP-1 receptor agonist, enhancing the effects of the native GLP-1 hormone.[6][7] This leads to a multi-pronged approach to weight management: it enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, slows gastric emptying to increase satiety, and acts on the brain's appetite centers to reduce hunger and food cravings.[7][8][9]
Signaling Pathway Diagrams
In-Vivo Data Summary
The following table summarizes the available in-vivo data for this compound and semaglutide. It is crucial to interpret this data with the understanding that the this compound data is from preclinical models, while the semaglutide data is from large-scale human clinical trials.
| Parameter | This compound | Semaglutide | Data Source |
| Primary Mechanism | Apelin Receptor (APJ) Agonist | Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | [2][6],[3][7] |
| Administration | Oral | Subcutaneous Injection | [2],[6] |
| Weight Loss (Monotherapy) | Protected against excess weight gain in mice on a high-fat diet.[4] | Mean weight loss of 14.9% to 17.4% at 68 weeks in humans.[10] | Preclinical (mice) vs. Clinical (human) |
| Weight Loss (Combination) | In obese mice, adding this compound to semaglutide or tirzepatide approximately doubled the weight loss compared to the incretin monotherapy.[5] | N/A (itself the primary agent) | Preclinical (mice) |
| Body Composition | Restored healthy body composition in obese mice when combined with incretin drugs.[5] In a Phase 1b trial in humans on bed rest, it decreased muscle atrophy.[2][3] | Reduces waist circumference and improves body composition in humans.[11] | Preclinical/Phase 1 vs. Clinical (human) |
| Glycemic Control | Preclinical models show enhanced glycemic control.[12] | Significantly improves glycemic control in patients with type 2 diabetes.[6] | Preclinical vs. Clinical (human) |
| Cardiovascular Effects | Preclinical models suggest cardioprotective effects.[12] | Reduces the risk of major adverse cardiovascular events in adults with cardiovascular disease and obesity or overweight.[6] | Preclinical vs. Clinical (human) |
| Adverse Events | Generally well-tolerated in Phase 1 trials.[2][3] However, a Phase 2 combination trial with tirzepatide was discontinued (B1498344) due to instances of liver transaminitis.[13][14] | The most common side effects are gastrointestinal, including nausea, vomiting, diarrhea, abdominal pain, and constipation.[6] | Phase 1/2 Clinical vs. Phase 3 Clinical |
Experimental Protocols
This compound: Representative Preclinical In-Vivo Study (Combination with Semaglutide)
-
Objective: To evaluate the effect of this compound in combination with a GLP-1 receptor agonist (semaglutide) on body weight and composition in a diet-induced obesity mouse model.[5]
-
Animal Model: Male C57BL/6J mice fed a high-fat diet to induce obesity.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Semaglutide alone
-
This compound in combination with semaglutide
-
-
Drug Administration: this compound administered orally. Semaglutide administered via subcutaneous injection. Dosing regimens and concentrations would be optimized based on pharmacokinetic studies.
-
Duration: Typically 4-8 weeks.
-
Primary Endpoints:
-
Change in body weight.
-
Food intake.
-
-
Secondary Endpoints:
-
Body composition analysis (e.g., using EchoMRI) to determine fat mass and lean mass.
-
Glucose tolerance tests.
-
Analysis of muscle function.
-
-
Data Analysis: Statistical comparison between the treatment groups to assess for synergistic effects of the combination therapy.
Semaglutide: Representative Phase 3 Clinical Trial Protocol (STEP 1 Trial)
-
Objective: To assess the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with obesity or overweight.[6]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 1,961 adults with a BMI of 30 or greater (or ≥27 with at least one weight-related comorbidity) without diabetes.
-
Treatment Groups:
-
Semaglutide 2.4 mg once weekly via subcutaneous injection.
-
Placebo once weekly via subcutaneous injection.
-
Both groups received lifestyle intervention (counseling on diet and physical activity).
-
-
Dose Escalation: Semaglutide was initiated at 0.25 mg/week and escalated every 4 weeks to reach the 2.4 mg maintenance dose at week 16 to improve tolerability.[10]
-
Duration: 68 weeks.
-
Primary Endpoints:
-
Percentage change in body weight from baseline to week 68.
-
Proportion of participants achieving ≥5% weight loss.
-
-
Secondary Endpoints:
-
Proportion of participants achieving ≥10% and ≥15% weight loss.
-
Changes in waist circumference, blood pressure, and lipid levels.
-
Patient-reported outcomes.
-
-
Data Analysis: Efficacy was assessed in all randomized participants (intention-to-treat principle).
Experimental Workflow Diagrams
Conclusion
This compound and semaglutide represent distinct and innovative approaches to the pharmacological management of obesity. Semaglutide is a well-established, highly effective GLP-1 receptor agonist with a robust body of clinical evidence supporting its use for both glycemic control and weight loss. This compound, as an oral apelin receptor agonist, offers a novel mechanism of action by mimicking the metabolic benefits of exercise, with preclinical data suggesting a potential synergistic effect when combined with incretin-based therapies.
While a direct clinical comparison is not yet possible, the differing mechanisms suggest they may not be direct competitors but rather potential partners in combination therapy. The planned Phase 2 trial combining this compound with semaglutide will be critical in determining the clinical viability of this dual-pathway approach. Researchers and clinicians will be keenly watching as this compound progresses through clinical development to see if its promising preclinical profile translates into a safe and effective therapy for human obesity, potentially offering a new tool to improve not just weight, but overall metabolic health and body composition. The recent safety concerns that led to the discontinuation of a combination trial with another incretin highlight the importance of rigorous clinical evaluation.
References
- 1. BioAge Announces First Patient Dosed in the STRIDES Phase 2 Clinical Trial Evaluating this compound as a Novel Treatment for Obesity in Combination with Tirzepatide | Mon, 07/29/2024 - 08:00 [ir.bioagelabs.com]
- 2. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist this compound for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs - BioSpace [biospace.com]
- 6. Semaglutide - Wikipedia [en.wikipedia.org]
- 7. skinlogic.org [skinlogic.org]
- 8. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 9. What is the mechanism of action of Semaglutide? [synapse.patsnap.com]
- 10. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (BGE-105) News - LARVOL Sigma [sigma.larvol.com]
- 13. BioAge Crashes After Axing Phase II Obesity Study - BioSpace [biospace.com]
- 14. biopharmadive.com [biopharmadive.com]
Reproducibility of Azelaprag's Effects on Muscle Atrophy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azelaprag (BGE-105) and other investigational therapies aimed at mitigating muscle atrophy. The information is intended to assist researchers and drug development professionals in evaluating the current landscape of therapeutic strategies targeting muscle wasting conditions.
Executive Summary
This compound, an orally available small-molecule agonist of the apelin receptor (APJ), has demonstrated potential in preventing disuse-induced muscle atrophy in a Phase 1b clinical trial. However, the recent discontinuation of a Phase 2 trial in obesity due to safety concerns casts a shadow on its future development. This guide compares the preclinical and clinical findings for this compound with alternative approaches that primarily target the myostatin/activin signaling pathway, including bimagrumab, taldefgrobep alfa, and the combination of trevogrumab and garetosmab. While this compound offers a novel mechanism of action, the alternatives have also shown promising results in increasing muscle mass and function in various clinical settings. A critical evaluation of the efficacy, safety, and mechanism of action of each of these candidates is essential for future research and development in the field of muscle atrophy.
Comparative Data on Therapeutic Candidates for Muscle Atrophy
The following table summarizes the available quantitative data from clinical trials of this compound and its comparators.
| Therapeutic Candidate | Mechanism of Action | Indication Studied | Key Quantitative Results |
| This compound (BGE-105) | Apelin Receptor (APJ) Agonist | Disuse Atrophy (Bed Rest) | - Thigh Circumference: 100% improvement relative to placebo (p < 0.001)[1][2]- Vastus Lateralis Cross-Sectional Area: 58% improvement relative to placebo (p < 0.05)[1][2]- Vastus Lateralis Thickness: 73% improvement relative to placebo (p < 0.01)[1][2]- Muscle Quality: Worsening of Goutallier grade in 8 of 10 placebo vs. 1 of 11 this compound volunteers (p < 0.005)[1]- Muscle Protein Synthesis: Significantly ameliorated the decrease caused by bed rest (p < 0.005)[1][3] |
| Bimagrumab | Activin Type II Receptor (ActRII) Antibody | Disuse Atrophy (Casting) & Sarcopenia | - Thigh Muscle Volume (Disuse Atrophy): +5.1% above pre-cast levels at 12 weeks vs. -0.1% for placebo- Thigh Muscle Volume (Sarcopenia): Increased at week 2 and sustained through week 16 (p < 0.001 vs. placebo at all timepoints)- Lean Body Mass (Obesity & T2D): +3.6% gain vs. -0.8% for placebo at 48 weeks (p < 0.001) |
| Taldefgrobep Alfa | Anti-Myostatin Adnectin | Spinal Muscular Atrophy (SMA) | - Lean Body Mass (Neuromuscular Disease): +11.2% (total body less head) and +12.3% (appendicular) by week 72- Motor Function (SMA): In Caucasians, a 2.2-point improvement on MFM-32 vs. 1.1-point for placebo at 48 weeks (p < 0.039) |
| Trevogrumab +/- Garetosmab | Anti-Myostatin (Trevogrumab) & Anti-Activin A (Garetosmab) Monoclonal Antibodies | Healthy Volunteers & Obesity | - Thigh Muscle Volume (Healthy Volunteers, Single Dose): +7.7% with combination, +4.6% with trevogrumab alone at 8 weeks (p < 0.001 and p < 0.05 vs. placebo, respectively)- Lean Mass Preservation (Obesity): Trevogrumab with semaglutide (B3030467) prevented about half of the lean mass loss seen with semaglutide alone |
Experimental Protocols
This compound: Phase 1b Bed Rest Study in Older Adults
-
Objective: To evaluate the safety, tolerability, and efficacy of this compound in preventing muscle atrophy during a period of disuse.
-
Design: A randomized, double-blind, placebo-controlled Phase 1b trial.[1]
-
Participants: 21 healthy volunteers aged 65 years or older.[1]
-
Intervention: Participants underwent 10 days of strict bed rest.[1] They received either intravenous infusions of this compound (n=11) or a placebo (n=10).[1]
-
Key Assessments:
-
Muscle Dimensions: Thigh circumference and ultrasound measurements of the vastus lateralis muscle (cross-sectional area and thickness).[1]
-
Muscle Quality: Ultrasound echo density to determine the Goutallier grade for fatty degeneration.[1]
-
Muscle Protein Synthesis: Proteomic analysis of muscle microbiopsy samples.[1]
-
Bimagrumab: Disuse Atrophy Study in Healthy Men
-
Objective: To assess the effect of bimagrumab on the recovery of skeletal muscle volume after a period of immobilization-induced atrophy.
-
Design: A double-blind, placebo-controlled trial.
-
Participants: 24 healthy young men (mean age 24.1 years).
-
Intervention: One lower extremity was immobilized in a full-length cast for 2 weeks. After cast removal, participants were randomized to receive a single intravenous dose of either bimagrumab (30 mg/kg; n=15) or placebo (n=9) and were followed for 12 weeks.
-
Key Assessments:
-
Thigh Muscle Volume (TMV): Assessed throughout the 12-week follow-up period.
-
Adipose Tissue: Inter-muscular and subcutaneous adipose tissue of the thigh.
-
Muscle Strength: Maximum voluntary knee extension strength.
-
Taldefgrobep Alfa: RESILIENT Phase 3 Study in Spinal Muscular Atrophy
-
Objective: To evaluate the efficacy and safety of taldefgrobep alfa as an adjunctive therapy in individuals with Spinal Muscular Atrophy (SMA).
-
Design: A randomized, double-blind, placebo-controlled Phase 3 trial with a 48-week double-blind phase followed by a 48-week open-label extension.
-
Participants: Ambulatory and non-ambulatory individuals with SMA.
-
Intervention: Participants receive weekly subcutaneous injections of taldefgrobep alfa or placebo in addition to their standard of care SMN-upregulating therapy.
-
Key Assessments:
-
Primary Outcome: Change in the 32-item Motor Function Measure (MFM-32) total score from baseline to week 48.
-
Secondary Outcomes: Changes in body composition, including lean muscle mass, as measured by dual-energy X-ray absorptiometry (DXA).
-
Signaling Pathways and Mechanisms of Action
This compound and the Apelin/APJ Signaling Pathway
This compound acts as an agonist for the apelin receptor (APJ), a G protein-coupled receptor. The binding of apelin or an agonist like this compound to APJ is believed to activate downstream signaling cascades, including the PI3K/Akt and AMPK pathways. These pathways are known to play crucial roles in promoting muscle protein synthesis and mitochondrial biogenesis, thereby contributing to muscle growth and function.
Myostatin/Activin Pathway and its Inhibition
The comparators to this compound discussed in this guide primarily target the myostatin and activin signaling pathway. Myostatin and activin A are members of the TGF-β superfamily that negatively regulate muscle mass. They bind to the Activin Type II Receptors (ActRIIA and ActRIIB), leading to the phosphorylation of Smad2/3. This complex then translocates to the nucleus and inhibits myogenesis. Bimagrumab, taldefgrobep alfa, trevogrumab, and garetosmab all function by disrupting this inhibitory pathway, thereby promoting muscle growth.
Discussion and Future Outlook
This compound's mechanism of action through the apelin/APJ pathway represents a novel approach to combating muscle atrophy, distinct from the more widely explored myostatin/activin pathway inhibitors. The positive results from the Phase 1b bed rest study were encouraging, demonstrating a direct effect on muscle preservation and protein synthesis in a model of disuse atrophy.[1][2]
However, the discontinuation of the Phase 2 STRIDES trial of this compound for obesity due to liver safety signals raises significant concerns about its therapeutic window and overall safety profile. This development will likely necessitate a thorough re-evaluation of this compound's future, including further dose-finding studies and a careful assessment of its risk-benefit profile in different patient populations.
In contrast, the myostatin/activin inhibitors have a more established, albeit still investigational, track record. Bimagrumab has shown efficacy in both disuse atrophy and sarcopenia, as well as in the context of obesity with type 2 diabetes. Taldefgrobep alfa is being investigated as an adjunct therapy for SMA, a genetic disease characterized by severe muscle wasting. The combination of trevogrumab and garetosmab is being explored to counteract the muscle loss associated with weight-loss drugs.
The reproducibility of the effects of any of these agents in larger, more diverse patient populations and over longer treatment durations remains to be fully established. For this compound, the immediate challenge will be to address the safety concerns that led to the termination of the STRIDES trial. If these can be overcome, its unique mechanism of action could offer a valuable alternative or complementary approach to the myostatin/activin inhibitors. For the field of muscle atrophy research as a whole, the ongoing development of these diverse therapeutic strategies provides hope for effective treatments for a range of debilitating conditions. Continued rigorous clinical investigation and a focus on long-term safety and efficacy will be paramount in determining the ultimate clinical utility of these promising candidates.
References
Benchmarking Azelaprag: A Comparative Guide to Emerging Obesity Drug Candidates
For Immediate Release
The landscape of obesity pharmacotherapy is undergoing a rapid transformation, with a pipeline of novel drug candidates offering diverse mechanisms of action beyond traditional appetite suppression. This guide provides a comparative analysis of Azelaprag, a first-in-class oral apelin receptor agonist, against other key obesity drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data, detailed experimental methodologies, and an objective comparison of performance metrics.
Executive Summary: this compound, an oral "exercise mimetic," showed promise in preclinical models by enhancing weight loss and improving body composition when combined with incretin-based therapies. However, its clinical development was recently halted. In December 2024, BioAge Labs announced the discontinuation of the Phase 2 STRIDES trial of this compound, both as a monotherapy and in combination with tirzepatide, due to observations of liver transaminitis (elevated liver enzymes) in participants receiving the drug.[1][2][3][4][5] This safety concern places its future , especially when benchmarked against the robust efficacy and more established safety profiles of incretin (B1656795) agonists, which continue to set new standards in weight management.
Overview of this compound
This compound (formerly BGE-105) is an orally administered small molecule that activates the apelin receptor (APJ).[6][7] The apelin system is involved in various physiological processes, including metabolism and muscle function.[8] Apelin is an "exerkine," a peptide released in response to exercise, and by mimicking its action, this compound was developed to promote the metabolic benefits of physical activity.[8]
-
Preclinical Promise: In mouse models of diet-induced obesity, the addition of this compound to incretin agonists like semaglutide (B3030467) (a GLP-1 agonist) and tirzepatide (a GLP-1/GIP dual agonist) approximately doubled the weight loss achieved with the incretin alone. Notably, this synergistic effect was not associated with a further decrease in food intake, suggesting a mechanism related to increased energy expenditure and improved body composition.[8][9][10]
-
Clinical Development and Discontinuation: this compound was well-tolerated in seven Phase 1 trials involving over 240 subjects.[7] A Phase 1b study in healthy older volunteers on bed rest showed it could prevent muscle atrophy.[8] The Phase 2 STRIDES trial was designed to evaluate two oral doses of this compound (300 mg once or twice daily) combined with a weekly 5 mg subcutaneous injection of tirzepatide in obese individuals aged 55 and older.[2][4] However, the trial was stopped after 11 of the 204 enrolled participants in the this compound treatment groups developed transaminase elevations without clinically significant symptoms.[2][4] No such liver enzyme elevations were seen in the tirzepatide-only group.[1][2][3]
Comparative Analysis of Obesity Drug Candidates
The current and emerging therapies for obesity primarily target hormonal pathways that regulate appetite, satiety, and metabolism. The following tables summarize the key characteristics, clinical efficacy, and safety profiles of this compound's main comparators.
Data Presentation
Table 1: Mechanism of Action of Key Obesity Drug Candidates
| Drug Class | Target Receptor(s) | Key Physiological Effects | Representative Drug(s) |
| Apelin Receptor Agonist | Apelin Receptor (APJ) | Mimics metabolic benefits of exercise, potentially increases energy expenditure, and preserves muscle mass.[8] | This compound |
| GLP-1 Receptor Agonists | Glucagon-Like Peptide-1 (GLP-1) | Increases glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659), slows gastric emptying, and promotes satiety via central nervous system pathways.[11][12][13][14] | Semaglutide, Liraglutide (B1674861) |
| Dual GLP-1/GIP Receptor Agonists | GLP-1 and Glucose-Dependent Insulinotropic Polypeptide (GIP) | Integrates GLP-1 effects with GIP's actions on insulin secretion and potential benefits on fat metabolism and energy balance.[15][16][17] | Tirzepatide |
| Triple GLP-1/GIP/Glucagon Agonists | GLP-1, GIP, and Glucagon | Combines incretin effects with glucagon's potential to increase energy expenditure and lipolysis.[18][19][20][21][22] | Retatrutide (B14117284) |
| Amylin Analogues | Amylin and Calcitonin Receptors | Slows gastric emptying, suppresses post-meal glucagon secretion, and promotes satiety through central mechanisms.[23][24][25][26][27] | Cagrilintide |
| MC4R Agonists | Melanocortin-4 Receptor (MC4R) | Activates the MC4R pathway in the hypothalamus to reduce appetite and increase resting energy expenditure.[28][29][30][31][32] | Setmelanotide (B515575) |
Table 2: Summary of Clinical Trial Efficacy for Selected Obesity Drug Candidates
| Drug | Trial (Example) | Duration | Mean Body Weight Loss (%) | Placebo-Subtracted Weight Loss (%) | Key Findings |
| This compound + Tirzepatide | STRIDES (Phase 2) | N/A (Discontinued) | N/A | N/A | Trial halted due to liver safety concerns (transaminitis).[1][2][3] |
| Semaglutide 2.4 mg | STEP 1 | 68 weeks | 14.9% | 12.4% | Significant weight loss achieved and sustained over 68 weeks. |
| Tirzepatide 15 mg | SURMOUNT-1 | 72 weeks | 20.9% | 17.8% | Demonstrated superior weight loss compared to GLP-1 monotherapy.[33] |
| Retatrutide 12 mg | Phase 2 | 48 weeks | 24.2% | ~22% | Showed the highest level of weight loss among publicly reported pharmacotherapies. |
| Cagrilintide 4.5 mg | Phase 2 | 26 weeks | 10.8% | 7.8% | Dose-dependent weight loss; well-tolerated. |
| Setmelanotide | Phase 3 (POMC/PCSK1 or LEPR deficiency) | ~1 year | ~25.6% | N/A (Open-label) | Highly effective in patients with specific rare genetic disorders of obesity.[31] |
Table 3: Safety and Tolerability Profiles
| Drug Class/Drug | Common Adverse Events | Serious Adverse Events / Key Concerns |
| This compound | N/A (Limited long-term data) | Liver Transaminitis (leading to trial discontinuation).[1][2][5] |
| GLP-1 Based Therapies (Semaglutide, Tirzepatide, Retatrutide) | Nausea, vomiting, diarrhea, constipation, abdominal pain (typically mild-to-moderate and transient).[11][14] | Pancreatitis, medullary thyroid carcinoma (black box warning), gallbladder disease, gastroparesis. |
| Amylin Analogues (Cagrilintide) | Nausea, vomiting, injection site reactions.[23][24] | Generally well-tolerated in clinical trials to date. |
| MC4R Agonists (Setmelanotide) | Skin hyperpigmentation, injection site reactions, nausea, headache.[28] | Depression and suicidal ideation, effects on heart rate and blood pressure (less pronounced than first-generation MC4R agonists).[28] |
Experimental Protocols
Detailed clinical trial protocols are proprietary. However, the design of pivotal Phase 3 trials for obesity follows a generally standardized methodology as outlined by regulatory bodies like the FDA.
General Protocol for a Phase 3 Obesity Clinical Trial (e.g., SURMOUNT, STEP programs):
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[33][34][35][36]
-
Participant Population: Adults (≥18 years) with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia), who have reported at least one unsuccessful dietary effort to lose weight.[33] Key exclusion criteria typically include diabetes (unless it is a specific cohort), major cardiovascular events, or prior bariatric surgery.
-
Randomization and Intervention: Participants are randomized (e.g., in a 1:1:1:1 ratio) to receive different doses of the investigational drug (e.g., Tirzepatide 5 mg, 10 mg, 15 mg) or a matching placebo.[33] The drug is typically administered subcutaneously once weekly. All participants receive counseling on a reduced-calorie diet and increased physical activity.
-
Dose Escalation: To improve tolerability, the investigational drug is initiated at a low dose and escalated every 4 weeks to reach the target maintenance dose.[33]
-
Trial Duration: Typically 68 to 72 weeks of treatment, followed by a safety follow-up period.[33]
-
Primary Endpoints:
-
Key Secondary Endpoints:
-
Percentage of participants achieving ≥10%, ≥15%, or ≥20% weight loss.
-
Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids, HbA1c).
-
Changes in physical function and patient-reported outcomes.
-
-
Statistical Analysis: The primary analysis is typically performed using an intent-to-treat approach with statistical models like ANCOVA to compare treatment groups against placebo.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound activates the APJ receptor, initiating downstream signaling for metabolic benefits.
Caption: GLP-1 and GIP receptor agonists activate multiple pathways to regulate metabolism and appetite.
Experimental Workflow Diagram
Caption: Standard workflow for a randomized, placebo-controlled obesity clinical trial.
Conclusion
This compound presented a novel, non-incretin-based oral strategy for obesity by targeting the apelin receptor to mimic the metabolic effects of exercise. Preclinical data were compelling, suggesting a synergistic relationship with established incretin drugs that could enhance weight loss while preserving muscle mass. However, the emergence of a significant liver safety signal during the Phase 2 STRIDES trial has led to its discontinuation, casting considerable doubt on its future development path.[1][2]
In stark contrast, the field of incretin-based therapies continues to advance rapidly. Dual GLP-1/GIP agonists like tirzepatide and emerging triple agonists like retatrutide have demonstrated unprecedented levels of weight loss, rivaling the efficacy of bariatric surgery.[18][19] While primarily associated with gastrointestinal side effects, their overall safety and tolerability profiles are well-characterized through extensive clinical trial programs. For now, the benchmark for obesity pharmacotherapy is firmly set by the incretin class, and any new entrant, including a potentially reformulated or re-dosed this compound, will face the high bar of demonstrating superior or complementary efficacy without compromising safety.
References
- 1. BioAge Labs Cancels STRIDES Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 2. BioAge halts Phase II STRIDES trial of obesity drug [clinicaltrialsarena.com]
- 3. BioAge Labs Halts STRIDES Phase 2 Trial of this compound-Tirzepatide Combo [biopharmatrend.com]
- 4. STRIDES Phase II study of this compound for obesity is discontinued – Medthority [medthority.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. BioAge Labs Announces Plans for Phase 2 Trial of First-in-Class Apelin Receptor Agonist BGE-105/Azelaprag Co-Administered With Tirzepatide for Treatment of Obesity, in Collaboration With Lilly’s Chorus Organization - BioSpace [biospace.com]
- 9. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 - BioSpace [biospace.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. droracle.ai [droracle.ai]
- 12. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 13. Semaglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Semaglutide - Wikipedia [en.wikipedia.org]
- 15. How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism | WellLife Medical Centers [welllifemedctr.com]
- 16. Tirzepatide - Wikipedia [en.wikipedia.org]
- 17. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. Retatrutide: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 20. What is the mechanism of action of Retatrutide? [synapse.patsnap.com]
- 21. Retatrutide—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. nbinno.com [nbinno.com]
- 24. What is Cagrilintide used for? [synapse.patsnap.com]
- 25. levamedical.com [levamedical.com]
- 26. tydes.is [tydes.is]
- 27. Cagrilintide: A Long-Acting Amylin Analog for the Treatment of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Setmelanotide: a promising advancement for pediatric patients with rare forms of genetic obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Insights into the Allosteric Mechanism of Setmelanotide (RM-493) as a Potent and First-in-Class Melanocortin-4 Receptor (MC4R) Agonist To Treat Rare Genetic Disorders of Obesity through an in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. taylorandfrancis.com [taylorandfrancis.com]
- 32. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 33. Tirzepatide Once Weekly for the Treatment of Obesity - American College of Cardiology [acc.org]
- 34. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 35. Tirzepatide for the treatment of obesity: Rationale and design of the SURMOUNT clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Azelaprag in Obesity: A Preclinical Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of Azelaprag, an oral apelin receptor agonist, with other established obesity treatments in various animal models. The data presented is collated from publicly available preclinical studies, conference presentations, and press releases.
Executive Summary
This compound, an investigational oral small molecule, demonstrates promising efficacy in reducing body weight and improving metabolic parameters in animal models of obesity, primarily diet-induced obese (DIO) mice. It acts by activating the apelin receptor (APJ), a pathway known to be involved in metabolism and muscle function. Preclinical data suggests this compound has potential both as a monotherapy and as a combination agent with incretin-based therapies like GLP-1 and dual GLP-1/GIP receptor agonists, where it appears to enhance weight loss and improve body composition. This guide offers a comparative look at its performance against leading incretin-based therapies, providing available quantitative data, experimental methodologies, and an overview of the relevant signaling pathways.
Comparative Efficacy in Diet-Induced Obese (DIO) Mice
The following tables summarize the performance of this compound and its comparators in diet-induced obese (DIO) mice, a standard preclinical model for studying obesity.
Table 1: Monotherapy Performance in DIO Mice
| Drug | Mechanism of Action | Animal Model | Treatment Duration | Key Efficacy Endpoints |
| This compound | Oral Apelin Receptor (APJ) Agonist | DIO mice with HFpEF | 2 weeks | Body Weight Reduction: 21%[1] |
| Semaglutide | GLP-1 Receptor Agonist | DIO mice with HFpEF | 2 weeks | Body Weight Reduction: 19%[1] |
| Tirzepatide | Dual GIP/GLP-1 Receptor Agonist | DIO mice | 12 days | A1c Reduction: 1.3% (from 6.7% to 5.4%)[2] |
| This compound | Oral Apelin Receptor (APJ) Agonist | DIO/STZ mice | 12 days | A1c Reduction: 1.2% (from 6.7% to 5.5%)[2] |
Table 2: Combination Therapy Performance in DIO Mice
| Combination Therapy | Animal Model | Treatment Duration | Key Efficacy Endpoints |
| This compound + Tirzepatide | DIO mice | 20 days | Body Weight Loss: 39% (vs. 16% for Tirzepatide alone)[3] Body Composition: Improved lean mass (69% of body weight) compared to Tirzepatide alone (60%)[3] |
| This compound + Semaglutide | DIO mice with HFpEF | 2 weeks | Body Weight Loss: 36%[1] |
| This compound + Tirzepatide | DIO/STZ mice | 12 days | Weight Loss: 26.2% (vs. 11.2% for Tirzepatide alone)[2] A1c Reduction: 2.1% (from 6.9% to 4.8%)[2] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the preclinical evaluation of this compound and its comparators in diet-induced obesity models.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Typically, C57BL/6J mice are used.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD), commonly with 60% of calories derived from fat, for a period of several weeks to months to induce obesity and associated metabolic dysfunctions like insulin (B600854) resistance.
-
Control Group: A control group of mice is typically fed a standard chow diet.
Drug Administration
-
This compound: Administered orally, often mixed in the drinking water (e.g., 1.1 g/L) or via oral gavage.[1][2]
-
Semaglutide: Administered via subcutaneous injection. Dosing regimens can vary, for example, 10 nmol/kg once every 3 days.[1]
-
Tirzepatide: Administered via subcutaneous injection, with doses around 10 nmol/kg.[2][3]
Key Measurements
-
Body Weight: Measured regularly throughout the study period.
-
Body Composition: Assessed using techniques like EchoMRI to determine fat mass and lean mass.[1]
-
Glycemic Control: Evaluated through measurements of blood glucose, HbA1c, and oral glucose tolerance tests (OGTT).[2]
-
Food and Water Intake: Monitored to assess effects on appetite.
-
Energy Expenditure and Physical Activity: Measured using metabolic cages.[4][5]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways activated by this compound and the comparator incretin-based therapies.
Discussion
The preclinical data suggests that this compound's mechanism of action, through the apelin receptor, offers a complementary approach to the current incretin-based therapies for obesity. As a monotherapy, this compound demonstrates significant weight loss effects in DIO mice.[1] When combined with GLP-1 or dual GLP-1/GIP receptor agonists, it appears to produce synergistic effects on weight reduction and improvements in body composition, notably by preserving or enhancing lean muscle mass.[3] This is a crucial point of differentiation, as some incretin therapies can lead to a reduction in lean mass alongside fat mass.
The signaling pathway of this compound, involving the Gi-coupled APJ receptor, contrasts with the Gs-coupled signaling of GLP-1 and GIP receptors. This difference in downstream signaling may underlie the observed complementary effects. While incretins primarily impact glucose homeostasis and appetite, the apelin pathway is also strongly linked to cardiovascular function and muscle metabolism.
It is important to note that the data for this compound is still in the preclinical and early clinical stages. Direct, head-to-head, peer-reviewed studies with comprehensive data on a wide range of metabolic parameters are needed for a more definitive comparison. The promising results from animal models, however, support the continued investigation of this compound as a potential novel oral therapy for obesity.
References
Assessing the Long-Term Efficacy of Azelaprag in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Azelaprag (BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ), which has been investigated for its potential therapeutic effects in metabolic diseases, particularly obesity and type 2 diabetes. As an "exerkine" mimetic, this compound aims to replicate the beneficial metabolic effects of physical exercise. This guide provides a comprehensive overview of the long-term efficacy of this compound in preclinical models, presenting comparative data, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various rodent models of obesity and diabetes, both as a monotherapy and in combination with other metabolic drugs. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound Monotherapy in Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound | Duration | Key Findings |
| Body Weight | Baseline | Protected against excess weight gain | >3 months | This compound monotherapy demonstrated a protective effect against weight gain in mice on a high-fat diet.[1] |
| Body Composition | Not specified | Improved | >3 months | Treatment with this compound led to improved body composition.[1] |
| Physical Activity | Not specified | Increased | >3 months | This compound increased physical activity levels in treated mice.[1] |
| Energy Expenditure | Not specified | Increased | >3 months | An increase in energy expenditure was observed with this compound treatment.[1] |
| Glycemic Control (A1c) | Elevated | Reduced to levels of lean controls | 2 months | This compound significantly improved glycemic control, as indicated by A1c levels.[2] |
| Oral Glucose Tolerance | Impaired | 25% improvement in glucose AUC | 2 months | Oral glucose tolerance was significantly improved with this compound.[2] |
| Respiratory Exchange Ratio (RER) | Higher | Significantly reduced (overnight) | 3 months | A lower RER suggests increased fat oxidation during fasting.[2] |
Table 2: Efficacy of this compound in Combination Therapy in DIO Mice
| Combination Therapy | Vehicle Control | Combination | Duration | Key Findings |
| This compound + Tirzepatide | ||||
| Total Weight Loss | Tirzepatide alone: ~19.5% | 39% | Not specified | The combination of this compound and tirzepatide nearly doubled the weight loss compared to tirzepatide alone, restoring body weight to that of lean controls.[3][4][5] |
| Body Composition | Not specified | Restored to lean control levels | Not specified | The combination therapy normalized body composition.[4][5] |
| Muscle Function | Not specified | Restored to lean control levels | Not specified | Muscle function was restored to levels seen in lean control animals.[4][5] |
| This compound + Semaglutide | ||||
| Weight Loss & Body Composition | Not specified | Similar synergistic effects to tirzepatide combination | Not specified | This compound also showed enhanced weight loss and improved body composition when combined with semaglutide.[1][4] |
| This compound + Other Oral Appetite Suppressants | ||||
| Weight Loss & Body Composition | Not specified | Increased weight loss and improved body composition | Not specified | Positive results were also seen with oral GLP-1 receptor agonist danuglipron (B610018) and the oral CB1 inverse agonist rimonabant.[1] |
Table 3: Efficacy of this compound in a Diet-Induced Obese/Streptozotocin (B1681764) (DIO/STZ) Mouse Model of Severe Diabetic Obesity
| Treatment | Baseline A1c | A1c Reduction | Duration | Key Findings |
| This compound Monotherapy | 6.7% | 1.2% (to 5.5%) | 12 days | This compound monotherapy showed a significant reduction in A1c, comparable to tirzepatide alone.[2] |
| Tirzepatide Monotherapy | 6.7% | 1.3% (to 5.4%) | 12 days | Tirzepatide alone also demonstrated a significant improvement in glycemic control.[2] |
| This compound + Tirzepatide | 6.9% | 2.1% (to 4.8%) | 12 days | The combination therapy resulted in a greater A1c reduction than either monotherapy.[2] |
| Weight Loss | Tirzepatide alone: 11.2% | 26.2% | 12 days | The combination led to significantly greater weight loss.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in the assessment of this compound's efficacy.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD), commonly with 45% or 60% of calories derived from fat, for a period of several weeks to months to induce obesity, insulin (B600854) resistance, and hyperglycemia.
-
This compound Administration: this compound is administered orally, often mixed in the drinking water (e.g., 1.1 g/L) or via oral gavage.
-
Duration of Study: Long-term efficacy studies have been conducted for over 3 months.
-
Endpoint Measurements:
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat mass, lean mass) is assessed using techniques like Dual-Energy X-ray Absorptiometry (DEXA).
-
Metabolic Phenotyping: Indirect calorimetry is used to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
-
Glycemic Control: Blood glucose levels, HbA1c, and insulin levels are measured. Oral Glucose Tolerance Tests (OGTT) are performed to assess glucose homeostasis.
-
Diet-Induced Obese/Streptozotocin (DIO/STZ) Mouse Model
-
Animal Model: Diet-induced obese mice are used as the base model.
-
Induction of Beta-Cell Dysfunction: To create a more severe model of diabetic obesity, mice are treated with low doses of streptozotocin (STZ), a chemical toxic to pancreatic beta cells, which impairs insulin secretion.
-
This compound Administration: this compound is administered orally. In combination studies, it is co-administered with other agents like tirzepatide (subcutaneous injection).
-
Duration of Study: Studies in this model have been reported to last for approximately 12 days.
-
Endpoint Measurements:
-
Glycemic Control: A1c is a primary endpoint to assess long-term glycemic control.
-
Body Weight and Composition: Changes in body weight and composition are monitored.
-
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for a defined period, typically 4-6 hours, with free access to water.
-
Glucose Administration: A bolus of glucose (usually 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured at each time point. The Area Under the Curve (AUC) for glucose is calculated to quantify glucose tolerance.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound functions as an agonist for the apelin receptor (APJ), a G-protein coupled receptor. The activation of APJ by apelin (the natural ligand) or an agonist like this compound triggers several downstream signaling cascades that mediate the metabolic benefits.
Caption: this compound activates the APJ receptor, initiating downstream signaling.
Preclinical Efficacy Assessment Workflow
The following diagram illustrates a typical workflow for assessing the long-term efficacy of a compound like this compound in a preclinical setting.
Caption: Workflow for preclinical assessment of this compound's efficacy.
Comparison with Alternatives and Clinical Context
In preclinical studies, this compound has been compared, primarily in combination, with incretin-based therapies, which are the current standard of care for obesity and type 2 diabetes.
-
Tirzepatide: A dual GIP and GLP-1 receptor agonist.
-
Semaglutide: A GLP-1 receptor agonist.
The preclinical data strongly suggest that this compound has a synergistic effect when combined with these incretin (B1656795) agonists, leading to greater weight loss and improved metabolic parameters than the incretins alone.[3][4][5] This is significant because the mechanism of this compound, acting through the apelin receptor, is distinct from that of the incretins, suggesting a complementary mode of action.[6] While incretins primarily reduce appetite, this compound is thought to increase energy expenditure and improve muscle metabolism.[1][6]
It is important to note that despite the promising preclinical and early clinical data, the Phase 2 STRIDES clinical trial of this compound in combination with tirzepatide was discontinued (B1498344) in late 2024 due to observations of elevated liver enzymes in some participants receiving this compound.[7][8][9] This development underscores the challenges of translating preclinical efficacy and safety into human clinical outcomes. While the preclinical models did not indicate liver toxicity, this adverse finding in humans will necessitate further investigation to understand the discrepancy and to determine the future of this compound's development.
References
- 1. Glucose Tolerance Test in Mice [bio-protocol.org]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Low-Dose Streptozotocin Induction Protocol (mouse) [protocols.io]
- 6. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 8. BioAge Labs to Present Preclinical Data for APJ Agonist this compound at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 9. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Azelaprag: A Meta-Analysis of Clinical and Preclinical Studies
Azelaprag (formerly AMG 986) is an orally available, small molecule agonist of the apelin receptor (APJ). It is designed to mimic the effects of apelin, an "exerkine" peptide released during exercise that plays a role in metabolism, muscle function, and cardiovascular health.[1][2] This guide provides a comparative meta-analysis of the available clinical and preclinical data for this compound, with a focus on its development for obesity and related metabolic conditions.
Preclinical Evaluation
This compound has been evaluated in various preclinical models, primarily focusing on its potential as a monotherapy and in combination with incretin (B1656795) agonists for the treatment of obesity and diabetes.
Key Preclinical Findings in Obesity Models
In mouse models of diet-induced obesity (DIO), this compound has demonstrated significant effects on weight management and body composition, particularly when combined with GLP-1/GIP receptor agonists like tirzepatide and semaglutide.
Table 1: Summary of Preclinical Efficacy in Obesity Mouse Models
| Treatment Group | Key Outcomes | Reported Efficacy | Citation |
| This compound + Tirzepatide | Total Weight Loss | Increased to 39%, approximately double that of tirzepatide alone. | [3] |
| Body Composition & Muscle Function | Restored to the range observed in lean control mice. | [3] | |
| This compound + Semaglutide | Total Weight Loss | Similar synergistic weight loss observed as with tirzepatide. | [3] |
| This compound Monotherapy | Body Weight & Composition | Protected against excess weight gain and improved body composition. | [4] |
| Physical Activity & Energy Expenditure | Increased physical activity and energy expenditure. | [4] |
It is noteworthy that the synergistic weight loss observed in combination therapies was not associated with a further decrease in food intake, suggesting a mechanism related to increased energy expenditure.[3]
Preclinical Studies in Diabetic Obesity Models
This compound has also been assessed in preclinical models of diabetic obesity, showing improvements in glycemic control.
Table 2: Preclinical Glycemic Control in Diabetic Obesity Mouse Models
| Study Model | Treatment Group | Key Outcome | Reported Efficacy | Citation |
| Diet-Induced Obese (DIO) Mice | This compound | A1c Levels | Reduced to levels comparable to lean controls. | [2] |
| Oral Glucose Tolerance | Improved by 25% relative to vehicle. | [2] | ||
| DIO with Streptozotocin (B1681764) (DIO/STZ) | This compound Monotherapy | A1c Reduction | 1.2% reduction (from 6.7% to 5.5%). | [2] |
| Tirzepatide Monotherapy | A1c Reduction | 1.3% reduction (from 6.7% to 5.4%). | [2] | |
| This compound + Tirzepatide | A1c Reduction | 2.1% reduction (from 6.9% to 4.8%). | [2] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not fully available in the public domain. However, based on the provided information, the following methodologies were employed:
-
Animal Models: Diet-induced obese (DIO) mice were used to model obesity.[3] A more severe model of diabetic obesity combined DIO with low doses of streptozotocin (DIO/STZ) to impair β-cell function.[2]
-
Drug Administration: this compound was administered orally.[2] In combination studies, it was given alongside subcutaneously injected incretin agonists.
-
Key Parameters Measured: Body weight, body composition, muscle function, food intake, A1c levels, and oral glucose tolerance tests (OGTT) were assessed.[2][3]
Clinical Development
This compound has undergone several Phase 1 trials and one notable Phase 2 trial, which was unfortunately discontinued.
Phase 1b Study in Healthy Volunteers
A Phase 1b trial investigated the effect of this compound on muscle metabolism in healthy older volunteers under conditions of bed rest.
Table 3: Phase 1b Clinical Trial in Healthy Older Volunteers
| Study Population | Intervention | Key Outcomes | Citation |
| Healthy older volunteers (aged 65+) | 10 days of bed rest | Promoted muscle metabolism, prevented muscle atrophy, and maintained resting energy expenditure and cardiorespiratory fitness. | [1][2] |
Quantitative data from this study are not publicly available. Across seven Phase 1 trials, this compound was reported to be well-tolerated in over 240 subjects.[2]
Phase 2 STRIDES Trial in Obesity
The STRIDES trial was a randomized, double-blind, placebo-controlled Phase 2 study designed to evaluate the efficacy and safety of this compound in combination with tirzepatide for obesity in adults aged 55 and older.[5]
Table 4: Design of the Discontinued Phase 2 STRIDES Trial
| Parameter | Description | Citation |
| Trial Name | STRIDES | [5] |
| Phase | 2 | [5] |
| Population | ~220 obese individuals aged 55 years and older. | [5] |
| Intervention Arms | - this compound (300 mg once or twice daily) + Tirzepatide (5 mg once weekly) - Placebo + Tirzepatide (5 mg once weekly) - this compound monotherapy | [6] |
| Primary Endpoint | Mean percent change in body weight at 24 weeks. | [5] |
| Status | Discontinued | [6] |
Discontinuation of the STRIDES Trial
In December 2024, BioAge Labs announced the discontinuation of the STRIDES trial due to safety concerns.[6]
Table 5: Safety Findings Leading to STRIDES Trial Discontinuation
| Safety Concern | Incidence | Details | Citation |
| Liver Transaminitis | 11 out of 204 enrolled subjects in the this compound treatment groups. | Elevations were observed without clinically significant symptoms. No transaminase elevations were observed in the tirzepatide-only group. | [6][7] |
BioAge Labs has stated their intention to analyze the available clinical data from all enrolled subjects.[6]
Mechanism of Action: The Apelin Signaling Pathway
This compound functions as an agonist for the APJ receptor, which is the endogenous receptor for apelin. The binding of this compound to APJ is intended to trigger downstream signaling cascades that mimic the physiological benefits of exercise.
References
- 1. biospace.com [biospace.com]
- 2. ir.bioagelabs.com [ir.bioagelabs.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ir.bioagelabs.com [ir.bioagelabs.com]
- 5. BioAge Begins Dosing in Phase 2 Trial of this compound and Tirzepatide for Obesity [synapse.patsnap.com]
- 6. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Azelaprag
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Azelaprag are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, aligning with standard laboratory safety practices.
Safety and Handling Summary
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] However, as with any research chemical, appropriate precautions should be taken.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture. | [1][2] |
| Primary Routes of Exposure | Inhalation, ingestion, skin and eye contact. | [2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | - |
| Handling | Avoid dust and aerosol formation. Use in a well-ventilated area.[2] | [2] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[1] | [1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of different forms of this compound waste.
Caption: Decision workflow for the disposal of this compound waste streams.
Step-by-Step Disposal Protocols
Given that this compound is an investigational compound, a cautious approach to disposal is recommended. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and state regulations, which supersede any general guidance.
Protocol 1: Disposal of Unused or Expired this compound (Bulk Quantities)
This protocol applies to the this compound compound in its pure form (solid) or in a solution that is no longer needed.
Methodology:
-
Segregation: Collect all unused and expired this compound in a designated, compatible, and clearly labeled waste container. Do not mix with other chemical waste unless approved by your institution's EHS.
-
Labeling: Label the waste container as "Non-Hazardous Chemical Waste" and clearly identify the contents ("this compound").
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. While not federally classified as hazardous, this ensures the compound is handled and disposed of in a controlled manner, typically via incineration.
Protocol 2: Disposal of Empty this compound Containers
This protocol applies to vials and bottles that have held this compound and are now considered "RCRA empty," meaning they contain no more than 3% of the original product by weight.[3]
Methodology:
-
Emptying: Ensure the container is as empty as possible through normal use.
-
Rinsing (Recommended): As a best practice for research chemicals, triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or water, depending on the formulation).
-
Rinsate Collection: The first rinse should always be collected and disposed of as non-hazardous chemical waste, following Protocol 1.[4] Subsequent rinses may be permissible for drain disposal, but it is more prudent to collect all rinsate as chemical waste.
-
Defacing: Completely remove or deface the original product label to prevent misidentification.[5]
-
Final Disposal: Once rinsed and defaced, the container can typically be disposed of in the regular laboratory trash or recycling stream, in accordance with institutional policy.[5]
Protocol 3: Disposal of Contaminated Materials (Trace Waste)
This protocol applies to disposable items contaminated with trace amounts of this compound, such as gloves, weigh boats, pipette tips, and bench liners.
Methodology:
-
Segregation: Collect all contaminated "soft" materials (gloves, gowns, wipes) and "sharps" (needles, contaminated glass) in separate, designated containers.
-
Containerization:
-
Soft Waste: Place in a durable, labeled bag or container designated for chemical waste.
-
Sharps Waste: Place in a rigid, puncture-resistant sharps container labeled for chemically contaminated sharps.[6]
-
-
Disposal: Although some institutions may permit the disposal of non-hazardous trace waste in regular trash, the recommended best practice for an investigational compound is to manage it as chemical waste.[7][8] Arrange for pickup and disposal via incineration through your institution's EHS-approved waste stream. This prevents the entry of the active pharmaceutical ingredient into landfills.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. medprodisposal.com [medprodisposal.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. stericycle.com [stericycle.com]
- 8. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
Comprehensive Safety and Handling Protocol for Azelaprag
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Azelaprag. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure.[1][2] The following personal protective equipment should be worn at all times when handling this compound:
-
Gloves: Nitrile gloves are recommended. If there is a risk of splashing, consider double-gloving.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.
-
Respiratory Protection: Work should be conducted in a well-ventilated area.[1][2] If there is a potential for aerosolization or dust formation, a NIOSH-approved respirator is recommended.
Handling Procedures
Proper handling techniques are critical to prevent accidental exposure and contamination.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
-
Avoid Contact: Minimize direct contact with the compound. Avoid touching the substance with bare hands and prevent contact with eyes and skin.[1][2]
-
Aerosol and Dust Formation: Take precautions to avoid the formation of dust and aerosols during handling, such as when weighing or dissolving the compound.[1][2]
Storage
Proper storage is essential to maintain the integrity of this compound and ensure safety.
| Storage Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
| Data sourced from MedchemExpress Safety Data Sheet[1] |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[1][2] If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support.[1][2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
